2-Isopropyl-1-methoxy-4-methylbenzene
Description
2-Isopropyl-1-methoxy-4-methylbenzene is a natural product found in Atractylodes lancea with data available.
Properties
IUPAC Name |
1-methoxy-4-methyl-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)10-7-9(3)5-6-11(10)12-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUAHQAQHICPSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052001 | |
| Record name | 1-Methoxy-4-methyl-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31574-44-4 | |
| Record name | 2-Isopropyl-1-methoxy-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31574-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031574444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methoxy-4-methyl-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-4-methylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENE, 1-METHOXY-4-METHYL-2-(1-METHYLETHYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967E4VC54K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1-methoxy-4-methylbenzene
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-Isopropyl-1-methoxy-4-methylbenzene, a key aromatic compound with applications in the fragrance and pharmaceutical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of various synthetic strategies. The core focus is on providing actionable, field-proven knowledge to enable the efficient and reliable synthesis of this target molecule.
Introduction: Chemical Identity and Significance
This compound, also known as isothymol methyl ether or 2-isopropyl-4-methylanisole, is an organic compound with the chemical formula C₁₁H₁₆O.[2][3] Its structure consists of a benzene ring substituted with a methoxy group, an isopropyl group, and a methyl group at positions 1, 2, and 4, respectively.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O | [1][2][4] |
| Molecular Weight | 164.24 g/mol | [1][2][4] |
| CAS Number | 31574-44-4 | [1][2][4][5] |
| Boiling Point | 246°C at 0.4 Torr | [1] |
| Density | 0.9435 g/cm³ at 14.8°C | [1] |
| Appearance | Colorless oil | [6] |
The unique substitution pattern on the aromatic ring imparts specific electronic and steric properties that are crucial for its biological and aromatic activities.[1] This compound is a valuable intermediate in organic synthesis and is particularly noted for its pleasant aromatic properties, leading to its use in the fragrance industry.[1] Furthermore, its structural motif is found in various natural products and pharmacologically active molecules, making its synthesis a topic of interest for drug discovery and development.
Synthetic Strategies: A Comparative Overview
Several synthetic pathways can be employed to construct the this compound framework. The choice of method often depends on factors such as the availability of starting materials, desired scale, and required purity. This guide will focus on the most prevalent and practical approaches:
-
Friedel-Crafts Alkylation of 4-Methylanisole: The most direct and industrially scalable route.
-
Williamson Ether Synthesis from Thymol: A classic method offering high yields and purity, particularly suitable for laboratory-scale synthesis.
-
Grignard Reaction Approach: A versatile method allowing for the construction of the carbon skeleton through a different bond disconnection.
Detailed Synthetic Protocols and Mechanistic Insights
Method 1: Friedel-Crafts Alkylation of 4-Methylanisole
The Friedel-Crafts alkylation is a cornerstone of electrophilic aromatic substitution reactions and represents the most common industrial method for synthesizing this compound.[1][7] This reaction involves the alkylation of an aromatic ring with an alkyl halide or alkene in the presence of a Lewis acid catalyst.[7][8][9]
Causality of Experimental Choices:
The selection of 4-methylanisole as the starting material is strategic. The methoxy and methyl groups are ortho-, para-directing activators, which facilitates the electrophilic attack at the desired ortho position to the methoxy group. The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical for generating the electrophilic carbocation from the alkylating agent.[8][10] Anhydrous conditions are imperative to prevent the deactivation of the Lewis acid catalyst by water.[1] Temperature control is crucial to minimize side reactions like polyalkylation.[1]
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen inlet) is charged with anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent (e.g., dichloromethane or carbon disulfide).
-
Reagent Addition: 4-Methylanisole (1.0 eq) is dissolved in the same dry solvent and added to the flask. The mixture is cooled to 0°C in an ice bath.
-
Alkylation: 2-Chloropropane or 2-bromopropane (1.1 eq) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. This hydrolyzes the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Diagram of Reaction Workflow:
Caption: Workflow for Friedel-Crafts Alkylation.
Mechanism Diagram:
Caption: Simplified Friedel-Crafts Alkylation Mechanism.
Method 2: Williamson Ether Synthesis from Thymol
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[6] In this case, thymol (2-isopropyl-5-methylphenol) is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent.
Causality of Experimental Choices:
Thymol is a readily available natural product, making this a convenient starting point. A base, such as sodium hydroxide or potassium carbonate, is used to deprotonate the phenolic hydroxyl group, which is acidic enough to react. The choice of methylating agent, typically methyl iodide or dimethyl sulfate, provides the methyl group for the ether linkage. Acetone is a common solvent for this reaction as it is polar aprotic and effectively dissolves the reactants.[11]
Experimental Protocol:
-
Deprotonation: In a round-bottom flask, thymol (1.0 eq) is dissolved in a suitable solvent like acetone or ethanol. A base, such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq), is added, and the mixture is stirred at room temperature for 30 minutes.
-
Methylation: Methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq) is added to the reaction mixture.
-
Reaction: The mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by TLC.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with 10% sodium hydroxide solution to remove any unreacted thymol, followed by washing with water and brine. The organic layer is then dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation to yield pure this compound.
Diagram of Reaction Pathway:
Caption: Williamson Ether Synthesis Pathway.
Method 3: Grignard Reaction Approach
A Grignard-based synthesis offers a different retrosynthetic disconnection, building the isopropyl group onto the aromatic ring. This method involves the reaction of a Grignard reagent, prepared from a bromo-anisole derivative, with acetone.
Causality of Experimental Choices:
This approach starts with 2-bromo-1-methoxy-4-methylbenzene. The bromine atom allows for the formation of a Grignard reagent upon reaction with magnesium metal.[12] This organometallic intermediate is a potent nucleophile. Acetone is chosen as the electrophile to introduce the two methyl groups of the isopropyl moiety.[13][14] A subsequent dehydration and reduction step would be required to convert the tertiary alcohol intermediate to the final product.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 eq) are placed. A solution of 2-bromo-1-methoxy-4-methylbenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The mixture is refluxed until the magnesium is consumed.
-
Reaction with Acetone: The Grignard reagent is cooled to 0°C, and a solution of dry acetone (1.1 eq) in anhydrous ether or THF is added dropwise.
-
Work-up: After the addition is complete, the reaction is stirred at room temperature for 1 hour and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Intermediate Isolation: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the tertiary alcohol intermediate.
-
Dehydration and Reduction: The tertiary alcohol is then subjected to dehydration using a strong acid (e.g., sulfuric acid) to form an alkene, followed by catalytic hydrogenation (e.g., H₂/Pd-C) to yield this compound.
Diagram of Logical Relationship:
Caption: Logical Steps in the Grignard Synthesis Route.
Safety, Handling, and Storage
This compound is considered a fragrance ingredient and has been assessed for safety under current usage conditions.[1] However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials.
Conclusion
The synthesis of this compound can be achieved through several effective methods. The Friedel-Crafts alkylation of 4-methylanisole is the most direct and industrially viable route. The Williamson ether synthesis starting from thymol offers a high-yielding alternative, particularly for laboratory-scale preparations. The Grignard approach, while more complex, provides a versatile strategy for constructing the carbon skeleton. The selection of the optimal synthetic route will depend on the specific requirements of the researcher or organization, including scale, cost, and available starting materials. This guide provides the necessary technical details and mechanistic understanding to empower scientists in their synthetic endeavors.
References
-
MDPI. Synthesis and Antibacterial Activity of Thymyl Ethers. [Link]
-
PMC. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. [Link]
-
PMC. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. [Link]
-
Cheméo. Chemical Properties of Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- (CAS 31574-44-4). [Link]
-
Journal of the American Chemical Society. THE SYNTHESIS OF THYMOL, CHLOROTHYMOL AND HOMOLOGS OF THYMOL BY THE INTRAMOLECULAR REARRANGEMENT OF META-CRESYL ETHERS. [Link]
- Google Patents.
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemchart. Thymol methyl ether (1076-56-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
-
PubChem. This compound (C11H16O). [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. [Link]
-
PubChem. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. [Link]
-
NIST WebBook. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Alkylation. [Link]
-
YouTube. Grignard Reaction with Acetone. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Macmillan Group. New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Organic Syntheses. Benzaldehyde, 2-methoxy-. [Link]
-
Sciencemadness.org. Grignard reagent problem. [Link]
Sources
- 1. This compound | 31574-44-4 | Benchchem [benchchem.com]
- 2. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- (CAS 31574-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- [webbook.nist.gov]
- 4. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | C11H16O | CID 161716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 31574-44-4|this compound|BLD Pharm [bldpharm.com]
- 6. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. Friedel-Crafts Alkylation [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis and Antibacterial Activity of Thymyl Ethers [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Sciencemadness Discussion Board - Grignard reagent problem - Powered by XMB 1.9.11 [sciencemadness.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropyl-1-methoxy-4-methylbenzene
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and safety considerations of 2-Isopropyl-1-methoxy-4-methylbenzene (CAS No. 31574-44-4). This aromatic ether, also known as isothymol methyl ether, is a compound of interest in the fragrance and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights to support its application in various scientific endeavors.
Introduction and Chemical Identity
This compound is a substituted anisole derivative characterized by the presence of a methoxy group, an isopropyl group, and a methyl group attached to a benzene ring.[1] Its unique substitution pattern imparts specific aromatic and physicochemical properties, making it a valuable ingredient in the fragrance industry for its pleasant scent profile.[1] Beyond its olfactory characteristics, its potential biological activities, including antimicrobial and antioxidant properties, have garnered scientific interest.[1]
This guide delves into the core physicochemical characteristics of this compound, providing a foundational understanding for its handling, analysis, and application in research and development.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | 1-methoxy-4-methyl-2-(1-methylethyl)benzene[2][3] |
| Synonyms | 2-Isopropyl-4-methylanisole, Isothymol methyl ether, Anisole, 2-isopropyl-4-methyl-[2][3] |
| CAS Number | 31574-44-4[1] |
| Molecular Formula | C₁₁H₁₆O[1][2] |
| Molecular Weight | 164.24 g/mol [1] |
| InChI Key | CVUAHQAQHICPSF-UHFFFAOYSA-N[1] |
| SMILES | CC1=CC(=C(C=C1)OC)C(C)C[3] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its application, formulation, and synthesis. The following table summarizes its key physicochemical data.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Not explicitly stated, likely a liquid at room temperature | Inferred from boiling point |
| Boiling Point | 213-214 °C at 760 mmHg | [4] |
| Density | 0.9554 g/cm³ at 0 °C | [4] |
| Refractive Index | 1.531 | [5] |
| Vapor Pressure | 0.105 mmHg at 25 °C (estimated) | [6] |
| Water Solubility | 21.57 mg/L at 25 °C (estimated) | [6] |
| LogP (o/w) | 4.376 (estimated) | [6] |
The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the isopropyl and methyl groups contribute to its hydrophobic nature.[1] This balance of functional groups influences its solubility, with enhanced solubility in polar solvents compared to some of its isomers.[1]
Spectral Data and Structural Elucidation
The structural confirmation of this compound is unequivocally achieved through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a key technique for the identification of this compound. The National Institute of Standards and Technology (NIST) has compiled comprehensive mass spectral data for this compound, which serves as a reliable reference for its identification in complex mixtures.[1][2] The fragmentation pattern is characteristic of its structure, with notable fragments arising from the loss of the isopropyl and methoxy groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum provides distinct signals for each proton environment. The methoxy group (-OCH₃) typically presents as a sharp singlet around δ 3.8 ppm. The isopropyl group exhibits a characteristic septet for the methine proton (-CH) in the range of δ 2.8–3.2 ppm and a doublet for the six equivalent methyl protons (-CH(CH₃)₂) around δ 1.2–1.3 ppm.[1] The aromatic protons and the methyl group on the ring will show signals in the aromatic and aliphatic regions, respectively, with coupling patterns dependent on their substitution.
-
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will give a distinct signal, allowing for confirmation of the substitution pattern on the benzene ring.
Synthesis and Purification
A common and industrially relevant method for the synthesis of this compound is through Friedel-Crafts alkylation.[1]
Synthesis Workflow: Friedel-Crafts Alkylation
This electrophilic aromatic substitution reaction involves the alkylation of a methoxy-substituted benzene derivative with an isopropyl halide in the presence of a Lewis acid catalyst.[1]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Friedel-Crafts Alkylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube, add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) to a suitable anhydrous solvent (e.g., dichloromethane).
-
Reactant Addition: Cool the mixture in an ice bath. Slowly add a solution of p-cresol methyl ether (1-methoxy-4-methylbenzene) in the same solvent from the dropping funnel.
-
Alkylation: Subsequently, add the isopropyl halide (e.g., 2-chloropropane or 2-bromopropane) dropwise to the stirred mixture, maintaining the temperature between 0°C and 5°C to control the reaction rate and minimize side reactions.[1]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for a specified time, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and water. Separate the organic layer, wash it with a dilute acid solution, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure this compound.
Analytical Methods for Characterization
The purity and identity of this compound are confirmed using a suite of analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of the synthesized compound and for its identification in complex mixtures.[1] The retention time in the gas chromatogram provides a measure of its volatility, while the mass spectrum confirms its molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As detailed in Section 3.2, ¹H and ¹³C NMR are essential for confirming the precise regiochemistry of the substituents on the aromatic ring.[1]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the C-O-C ether linkage, aromatic C-H bonds, and aliphatic C-H bonds would be expected.
Safety and Handling
Comprehensive safety assessments conducted by the Research Institute for Fragrance Materials (RIFM) have indicated that this compound does not present significant risks concerning skin sensitization or respiratory toxicity under current usage conditions in the fragrance industry.[1] Evaluations of repeated dose toxicity and reproductive toxicity have also suggested no significant health risks within recommended exposure limits.[1]
However, as with any chemical substance, appropriate safety precautions should be taken in a laboratory or industrial setting. It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Applications
The primary application of this compound is in the fragrance industry , where its pleasant aromatic properties are utilized in perfumes and other scented products.[1] Additionally, its potential as a solvent in organic reactions, such as the Mitsunobu reaction, has been explored.[1] The compound's reported biological activities, including antimicrobial and antioxidant effects, suggest potential for further investigation in pharmaceutical and therapeutic applications.[1]
Conclusion
This compound is a well-characterized aromatic compound with established applications and potential for further development. This technical guide has provided a detailed overview of its physicochemical properties, spectroscopic data, synthesis, and safety considerations. The information presented herein is intended to serve as a valuable resource for scientists and researchers working with this compound, facilitating its effective and safe use in various scientific and industrial applications.
References
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- (CAS 31574-44-4). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)- (CAS 1076-56-8). Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 4-Isopropyl-2-methoxy-1-methylbenzene (FDB013868). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C11H16O). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-isopropyl-4-methyl anisole, 31574-44-4. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
Sources
- 1. This compound | 31574-44-4 | Benchchem [benchchem.com]
- 2. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- [webbook.nist.gov]
- 3. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | C11H16O | CID 161716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound [stenutz.eu]
- 6. 2-isopropyl-4-methyl anisole, 31574-44-4 [thegoodscentscompany.com]
A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of 2-Isopropyl-1-methoxy-4-methylbenzene in Flora
Abstract
2-Isopropyl-1-methoxy-4-methylbenzene, a methoxylated monoterpenoid commonly known as thymol methyl ether, is a significant volatile organic compound found in the essential oils of numerous aromatic plants. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on its natural distribution, biosynthetic origins, and the methodologies required for its robust extraction, isolation, and characterization. We delve into the causality behind experimental choices, presenting self-validating protocols for hydrodistillation, supercritical fluid extraction, and chromatographic purification. Furthermore, this document outlines the key analytical techniques, including GC-MS and NMR, for unequivocal identification and quantification. Finally, we summarize the known biological activities of this compound, highlighting its potential in pharmaceutical and agrochemical applications.
Introduction to this compound
This compound is an aromatic monoterpenoid that contributes to the characteristic scent of many culinary and medicinal herbs.[1] It is structurally a derivative of thymol, where the phenolic hydroxyl group is replaced by a methoxy group. This structural modification significantly alters its physicochemical properties, such as volatility, solubility, and receptor-binding capabilities, thereby influencing its biological activity.
1.1. Chemical Structure and Properties
-
IUPAC Name: 2-methoxy-4-methyl-1-(propan-2-yl)benzene[2]
-
Synonyms: Thymol methyl ether, Thymyl methyl ether, 2-Isopropyl-5-methylanisole, 3-Methoxy-p-cymene[2][3][4]
-
CAS Number: 1076-56-8[4]
This compound is recognized for its strong, herbaceous, and slightly phenolic aroma, making it a valuable ingredient in the flavor and fragrance industries.[1][6]
Natural Occurrence and Distribution
Thymol methyl ether is predominantly found in plants belonging to the Lamiaceae (mint) family, although its presence has been reported in other families as well. It is a key constituent of the essential oils extracted from the aerial parts of these plants, such as leaves and flowers.
Key plant species known to produce this compound include:
-
Thymus species (Thyme): Various species of thyme are primary sources. The concentration of thymol and its derivatives, including the methyl ether, can vary significantly depending on the specific chemotype, geographical location, and harvesting season.[7][8]
-
Origanum species (Oregano): Like thyme, oregano species are rich sources of monoterpenoid phenols and their ethers.
-
Other Documented Sources: The compound has also been identified in Arnica species, Cinnamomum bejolghota, Atractylodes lancea, Mosla dianthera, and various Citrus species.[2][3][5][6]
Table 1: Selected Plant Sources of this compound
| Plant Species | Family | Plant Part | Reported Presence/Concentration |
| Thymus vulgaris | Lamiaceae | Aerial Parts | Major component of certain chemotypes |
| Thymus marschallianus | Lamiaceae | Aerial Parts | Reported as a constituent[2] |
| Origanum vulgare | Lamiaceae | Leaves | Present in essential oil |
| Arnica sp. | Asteraceae | Rhizomes | Identified as a volatile substance[3] |
| Cinnamomum bejolghota | Lauraceae | Not specified | Listed as a source |
| Atractylodes lancea | Asteraceae | Not specified | Reported as a constituent[5] |
| Crithmum maritimum (Sea Fennel) | Apiaceae | Not specified | Found in essential oil[6] |
Biosynthesis Pathway
The biosynthesis of this compound is a branch of the well-established monoterpenoid pathway. The process begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are generated via the methylerythritol phosphate (MEP) pathway in plant plastids.[9]
The key steps are:
-
Geranyl Diphosphate (GPP) Synthesis: IPP and DMAPP are condensed to form the C10 precursor, geranyl diphosphate (GPP).
-
Cyclization: GPP undergoes cyclization, catalyzed by a terpene synthase (TPS), specifically γ-terpinene synthase (TPS2), to form γ-terpinene.[7][9]
-
Aromatization: γ-terpinene is aromatized to p-cymene.
-
Hydroxylation: A cytochrome P450 monooxygenase (CYP71D family) hydroxylates p-cymene to produce thymol (or its isomer, carvacrol).[9][10]
-
Methylation: The final step involves the O-methylation of the hydroxyl group of thymol. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), which transfers a methyl group from SAM to thymol, yielding this compound and S-adenosyl-L-homocysteine (SAH).
This final methylation step is critical as it caps the reactive phenolic group, altering the molecule's biological and chemical properties.
Caption: Biosynthesis of this compound.
Extraction and Isolation Methodologies
The selection of an extraction method is a critical decision dictated by the desired yield, purity, and the scale of the operation. The primary goal is to efficiently separate the volatile essential oil fraction, which contains the target compound, from the solid plant matrix.
Caption: General workflow for extraction and isolation.
Protocol 1: Laboratory-Scale Hydrodistillation
This classic method is robust and widely used for obtaining essential oils. It leverages the principle that the target compounds are volatile and immiscible with water.
-
Rationale: Steam passes through the plant material, causing the microscopic glands containing the essential oil to burst. The volatile oils evaporate with the steam, are condensed back into a liquid, and collected. Due to their immiscibility, the oil separates from the water.
-
Methodology:
-
Preparation: Weigh approximately 100-200 g of dried, coarsely ground plant material (e.g., thyme leaves).
-
Apparatus Setup: Place the plant material into a 2 L round-bottom flask. Add distilled water until the material is fully submerged. Assemble a Clevenger-type apparatus on top of the flask.
-
Distillation: Heat the flask using a heating mantle. Allow the water to boil and the steam to co-distill with the volatile oils. The process should continue for at least 3-4 hours to ensure complete extraction.
-
Collection: The condensed oil and water will collect in the graduated tube of the Clevenger apparatus. The less dense oil will form a layer on top of the water.
-
Separation & Drying: Carefully collect the oil layer using a pipette. To remove residual water, pass the oil through a small column containing anhydrous sodium sulfate.
-
Storage: Store the dried essential oil in a sealed amber vial at 4°C.
-
Protocol 2: Supercritical Fluid Extraction (SFE)
SFE is a modern, "green" alternative that uses supercritical CO₂ as a solvent. It is highly efficient and avoids the thermal degradation that can occur during hydrodistillation.
-
Rationale: Supercritical CO₂ (CO₂ above its critical temperature of 31.1°C and pressure of 73.9 bar) has properties of both a liquid and a gas. It can effuse through solids like a gas and dissolve materials like a liquid. By tuning the pressure and temperature, its solvating power can be precisely controlled to selectively extract target compounds.[11][12]
-
Methodology:
-
Preparation: Pack a high-pressure extraction vessel with finely ground, dried plant material.
-
Extraction Parameters:
-
Pressurize the system with CO₂ to the desired level (e.g., 100-350 bar).
-
Set the extraction temperature (e.g., 40-60°C).
-
-
Extraction: Pump supercritical CO₂ through the vessel. The CO₂ dissolves the essential oils.
-
Separation: The CO₂-oil mixture flows into a separator vessel at a lower pressure and/or different temperature. This causes the CO₂ to return to a gaseous state, losing its solvent power and precipitating the extracted oil.
-
Collection: The solvent-free extract is collected from the bottom of the separator. The CO₂ can be recycled.
-
Analytical and Spectroscopic Characterization
Unequivocal identification and quantification of this compound within a complex essential oil matrix require robust analytical techniques.
Caption: Workflow for analytical confirmation.
Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for analyzing volatile compounds.[13] It separates the components of the mixture (GC) and then provides a mass fingerprint for identification (MS).
-
Principle: The sample is vaporized and carried by an inert gas through a long capillary column. Compounds separate based on their boiling points and affinity for the column's stationary phase. As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique pattern that can be compared to spectral libraries for identification.
-
Typical Parameters:
-
Column: DB-5 or HP-5MS (non-polar), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium.
-
Oven Program: Start at 60°C, ramp up to 240°C at 3°C/min.
-
Identification: Confirmed by comparing the mass spectrum and Kovats Retention Index with reference data.[5]
-
Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
While GC-MS is excellent for identification within a mixture, NMR provides definitive structural elucidation of the isolated compound.
-
Principle: NMR exploits the magnetic properties of atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radio waves, the specific resonant frequencies of ¹H and ¹³C nuclei can be measured. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a detailed map of the molecule's carbon-hydrogen framework.
-
Expected ¹H NMR Signals (in CDCl₃):
-
Singlet around 2.3 ppm (3H, Ar-CH₃).
-
Singlet around 3.8 ppm (3H, -OCH₃).
-
Doublet around 1.2 ppm (6H, -CH(CH₃)₂).
-
Septet around 3.2 ppm (1H, -CH(CH₃)₂).
-
Aromatic protons (3H) in the 6.7-7.2 ppm range with characteristic splitting patterns.
-
Known Biological Activities and Potential Applications
The precursor molecule, thymol, is extensively studied for its potent antimicrobial, antioxidant, and anti-inflammatory properties.[8][14][15][16] Methylation to form this compound modifies these activities. Research suggests potential applications in several fields:
-
Antimicrobial and Antifungal Activity: The compound has demonstrated activity against various bacteria and fungi, though often with a different spectrum or potency compared to thymol.[3]
-
Anticancer and Antioxidant Potential: Preliminary studies indicate potential antioxidant and anticancer activities.[3]
-
Agrochemicals: Its volatility and biological activity make it a candidate for investigation as a natural insecticide, acaricide, or repellent.
-
Flavor and Fragrance: It is an established ingredient used to impart herbaceous and aromatic notes in food and cosmetic products.[1]
The reduced polarity compared to thymol may enhance its ability to penetrate lipid membranes, a key consideration for drug development professionals exploring its potential as a therapeutic agent.
Conclusion and Future Directions
This compound is a naturally abundant monoterpenoid with a well-defined biosynthetic pathway and established methods for its extraction and analysis. Its presence across various plant families, particularly Lamiaceae, makes it a readily accessible natural product. While its applications in the flavor and fragrance industry are well-known, its pharmacological potential remains an area ripe for further exploration. Future research should focus on a more comprehensive evaluation of its specific antimicrobial and anti-inflammatory mechanisms, its bioavailability, and potential synergistic effects with other natural compounds. The development of advanced extraction and purification protocols will be crucial for supplying the high-purity material needed for rigorous pharmacological testing.
References
- Thymol methyl ether | CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE-Ghoia6wXGPQI0y2cxe4wFMP_Gw2M0vzvTkexU8jhNqdHaWBwit44AwReGHFbOLFPRGHVIHtQ7LH35ujb2Zhg0ApMLhodiPH9qyivMCymoHziYAKjCFqFiSFkiMF6q0_H1zt4kQQEazxDvTXlvzgckkqjEEBjnszG4w=]
- Biosynthetic pathway of carvacrol and thymol in Thymus species,... - ResearchGate. [URL: https://www.researchgate.
- List of plants having phytochemicals: Thymol Methyl Ether - OSADHI. [URL: https://www.osadhi.csir-neist.res.in/phytochemical/details/Thymol%20Methyl%20Ether]
- Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | C11H16O | CID - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Benzene_-1-methoxy-4-methyl-2-1-methylethyl-]
- Thymol Methyl Ether - SBBLG. [URL: https://www.sbbusiness.co.in/products/thymol-methyl-ether]
- Thymol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Thymol]
- thymyl methyl ether, 1076-56-8 - Perflavory. [URL: http://www.perflavory.com/entities/1076-56-8]
- Thymol bioactivity: A review focusing on practical applications. [URL: https://link.springer.com/article/10.1007/s13596-020-00436-7]
- Extraction of Thymol Compound from Thymus vulgaris L. Oil - Journal of Medicinal plants and By-products. [URL: https://jmpb.areeo.ac.ir/article_122709.html]
- Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications. [URL: https://www.mdpi.com/1420-3049/25/18/4125]
- Showing metabocard for Thymol methyl ether (HMDB0035989). [URL: https://hmdb.ca/metabolites/HMDB0035989]
- Thymyl methyl ether | C11H16O | CID 14104 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14104]
- Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - MDPI. [URL: https://www.mdpi.com/1422-0067/25/6/3277]
- Determination of Thymol in Commercial Formulation, Essential Oils, Traditional, and Ultrasound-Based Extracts of Thymus vulgaris and Origanum vulgare Using a Greener HPTLC Approach - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951076/]
- Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2017.00322/full]
- HPLC chromatogram of thymol and ether-substituted derivatives of... - ResearchGate. [URL: https://www.researchgate.
- Determination of Thymol in Commercial Formulation, Essential Oils, Traditional, and Ultrasound-Based Extracts of Thymus vulgaris and Origanum vulgare Using a Greener HPTLC Approach - MDPI. [URL: https://www.mdpi.com/2227-9717/10/3/565]
- Extraction of thymol from different varieties of thyme plants using green solvents. [URL: https://onlinelibrary.wiley.com/doi/10.1002/jsfa.6820]
- Extraction of thymol from different varieties of thyme plants using green solvents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25047805/]
- EXTRACTION OF THYMOL FROM DIFFERENT VARIETIES OF THYME PLANTS USING GREEN SOLVENTS - ResearchGate. [URL: https://www.researchgate.net/publication/262590209_EXTRACTION_OF_THYMOL_FROM_DIFFERENT_VARIETIES_OF_THYME_PLANTS_USING_GREEN_SOLVENTS]
- This compound | 31574-44-4 | Benchchem. [URL: https://www.benchchem.com/product/b5757]
- Extraction of thymol from different varieties of thyme plants using green solvents - CORE. [URL: https://core.ac.uk/display/38831969]
- Chemical Properties of Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)- (CAS 1076-56-8). [URL: https://www.chemeo.com/cid/41-172-8/Benzene-2-methoxy-4-methyl-1-1-methylethyl.html]
- Effect of Methyl Jasmonate on Thymol, Carvacrol, Phytochemical Accumulation, and Expression of Key Genes Involved in Thymol/Carvacrol Biosynthetic Pathway in Some Iranian Thyme Species - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8544520/]
Sources
- 1. sbblgroup.com [sbblgroup.com]
- 2. Thymyl methyl ether | C11H16O | CID 14104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thymol methyl ether | CymitQuimica [cymitquimica.com]
- 4. Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)- (CAS 1076-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | C11H16O | CID 161716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. thymyl methyl ether, 1076-56-8 [perflavory.com]
- 7. researchgate.net [researchgate.net]
- 8. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]
- 9. Effect of Methyl Jasmonate on Thymol, Carvacrol, Phytochemical Accumulation, and Expression of Key Genes Involved in Thymol/Carvacrol Biosynthetic Pathway in Some Iranian Thyme Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymol - Wikipedia [en.wikipedia.org]
- 11. [PDF] Extraction of thymol from different varieties of thyme plants using green solvents. | Semantic Scholar [semanticscholar.org]
- 12. Extraction of thymol from different varieties of thyme plants using green solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Thymol in Commercial Formulation, Essential Oils, Traditional, and Ultrasound-Based Extracts of Thymus vulgaris and Origanum vulgare Using a Greener HPTLC Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]
A Technical Guide to the Biological Activity of Thymol Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thymol methyl ether, a naturally occurring aromatic monoterpenoid, is a derivative of the well-studied phenol, thymol.[1] While thymol's potent biological activities are widely documented, the methylation of its phenolic hydroxyl group creates a distinct molecule with unique physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the known biological activities of thymol methyl ether, focusing on its antimicrobial, antioxidant, anti-inflammatory, and insecticidal effects. We delve into the mechanistic underpinnings of these activities, provide detailed protocols for their evaluation, and present quantitative data to support its potential in therapeutic and agricultural applications. This document is intended to serve as a foundational resource for researchers aiming to explore the scientific and commercial potential of this versatile compound.
Introduction: From Thymol to Its Methylated Congener
Thymol (2-isopropyl-5-methylphenol) is a cornerstone of essential oils derived from plants like Thymus vulgaris (thyme), lauded for centuries in traditional medicine.[2][3][4] Its broad-spectrum efficacy as an antimicrobial, antioxidant, and anti-inflammatory agent is largely attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.[2][5]
Thymol methyl ether (2-methoxy-4-methyl-1-(propan-2-yl)benzene) is a structural analog where this critical hydroxyl group is replaced by a methoxy group. This seemingly minor modification significantly alters the molecule's polarity, hydrogen-bonding capacity, and steric profile, thereby influencing its interaction with biological targets. Found as a constituent in the essential oils of various plants, including Blumea lanceolaria and certain thyme species, thymol methyl ether presents a distinct profile of biological activity that warrants specific investigation.[6][7][8]
This guide will systematically explore these activities, providing both the established knowledge and the experimental frameworks necessary for novel research and development.
Antioxidant Capacity: A Tale of Two Mechanisms
The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic value. While thymol's free radical scavenging ability is potent and well-documented, the activity of thymol methyl ether is more nuanced.[2][5]
2.1. Mechanism of Action: Direct vs. Intracellular Activity
-
Direct Scavenging: In standard chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measure direct hydrogen/electron donating capacity, thymol consistently outperforms thymol methyl ether.[6] The methylation of the hydroxyl group impedes the molecule's ability to directly quench free radicals.
-
Intracellular Efficacy: Conversely, studies using cell-based assays have revealed a compelling advantage for thymol methyl ether. Its increased lipophilicity compared to thymol allows for superior cell membrane permeability.[6] Once inside the cell, it is hypothesized that thymol methyl ether can be metabolized back to thymol, delivering the potent antioxidant payload directly to the intracellular environment where it can protect against lipid peroxidation and other forms of oxidative stress.[6] This suggests that thymol methyl ether may act as a more efficient intracellular delivery vehicle for the active thymol moiety.
2.2. Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a standardized method for assessing the direct radical scavenging activity of compounds like thymol methyl ether.
Causality: The DPPH radical has a characteristic deep purple color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless molecule. The degree of color change, measured spectrophotometrically, is directly proportional to the antioxidant capacity of the tested compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a series of concentrations of thymol methyl ether and a positive control (e.g., thymol, ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each sample concentration to triplicate wells.
-
Add 150 µL of the DPPH solution to each well.
-
Prepare a blank well containing 50 µL of methanol and 150 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
2.3. Visualization: Antioxidant Activity Workflow
The following diagram illustrates the logical flow of assessing antioxidant potential, from direct chemical assays to more biologically relevant cell-based models.
Caption: Workflow for evaluating antioxidant properties.
Antimicrobial and Antifungal Activity
Thymol is a well-regarded antiseptic, effective against a wide range of Gram-positive and Gram-negative bacteria.[9] The etherification of thymol can modulate this activity, potentially enhancing its efficacy against certain strains or altering its mechanism of action.
3.1. Mechanism of Action: Membrane Disruption and Beyond
The primary antimicrobial mechanism of thymol involves the disruption of the bacterial cytoplasmic membrane. Its phenolic nature allows it to partition into the lipid bilayer, increasing membrane permeability, disrupting ion gradients, and leading to the leakage of essential intracellular components and ultimately cell death.
For thymol methyl ether, while direct studies are less common, its increased lipophilicity suggests a strong potential for membrane interaction. It may act by:
-
Altering Membrane Fluidity: Intercalating into the lipid bilayer and disrupting the ordered structure.
-
Inhibiting Key Enzymes: The molecule could potentially inhibit membrane-bound enzymes crucial for cellular respiration and transport.
-
Synergistic Effects: Thymol methyl ether may act synergistically with other antimicrobial agents, enhancing their ability to penetrate the bacterial cell wall and membrane.[10]
3.2. Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: This method provides a quantitative measure of antimicrobial potency. By serially diluting the test compound in a liquid growth medium inoculated with a standardized number of bacteria, one can pinpoint the precise concentration at which bacterial growth is inhibited.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a stock solution of thymol methyl ether in a solvent like DMSO, ensuring the final solvent concentration in the assay does not inhibit bacterial growth.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, add 100 µL of broth to all wells.
-
Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.
-
This creates a gradient of decreasing compound concentrations.
-
-
Inoculation:
-
Add 10 µL of the bacterial inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). A viability indicator like resazurin can be added to aid visualization.
-
3.3. Quantitative Data: Antimicrobial Efficacy
Data on the specific MIC values for thymol methyl ether are sparse compared to its parent compound. However, studies on derivatives often show comparable or selectively enhanced activity.
| Compound | Target Organism | Reported MIC (µg/mL) |
| Thymol | S. aureus | 31.3 - 62.5 |
| Thymol | E. coli | 62.5 - 125 |
| Thymol Derivatives | Gram-positive bacteria | 3.9 - 62.5[11] |
| Thymol Derivatives | Gram-negative bacteria | 3.9 - 15.6[11] |
Note: Data is compiled from various sources on thymol and its derivatives to provide a comparative context. Specific MICs for thymol methyl ether should be determined experimentally.
Anti-inflammatory Properties
Chronic inflammation is a key factor in numerous diseases.[12][13] Thymol has demonstrated significant anti-inflammatory effects by modulating key signaling pathways.[12][14][15] Thymol methyl ether, as a related structure, is also being investigated for these properties.
4.1. Mechanism of Action: Targeting Inflammatory Cascades
The anti-inflammatory activity of thymol and its derivatives is often linked to their ability to interfere with pro-inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.
-
NF-κB Inhibition: In resting cells, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli (like Lipopolysaccharide, LPS) trigger a cascade that leads to the release of NF-κB, allowing it to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][13] Compounds like thymol can inhibit this pathway, thereby reducing the production of these inflammatory mediators.[12]
4.2. Visualization: NF-κB Signaling Pathway Inhibition
Sources
- 1. Showing Compound Thymol methyl ether (FDB014797) - FooDB [foodb.ca]
- 2. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]
- 4. Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and intracellular antioxidant capacity of thymyl methyl ether as a major component in Blumea lanceolaria (Roxb.) Druce leaf oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Effects of Thyme (Thymus vulgaris L.) Essential Oils Prepared at Different Plant Phenophases on Pseudomonas aeruginosa LPS-Activated THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-Isopropyl-1-methoxy-4-methylbenzene (CAS 31574-44-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Unique Aromatic Monoterpenoid Ether
2-Isopropyl-1-methoxy-4-methylbenzene, registered under CAS number 31574-44-4, is an aromatic organic compound with a distinct substitution pattern on a benzene ring. This molecule, also known by synonyms such as 2-isopropyl-4-methylanisole and isothymol methyl ether, belongs to the class of aromatic monoterpenoids and phenol ethers.[1] Its structure, featuring a methoxy group, an isopropyl group, and a methyl group, imparts specific electronic and steric properties that are key to its chemical behavior and applications, most notably in the fragrance industry.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, analytical methodologies, applications, and biological activities, grounded in scientific literature and established protocols.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application and handling. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 31574-44-4 | [1] |
| Molecular Formula | C₁₁H₁₆O | [1] |
| Molecular Weight | 164.24 g/mol | [1] |
| IUPAC Name | 1-methoxy-4-methyl-2-propan-2-ylbenzene | [1] |
| Synonyms | 2-isopropyl-4-methylanisole, Isothymol methyl ether, Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | [1][2] |
| Appearance | Powder or liquid | |
| Boiling Point | 229.00 to 230.00 °C @ 760.00 mm Hg (estimated) | [2] |
| Flash Point | 179.00 °F (81.60 °C) (estimated) | [2] |
| Density | 0.9435 g/cm³ at 14.8°C | [1] |
| Solubility | Soluble in alcohol; Insoluble in water (21.57 mg/L @ 25 °C estimated) | [2] |
| InChI Key | CVUAHQAQHICPSF-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the Williamson ether synthesis being a prominent and versatile method for preparing aromatic ethers.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In the context of synthesizing our target molecule, this would typically involve the reaction of the sodium salt of 2-isopropyl-4-methylphenol (isothymol) with a methylating agent.
Representative Synthesis Workflow: Williamson Ether Synthesis
Caption: Williamson ether synthesis workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on the principles of the Williamson ether synthesis for preparing aromatic ethers.[3][4][5]
-
Preparation of the Alkoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-isopropyl-4-methylphenol (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Slowly add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.
-
-
Alkylation Reaction:
-
Cool the reaction mixture again in an ice bath.
-
Add methyl iodide (CH₃I, 1.2 equivalents) dropwise via the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Analytical Methods and Characterization
The primary analytical technique for the identification and quantification of the volatile and semi-volatile this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Analysis Workflow
Caption: General workflow for the GC-MS analysis of this compound.
Representative GC-MS Protocol
The following parameters provide a starting point for the GC-MS analysis of this compound.
| Parameter | Recommended Setting |
| GC System | Gas chromatograph coupled to a mass selective detector |
| Injector | Split/Splitless, 250 °C |
| Injection Mode | Split (e.g., 10:1) or Splitless for trace analysis |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Oven Program | Initial 60°C (2 min), ramp 10°C/min to 240°C (5 min hold) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for identification |
Spectroscopic Characterization
-
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern is influenced by the substituents on the aromatic ring, with characteristic losses of methyl (M-15) and isopropyl (M-43) groups.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), the isopropyl group protons (a septet for the CH and a doublet for the two CH₃ groups), and the methyl group protons on the ring (a singlet). The exact chemical shifts and coupling patterns of the aromatic protons will depend on the substitution pattern.[8][9]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all 11 carbon atoms, with the chemical shifts being influenced by the electronic effects of the substituents. The carbon attached to the oxygen of the methoxy group will appear downfield.[10]
-
Applications and Industrial Relevance
The primary application of this compound is in the fragrance and flavor industry .[2][11] Its aromatic properties make it a valuable ingredient in perfumes, cosmetics, and other scented products.
Biological Activity and Toxicological Profile
Antimicrobial Activity
Some studies have indicated that this compound possesses antimicrobial properties. As an aromatic ether and a monoterpenoid, its mechanism of action is likely to involve the disruption of microbial cell membranes.[12] The lipophilic nature of the molecule allows it to partition into the lipid bilayer of bacterial and fungal cell membranes, increasing their permeability and leading to the leakage of essential intracellular components and the disruption of vital cellular processes.[13][14]
Cytotoxicity
Reports also suggest potential cytotoxic effects against certain cell lines. The mechanism of cytotoxicity for many monoterpenes involves the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells.[15][16][17]
Experimental Protocols for Biological Activity Assessment
a) Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15][18]
-
Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism without test compound) and negative (medium only) controls. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
b) Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Safety and Toxicology
According to several sources, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[2][19] The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on this compound. As with any chemical, it should be handled with appropriate care in a laboratory setting, using personal protective equipment.
Conclusion
This compound (CAS 31574-44-4) is a well-characterized aromatic monoterpenoid ether with significant applications in the fragrance industry. Its synthesis is achievable through established organic chemistry methodologies like the Williamson ether synthesis. While it exhibits interesting biological activities, including antimicrobial and cytotoxic effects, further research is warranted to fully elucidate the specific mechanisms of action. The analytical methods for its identification and quantification are well-established, with GC-MS being the technique of choice. Its toxicological profile suggests a relatively low hazard, supporting its use in consumer products. This guide provides a solid foundation for researchers and professionals working with this versatile aromatic compound.
References
- de Oliveira, J. R., Camilo, C. J., de Oliveira, L. D., & de Souza, E. L. (2021). Anticancer activity of monoterpenes: a systematic review. Molecular Biology Reports, 48(8), 5775–5785.
- Lemes, R. S., Alves, C. C. F., Estevam, E. B. B., Santiago, M. B., Martins, C. H. G., dos Santos, T. C., ... & Crotti, A. E. M. (2022). Toxicity of Selected Monoterpenes and Essential Oils Rich in These Compounds. Molecules, 27(5), 1713.
- Aires, A., Dias, C., Carvalho, A. M., & Oliveira, M. H. (2023).
-
The Evaluation of Essential Oils for Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Rao, J., Chen, B., & McClements, D. J. (2019). Antimicrobial Activity of Aromatic Plant Essential Oils and Their Application in Animal Production.
- Nikić, S., Kebert, M., & Kladar, N. (2022). Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines. Molecules, 27(19), 6529.
-
Williamson Ether Synthesis. (2020, October 20). YouTube. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). NMR: Intermediate Level, Spectrum 5. Retrieved from [Link]
- Dhifi, W., Bellili, S., Jazi, S., Bahloul, N., & Mnif, W. (2016).
-
ResearchGate. (2025, September 6). Antimicrobial Activity of Essential Oils and Their Mechanism of Action Against Bacterial and Fungal Infections | Request PDF. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-isopropyl-4-methyl anisole, 31574-44-4. Retrieved from [Link]
- de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids. Current Medicinal Chemistry, 20(23), 2894-2909.
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Morressier. (2013, September 12). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Retrieved from [Link]
- Dorman, H. J. D., & Deans, S. G. (2000). Antimicrobial agents from plants: antibacterial activity of plant volatile oils. Journal of applied microbiology, 88(2), 308-316.
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, March 13). 1H NMR of 4-Methylanisole. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Fragmentation (mass spectrometry). In Wikipedia. Retrieved from [Link]
-
SBBLG. (n.d.). Thymol Methyl Ether. Retrieved from [Link]
Sources
- 1. Anticancer activity of monoterpenes: a systematic review - ProQuest [proquest.com]
- 2. Page loading... [guidechem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. US4484011A - Process for preparation of 4-isopropylphenol - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 4-Methylanisole(104-93-8) 1H NMR spectrum [chemicalbook.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. 2-Methylanisole(578-58-5) 1H NMR [m.chemicalbook.com]
- 12. chinbullbotany.com [chinbullbotany.com]
- 13. Antimicrobial Properties of Plant Essential Oils against Human Pathogens and Their Mode of Action: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer activity of monoterpenes: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toxicity of Selected Monoterpenes and Essential Oils Rich in These Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scs.illinois.edu [scs.illinois.edu]
Methodological & Application
applications of 2-Isopropyl-1-methoxy-4-methylbenzene in organic synthesis
An Application Guide to 2-Isopropyl-1-methoxy-4-methylbenzene in Modern Organic Synthesis
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the synthetic applications of this compound. Known by synonyms such as 2-isopropyl-4-methylanisole or isothymol methyl ether, this aromatic compound is a versatile building block whose reactivity is subtly controlled by the interplay of its methoxy, isopropyl, and methyl substituents. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, providing field-proven insights into its use in key organic transformations.
Compound Profile and Strategic Importance
This compound (CAS No. 31574-44-4) is an anisole derivative structurally related to thymol, a naturally occurring monoterpenoid.[1] The presence of the methoxy group instead of a free hydroxyl significantly alters its chemical behavior, rendering it a stable and versatile precursor for multi-step synthesis. The electron-donating methoxy group strongly activates the aromatic ring towards electrophilic substitution, while the isopropyl and methyl groups provide steric bulk and weaker activation, collectively influencing the regioselectivity of reactions.[2] Its primary utility lies in its role as a scaffold for constructing more complex molecules, particularly in the fragrance and pharmaceutical industries.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O | [1] |
| Molecular Weight | 164.24 g/mol | [1] |
| CAS Number | 31574-44-4 | [1] |
| IUPAC Name | 1-methoxy-4-methyl-2-propan-2-ylbenzene | [1] |
| Boiling Point | 229-230 °C at 760 mmHg (est.) | [5] |
| Density | 0.9435 g/cm³ at 14.8°C | [2] |
Application in Electrophilic Aromatic Substitution: Regioselective Nitration
Electrophilic aromatic substitution is a foundational reaction for functionalizing aromatic rings. In this compound, the powerful ortho, para-directing methoxy group dominates the regiochemical outcome. However, the position ortho to the methoxy group is sterically hindered by the adjacent bulky isopropyl group. Consequently, electrophilic attack is heavily favored at the C4 position (vacant and para to the methoxy group) and the C6 position (ortho to the methoxy group).
Nitration is a critical transformation, as the introduced nitro group is a versatile handle for further synthesis, most notably through its reduction to an amine.[6] The choice of nitrating agent is crucial; a mixture of nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), which effectively functionalizes the activated ring.[7]
Protocol 2.1: Synthesis of 1-Methoxy-2-isopropyl-5-methyl-4-nitrobenzene
This protocol is adapted from established methods for the nitration of activated anisole derivatives.[6]
Materials:
-
This compound
-
Fuming Nitric Acid (≥90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in DCM. Cool the flask to 0 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated H₂SO₄ (1.5 eq) to fuming HNO₃ (1.2 eq) at 0 °C. This exothermic reaction generates the nitronium ion electrophile.
-
Addition: Add the pre-formed nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The steric hindrance from the isopropyl group helps to control the reaction rate and prevent over-nitration.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring it over crushed ice. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired nitroaromatic compound.
Mechanistic Rationale
The reaction proceeds via the classical electrophilic aromatic substitution mechanism. The nitronium ion, a potent electrophile, is attacked by the electron-rich π-system of the anisole ring. The methoxy group directs the attack to the para position, leading to a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation by a weak base (like water or HSO₄⁻) restores aromaticity, yielding the final product.[7]
Caption: Mechanism of Electrophilic Nitration.
Directed Ortho-Metalation (DoM): Precision Functionalization
While electrophilic substitution is powerful, it is governed by the inherent directing effects of the substituents. Directed ortho-metalation (DoM) offers a complementary strategy for C-H activation at a specific site, often inaccessible by other means. The methoxy group in this compound is an excellent directing group for this transformation. A strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can selectively deprotonate the C6 position, which is ortho to the methoxy group.[2] This occurs because the lithium cation coordinates to the lone pairs of the methoxy oxygen, delivering the base to the adjacent proton. This strategy circumvents the steric hindrance of the isopropyl group that typically disfavors reactions at this site.
Protocol 3.1: Ortho-Formylation via DoM
This protocol describes the lithiation at the C6 position followed by quenching with an electrophile, in this case, N,N-dimethylformamide (DMF), to install a formyl group.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere of argon, add anhydrous THF and this compound (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution may develop a color, indicating the formation of the aryllithium species. Stir at -78 °C for 1 hour. The coordination of lithium to the methoxy group is key to directing the deprotonation.
-
Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise to the aryllithium solution at -78 °C. Stir for an additional 2 hours at this temperature, then allow the reaction to warm slowly to room temperature.
-
Workup: Quench the reaction by adding saturated NH₄Cl solution. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The resulting aldehyde can be purified by column chromatography.
DoM Workflow
The DoM process allows for the introduction of a wide variety of electrophiles at the C6 position, leading to aldehydes, carboxylic acids (quench with CO₂), boronic esters (quench with triisopropyl borate), and more, making it a highly versatile tool for creating complex derivatives.
Caption: Directed Ortho-Metalation Workflow.
Precursor for Bioactive Thymol Derivatives
The core structure of this compound is essentially a protected form of thymol. Thymol and its derivatives are known for a wide range of biological activities, including significant antibacterial properties. The methoxy group serves as a robust protecting group for the phenolic hydroxyl, allowing for chemical modifications on the aromatic ring or side chains that would be incompatible with a free phenol. Subsequent demethylation can then unmask the hydroxyl group to yield the final bioactive compound.
Several studies have focused on synthesizing thymol derivatives to enhance their biological efficacy. For instance, converting thymol's hydroxyl group into different ethers has been shown to modulate antibacterial activity. While these syntheses often start from thymol, the use of this compound as the starting material provides an alternative route where the ring is first functionalized, followed by late-stage deprotection.
Protocol 4.1: O-Demethylation to Thymol
Boron tribromide (BBr₃) is a classic and highly effective reagent for the cleavage of aryl methyl ethers.
Materials:
-
Functionalized this compound derivative
-
Boron Tribromide (BBr₃), typically a 1.0 M solution in DCM
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: Dissolve the methoxy-containing substrate (1.0 eq) in anhydrous DCM under an argon atmosphere. Cool the solution to -78 °C.
-
Reagent Addition: Add BBr₃ solution (1.5-2.0 eq) dropwise. The reaction is often accompanied by the formation of a colored, thick precipitate.
-
Reaction: Stir the mixture at -78 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.
-
Workup: Cool the mixture back to 0 °C and quench it by the very slow, cautious addition of methanol. This will decompose the excess BBr₃ and the boron complexes. Then, add water and stir for 30 minutes.
-
Extraction and Purification: Extract the product with DCM. Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting phenol (thymol derivative) can be purified by chromatography.
Caption: Synthetic logic using the methoxy group as a protecting group.
Concluding Remarks and Safety
This compound is a strategically important starting material in organic synthesis. Its unique substitution pattern allows for a range of controlled chemical transformations, from classical electrophilic substitutions to modern directed metalations. Its role as a protected precursor for thymol derivatives further expands its utility in the development of new bioactive compounds. For laboratory use, it is important to note that the compound has been assessed for safety in fragrance applications and is not considered to present significant risks for skin sensitization under current usage conditions.[3] As with all chemical reagents, appropriate personal protective equipment should be used, and manipulations should be carried out in a well-ventilated fume hood.
References
- BenchChem. (n.d.). This compound | 31574-44-4.
-
Sabour, A., El asbahani, A., Bentahar, S., Ait taleb, M., Lacherai, A., & Jilale, A. (2019). Synthesis of some Thymol derivatives for enhanced antibacterial activity. Moroccan Journal of Chemistry, 7(4), 748-757. Available from: [Link]
-
Sabour, A., El asbahani, A., Bentahar, S., Ait taleb, M., Lacherai, A., & Jilale, A. (2019). Synthesis of some Thymol derivatives for enhanced antibacterial activity. Full text available from: [Link]
- Vertex AI Search. (n.d.). Search results related to this compound.
-
PubChem. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. National Center for Biotechnology Information. Retrieved from: [Link]
-
Taleb, M. A., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. Molecules, 26(6), 1769. Available from: [Link]
- Bide Pharmatech Ltd. (n.d.). This compound CAS NO.31574-44-4.
- PubChemLite. (n.d.). This compound (C11H16O).
- BenchChem. (n.d.). Synthesis of 2-Isopropyl-1-methoxy-4-nitrobenzene from 2-isopropylanisole: An Application Note and Protocol.
-
Laamari, Y., et al. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 419–421. Available from: [Link]
- BLD Pharm. (n.d.). 31574-44-4|this compound.
-
Asari, A., et al. (2018). Synthesis and Antibacterial Study of Thymol Derivatives. ResearchGate. Full text available from: [Link]
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Retrieved from: [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from: [Link]
-
NIST. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from: [Link]
-
The Good Scents Company. (n.d.). 2-isopropyl-4-methyl anisole. Retrieved from: [Link]
Sources
- 1. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | C11H16O | CID 161716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 31574-44-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, CasNo.31574-44-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 5. 2-isopropyl-4-methyl anisole, 31574-44-4 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes: The Use of Thymol Methyl Ether as a Fragrance Ingredient
Abstract
This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of Thymol Methyl Ether (CAS No. 1076-56-8) as a fragrance ingredient. It details the compound's unique olfactory characteristics, physicochemical properties, and its functional role in fragrance compositions. Included are detailed protocols for performance evaluation, including stability testing, olfactory analysis via Gas Chromatography-Olfactometry (GC-O), and methods for assessing substantivity on various substrates. The guide emphasizes the causality behind experimental choices and provides a framework for ensuring safety and regulatory compliance.
Introduction to Thymol Methyl Ether in Fragrance Science
Thymol Methyl Ether, also known as 2-isopropyl-5-methylanisole, is an aromatic ether valued in the fragrance industry for its potent and multifaceted scent profile.[1] Naturally occurring in essential oils such as those from sea fennel (Crithmum maritimum) and Citrus species, it imparts a powerful, aromatic, and herbaceous character reminiscent of thyme.[2] Its profile is further described with nuances of woody, smoky, musty, and spicy notes, making it a versatile ingredient for enhancing the complexity of a fragrance formulation.[3]
Unlike its phenolic precursor, thymol, the methylation of the hydroxyl group significantly alters the odor profile, reducing the medicinal sharpness and introducing a warmer, slightly sweeter, and more tenacious character. This modification makes Thymol Methyl Ether a valuable modifier and booster for herbal, fougère, and chypre fragrance accords.
1.1 Chemical Identity and Synthesis Rationale
-
IUPAC Name: 2-methoxy-4-methyl-1-(1-methylethyl)benzene
-
CAS Number: 1076-56-8
-
Molecular Formula: C₁₁H₁₆O
-
Molecular Weight: 164.25 g/mol
The synthesis of Thymol Methyl Ether is most commonly achieved via the Williamson ether synthesis . This classic Sₙ2 reaction involves the deprotonation of thymol (a phenol) with a strong base (e.g., sodium hydride) to form the sodium thymoxide salt.[4][5][6] This highly nucleophilic alkoxide then attacks a methylating agent, such as methyl iodide or dimethyl sulfate, displacing the halide or sulfate leaving group to form the ether.[4][6] This method is efficient and widely used in the industrial synthesis of aryl ethers for the fragrance and pharmaceutical industries.[7][8]
Caption: Williamson Ether Synthesis of Thymol Methyl Ether.
Physicochemical Properties
The physical and chemical properties of a fragrance ingredient are critical determinants of its behavior in a formulation, its volatility, and its stability.
| Property | Value | Source(s) |
| Appearance | Colourless to pale yellow oily liquid | [9] |
| Odor Type | Herbal, Woody, Smoky, Spicy, Phenolic | [2][3] |
| Specific Gravity (@ 25°C) | 0.936 - 0.940 g/cm³ | [2][3][9] |
| Refractive Index (@ 20°C) | 1.504 - 1.508 | [2][3][9] |
| Boiling Point | 214 - 216 °C @ 760 mmHg | [9] |
| Flash Point (TCC) | 91.67 °C (197.00 °F) | [2][3] |
| Solubility | Insoluble in water; Soluble in ethanol and oils | [9] |
| Vapor Pressure | 0.3 Pa @ 25°C | TCI (2024)[10] |
| LogP (Octanol/Water) | 3.3 | ScenTree[11] |
Protocols for Formulation and Application
The following protocol outlines the steps for incorporating Thymol Methyl Ether into a simple fragrance base for evaluation.
3.1 Materials and Equipment
-
Thymol Methyl Ether (CAS 1076-56-8)
-
Fragrance-grade ethanol (95% or higher)
-
Dipropylene glycol (DPG) or other suitable solvent
-
Glass beakers and graduated cylinders
-
Calibrated digital scale (0.001g precision)
-
Magnetic stirrer and stir bars
-
Perfumer's smelling strips (mouillettes)
3.2 Protocol: Preparation of a 1% Evaluation Solution
Causality: A 1% dilution in a neutral solvent like DPG is a standard starting point for olfactory evaluation.[2][3] It allows the character of the material to be assessed without the immediate olfactory fatigue that the neat material can cause.
-
Preparation: Place a clean glass beaker on the digital scale and tare the weight.
-
Weighing: Accurately weigh 1.00 g of Thymol Methyl Ether into the beaker.
-
Dilution: Add 99.00 g of dipropylene glycol (DPG) to the beaker.
-
Homogenization: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Mix at a moderate speed for 10-15 minutes or until the solution is completely homogenous.
-
Maturation: Cover the beaker with paraffin film and allow the solution to sit for at least 24 hours. This "maturation" period allows the initial harsh notes to settle, providing a more accurate representation of the fragrance profile.
Analytical Protocols for Performance Evaluation
Evaluating a fragrance ingredient requires a multi-faceted approach combining analytical chemistry with sensory science.
Caption: General workflow for fragrance ingredient evaluation.
4.1 Protocol: Fragrance Stability Testing
Causality: Stability testing is crucial to ensure that the fragrance ingredient does not degrade or cause undesirable changes (e.g., discoloration, off-odors) in the final product over its shelf life. Accelerated testing uses stressors like heat and UV light to predict long-term stability.
-
Sample Preparation: Prepare three sets of samples of the final product formulation (e.g., a lotion or fine fragrance) containing Thymol Methyl Ether at the desired concentration. Also, prepare a control sample without the fragrance.
-
Accelerated Heat Aging:
-
Place one set of samples in a stability oven at a constant temperature of 40-45°C for a period of 1, 2, and 3 months.
-
Rationale: Elevated temperature accelerates chemical reactions, providing a predictive model for shelf life at room temperature.
-
-
Light Exposure Testing:
-
Place a second set of samples in a UV light cabinet. Expose the samples to controlled cycles of UV and visible light.
-
Rationale: This test assesses the potential for photodegradation, which can lead to color changes and the formation of off-odors.
-
-
Freeze-Thaw Cycle:
-
Subject the third set of samples to repeated cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours) for at least three cycles.
-
Rationale: This assesses the physical stability of the formulation, ensuring the fragrance does not cause phase separation or crystallization under temperature fluctuations.
-
-
Evaluation: At each time point (e.g., weekly for light exposure, monthly for heat aging), evaluate the samples against the control and a retained sample stored in the dark at room temperature. Assess for changes in color, clarity, viscosity, and, most importantly, odor profile.
4.2 Protocol: Olfactory Characterization via Gas Chromatography-Olfactometry (GC-O)
Causality: GC-O is a powerful technique that combines the separation capability of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of specific odor-active compounds within a complex mixture, which is impossible with instrumental detectors (like MS) alone.
Caption: Schematic of a Gas Chromatography-Olfactometry system.
-
Instrumentation: Utilize a GC system equipped with an effluent splitter that directs the column output to both a standard detector (e.g., Mass Spectrometer or Flame Ionization Detector) and an olfactory detection port (ODP).
-
Sample Preparation: Dilute the fragrance concentrate containing Thymol Methyl Ether in a suitable solvent (e.g., ethanol) to an appropriate concentration (e.g., 1000 ppm).
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS).
-
Injection: Inject 1 µL of the sample in split or splitless mode.
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min).
-
-
Olfactory Assessment: A trained sensory panelist or perfumer sniffs the effluent from the ODP throughout the GC run.
-
Data Recording: The assessor records the retention time, perceived odor character, and intensity of each scent detected.
-
Data Analysis: Correlate the olfactogram (the record of detected odors) with the chromatogram from the instrumental detector. This allows for the precise identification of the compound(s) responsible for each perceived aroma, confirming the contribution of Thymol Methyl Ether to the overall scent profile.
4.3 Protocol: Substantivity Assessment
Causality: Substantivity refers to the persistence of a fragrance on a substrate.[12][13] This is a key performance indicator, especially for applications like laundry detergents, fabric softeners, and personal cleansers. The protocol must distinguish between performance on skin and fabric, as the substrates interact differently with fragrance molecules.
4.3.1 Substantivity on Fabric
-
Substrate Preparation: Use standardized 10x10 cm cotton swatches. Pre-wash all swatches with a non-fragranced detergent and rinse thoroughly to ensure a neutral base.
-
Application: During the final rinse cycle of a lab-scale washing machine, add a standardized dose of a fabric softener base containing a known concentration of Thymol Methyl Ether.
-
Drying: Line-dry the swatches in a controlled environment (constant temperature and humidity, no drafts) for 24 hours.
-
Evaluation (Sensory):
-
Have a panel of trained assessors evaluate the odor intensity of the dry swatches at set time intervals (e.g., 0, 4, 8, 24, 48 hours).
-
The assessors should rate the intensity on a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong).
-
-
Evaluation (Instrumental - Headspace GC-MS):
-
At the same time intervals, place a swatch in a sealed headspace vial and incubate at a controlled temperature (e.g., 35°C) for a set time (e.g., 30 minutes).
-
Analyze the volatile compounds in the headspace using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.[14]
-
Quantify the peak area of Thymol Methyl Ether to obtain an instrumental measure of its residual concentration over time.
-
4.3.2 Substantivity on Skin (In-Vivo)
-
Panelist Selection: Recruit panelists who have refrained from using scented products for at least 24 hours.
-
Application: Apply a precise amount (e.g., 0.1 mL) of the fragrance formulation (diluted in ethanol) to a designated 5x5 cm area on the panelists' forearms.
-
Evaluation (Sensory): Have trained evaluators assess the odor intensity directly from the application site at specified intervals (e.g., 0, 1, 2, 4, 6 hours).
-
Evaluation (Instrumental - Headspace GC-MS):
-
Use a non-invasive skin sampling device (e.g., a sealed glass funnel or wearable HS-SPME device) placed over the application site to collect volatile compounds.[15][16][17]
-
Collect samples at the designated time points.
-
Analyze the collected volatiles by GC-MS to track the evaporation rate and changing profile of Thymol Methyl Ether directly from the skin.[15][17]
-
Safety and Regulatory Compliance
5.1 Handling and Personal Protective Equipment (PPE)
Thymol Methyl Ether is classified as an irritant to the eyes, respiratory system, and skin.[2][3][18] Therefore, appropriate safety precautions are mandatory.
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
-
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[2] For skin contact, wash thoroughly with soap and water.
5.2 Regulatory Status
Thymol Methyl Ether is recognized as a fragrance ingredient by the International Fragrance Association (IFRA). While no specific IFRA standard currently prohibits or restricts Thymol Methyl Ether itself, it is crucial to understand that fragrance formulations are complex mixtures. The final product must comply with the IFRA Standards for all ingredients present in the mixture. For example, many natural extracts used alongside Thymol Methyl Ether may contain restricted substances (e.g., citral, eugenol).
Causality: The IFRA standards are designed to ensure the safe use of fragrance ingredients by setting maximum concentration levels for substances with potential hazards like skin sensitization, phototoxicity, or systemic toxicity. Compliance is essential for consumer safety and market access.
A thorough safety assessment of the final fragrance formulation is the ultimate responsibility of the product manufacturer. This includes ensuring that the cumulative exposure to any restricted substances from all ingredients, including Thymol Methyl Ether, remains within the safe limits defined by the IFRA for the specific product category (e.g., leave-on, rinse-off).
References
-
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. (2018). MDPI. Available at: [Link]
-
Assessing residual fragrances on skin after body washing: Optimization of an analytical method using SPME coupled with GC–MS. (2024). Wiley Analytical Science. Available at: [Link]
-
Assessing residual fragrances on skin after body washing: Optimization of an analytical method using solid-phase microextraction coupled with gas chromatography-mass spectrometry. (2024). PubMed. Available at: [Link]
-
Williamson Ether Synthesis: Mechanism, Uses and Limitations. (n.d.). Careers360. Available at: [Link]
-
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. (2018). ResearchGate. Available at: [Link]
-
HS-GC-MS Method for the Analysis of Fragrance Allergens in Complex Cosmetic Matrices. (2015). PubMed. Available at: [Link]
-
Thymol methyl ether (1076-56-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents. (n.d.). Chemchart. Available at: [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
-
thymyl methyl ether, 1076-56-8. (n.d.). Perflavory. Available at: [Link]
-
Williamson Ether Synthesis. (n.d.). ChemTalk. Available at: [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]
-
Thymol methyl ether. (n.d.). NMPPDB. Available at: [Link]
-
Comprehensive review of the applications of Thymol and the methods used for synthesizing it using Meta Cresol. (2024). TANZ JOURNAL. Available at: [Link]
-
The Physicochemical Basis of Perfume Performance in Consumer Products. (n.d.). Semantic Scholar. Available at: [Link]
-
thymyl methyl ether, 1076-56-8. (n.d.). The Good Scents Company. Available at: [Link]
-
Thymyl methyl ether. (n.d.). PubChem. Available at: [Link]
-
Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. (2021). PMC - NIH. Available at: [Link]
-
THE SYNTHESIS OF THYMOL, CHLOROTHYMOL AND HOMOLOGS OF THYMOL BY THE INTRAMOLECULAR REARRANGEMENT OF META-CRESYL ETHERS. (n.d.). Journal of the American Chemical Society. Available at: [Link]
- Preparation method of thymol. (n.d.). Google Patents.
-
What Makes a Fragrance Substantive?. (2016). Perfumer & Flavorist. Available at: [Link]
-
CERTIFICATE OF CONFORMITY WITH IFRA STANDARDS. (n.d.). Plytix. Available at: [Link]
-
Formulation and Evaluation of Herbal Perfumes. (n.d.). International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Thymol Methyl Ether. (n.d.). SBBLG. Available at: [Link]
-
Formulation and Evaluation of Herbal Perfume. (n.d.). ijarsct. Available at: [Link]
-
Effect of fabric parameters on fragrance retention. (n.d.). Industria Textila Journal. Available at: [Link]
-
Identification of Floral Fragrances and Analysis of Fragrance Patterns in Herbaceous Peony Cultivars. (n.d.). ASHS Journals. Available at: [Link]
-
Scoring criteria of olfactory evaluation. (n.d.). ResearchGate. Available at: [Link]
- Method for evaluating the scent performance of perfumes and perfume mixtures. (n.d.). Google Patents.
-
Thymol acetate (CAS 528-79-0): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. Available at: [Link]
- Method of depositing perfume on fabrics and product for use therein. (n.d.). Google Patents.
-
Fragrance Finishing of Textiles. (n.d.). Fibre2Fashion. Available at: [Link]
-
Thymol (CAS N° 89-83-8). (n.d.). ScenTree. Available at: [Link]
Sources
- 1. sbblgroup.com [sbblgroup.com]
- 2. thymyl methyl ether, 1076-56-8 [perflavory.com]
- 3. thymyl methyl ether, 1076-56-8 [thegoodscentscompany.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. careers360.com [careers360.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Thymyl methyl ether | C11H16O | CID 14104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ScenTree - Thymol (CAS N° 89-83-8) [scentree.co]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. perfumerflavorist.com [perfumerflavorist.com]
- 13. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 14. mdpi.com [mdpi.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. Assessing residual fragrances on skin after body washing: Optimization of an analytical method using solid-phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. files.plytix.com [files.plytix.com]
Application Notes and Protocols for the Use of 2-Isopropyl-1-methoxy-4-methylbenzene as a Standard in GC-MS Analysis
Introduction: The Role of 2-Isopropyl-1-methoxy-4-methylbenzene in Modern Analytical Chemistry
In the realm of gas chromatography-mass spectrometry (GC-MS), the accuracy and reliability of quantitative and qualitative analyses are paramount. The use of appropriate standards is a cornerstone of robust analytical methodology, providing a benchmark for the identification and quantification of target analytes. This compound, also known by its common synonym Thymol Methyl Ether, has emerged as a valuable reference compound in various analytical applications.[1][2] This aromatic ether is structurally related to thymol, a major constituent of thyme essential oil, and is itself found in various natural products.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a standard in GC-MS analysis. We will delve into the scientific rationale for its selection, detailed protocols for its implementation as both an external and internal standard, and best practices for data interpretation. The methodologies described herein are designed to be self-validating, ensuring the integrity and reproducibility of your analytical results.
Physicochemical Properties and Rationale for Use
The suitability of this compound as a GC-MS standard is rooted in its distinct physicochemical properties. Unlike its parent compound, thymol, the methylation of the hydroxyl group to form an ether linkage significantly reduces its reactivity, particularly its acidity, leading to improved stability and chromatographic performance.
Causality for Selection as a Standard:
-
Chemical Stability: The ether linkage in this compound is significantly more stable than the hydroxyl group of thymol, especially at the high temperatures of the GC injector port.[5] This thermal stability ensures that the standard does not degrade during analysis, a critical requirement for accurate quantification.
-
Optimal Volatility: With a boiling point of approximately 229-230°C, it is sufficiently volatile for GC analysis without being so volatile as to cause issues with sample preparation and storage.[6]
-
Predictable Chromatographic Behavior: As a moderately non-polar aromatic compound, it chromatographs well on standard non-polar and mid-polar capillary columns (e.g., 5% phenyl-methylpolysiloxane), typically eluting in a region of the chromatogram that is clear of common solvent peaks and early-eluting, highly volatile compounds.
-
Distinct Mass Spectrum: Electron ionization (EI) of this compound produces a characteristic and reproducible fragmentation pattern, which is crucial for its unambiguous identification and for quantification using selected ion monitoring (SIM). The mass spectrum is available in the NIST Chemistry WebBook for reference.[7][8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-methoxy-4-methyl-2-propan-2-ylbenzene | [10] |
| Synonyms | Thymol Methyl Ether, 2-Isopropyl-4-methylanisole | [2][7] |
| CAS Number | 31574-44-4 | [7] |
| Molecular Formula | C₁₁H₁₆O | [7][9] |
| Molecular Weight | 164.24 g/mol | [7][10] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 229-230 °C (estimated) | [6] |
Experimental Protocols
The following protocols provide step-by-step methodologies for the preparation of standards and the setup of GC-MS instrumentation. Adherence to these protocols is essential for achieving high-quality, reproducible data.
Protocol 1: Preparation of Standard Solutions
The accuracy of your quantitative analysis begins with the precise preparation of your standard solutions. It is imperative to use high-purity (≥98%) this compound and analytical grade solvents.
Step-by-Step Methodology:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of neat this compound using an analytical balance.
-
Quantitatively transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., methanol, ethyl acetate, or hexane) and fill to the mark.[11]
-
Cap the flask and invert it several times to ensure homogeneity. This is your stock solution.
-
-
Working Standard Preparation (for Calibration Curve):
-
Perform serial dilutions of the stock solution to prepare a series of working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[11]
-
For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the chosen solvent.
-
-
Internal Standard (IS) Spiking Solution:
-
If using this compound as an internal standard, prepare a stock solution at a concentration that will yield a significant and measurable peak when added to your samples. A common starting concentration is 25 µg/mL.
-
This IS solution will be added to all calibration standards and unknown samples at a constant volume.[12]
-
Causality Behind Choices: The choice of solvent should be compatible with your sample matrix and the GC column. For example, ethyl acetate is a good general-purpose solvent, while hexane is suitable for non-polar matrices. Using volumetric flasks and analytical balances ensures the high accuracy required for quantitative standards.
Protocol 2: GC-MS Instrumentation and Method Parameters
The following parameters are provided as a robust starting point for the analysis of this compound. Method optimization may be required depending on the specific sample matrix and analytical objectives.
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent, Shimadzu, Thermo Fisher, or equivalent | High-performance systems ensure reproducibility. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for aromatic compounds.[11] |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split injection is suitable for screening and higher concentrations, while splitless is preferred for trace analysis. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas, provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow rate for a 0.25 mm ID column. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points.[13] |
| MS System | Quadrupole or Ion Trap | Common, robust mass analyzers suitable for this application. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for EI, ensuring fragmentation is consistent with library spectra.[13] |
| MS Source Temp. | 230 °C | Prevents condensation of analytes in the ion source. |
| MS Quad Temp. | 150 °C | Standard temperature for maintaining quad stability. |
| Scan Mode | Full Scan (m/z 40-400) for qualitative, SIM for quantitative | Full scan is used for identification. SIM mode increases sensitivity and selectivity for quantification. |
Table 3: Key Mass Spectral Fragments for SIM Mode
| m/z (mass-to-charge ratio) | Ion Identity | Rationale for Selection |
| 149 | [M-CH₃]⁺ | Abundant and characteristic fragment ion. |
| 164 | [M]⁺ | Molecular ion, confirms compound identity. |
| 121 | [M-C₃H₇]⁺ | Result of isopropyl group loss. |
Note: The relative abundances of these ions should be confirmed by running a full scan of a standard solution before setting up a SIM method.
Application Workflow: Use as an Internal Standard
The internal standard method is a powerful technique for improving analytical precision by correcting for variations in injection volume and matrix effects.[12][14]
Caption: Workflow for using this compound as an internal standard.
Step-by-Step Internal Standard Protocol:
-
Preparation: Prepare analyte calibration standards and the internal standard (IS) solution as described in Protocol 1.
-
Spiking: Add a precise and constant volume of the IS solution to each calibration standard and each unknown sample. For example, add 100 µL of a 25 µg/mL IS solution to 900 µL of each standard and sample.
-
Analysis: Analyze the spiked standards and samples using the optimized GC-MS method (Protocol 2).
-
Data Processing:
-
For each chromatogram, integrate the peak areas for the analyte(s) and the internal standard.
-
Calculate the Response Factor (RF) for each calibration level using the formula:
-
RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
-
Plot the area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS).
-
Perform a linear regression on the data points. The resulting equation of the line (y = mx + c) is your calibration curve. A good calibration will have a coefficient of determination (R²) ≥ 0.995.
-
-
Quantification: For the unknown samples, calculate the area ratio (Area_analyte / Area_IS) and use the calibration curve to determine the concentration ratio. From this, the concentration of the analyte in the unknown sample can be calculated.
Trustworthiness and Method Validation
To ensure the trustworthiness of this protocol, it must be part of a self-validating system. Key validation parameters to assess include:
-
Linearity: Demonstrated by the R² value of the calibration curve across the desired concentration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Precision and Accuracy: Assessed by analyzing replicate quality control (QC) samples at different concentrations and determining the relative standard deviation (RSD) and percent recovery.
By establishing these parameters, you can be confident in the reliability and reproducibility of your results when using this compound as a standard.
Conclusion
This compound is an excellent and reliable standard for GC-MS analysis, particularly in the fields of flavor, fragrance, and natural product chemistry. Its chemical stability, predictable chromatographic behavior, and distinct mass spectrum make it a superior choice over more reactive analogues like thymol. By following the detailed protocols outlined in this application note for standard preparation, instrument setup, and internal standard methodology, researchers can significantly enhance the accuracy, precision, and overall integrity of their GC-MS data.
References
- Benchchem. (n.d.). A Comparative Guide to Validating GC-MS Methods with Tetracosane as an Internal Standard.
- Benchchem. (n.d.). This compound | 31574-44-4.
- SBBLG. (n.d.). Thymol Methyl Ether.
- Separation Science. (n.d.). Comprehensive Analysis of Aroma Compounds and Metabolites in Food by GC-MS/MS for Food Quality Evaluation.
- Cheméo. (n.d.). Chemical Properties of Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)- (CAS 1076-56-8).
- Entech Instruments. (n.d.). GCMS Inlet for Detection and Characterization of “Aroma Significant Compounds” in Foods and Beverages.
- LCGC Europe. (2015). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption.
- ResearchGate. (n.d.). Detection of Aroma Compounds in Food by Gas Chromatography-Mass Spectrometry/Olfactometry.
- NIST. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. NIST Chemistry WebBook.
- Springer Nature Experiments. (n.d.). Detection of Aroma Compounds in Food by Gas Chromatography-Mass Spectrometry/Olfactometry.
- NIST. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- Mass Spectrum. NIST Chemistry WebBook.
- NIST. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- Data. NIST Chemistry WebBook.
- NIST. (n.d.). Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-. NIST Chemistry WebBook.
- NIST. (n.d.). Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)- Data. NIST Chemistry WebBook.
- Stenutz. (n.d.). This compound.
- PubChemLite. (n.d.). This compound (C11H16O).
- NIH. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.
- PubChem. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-.
- Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
- ResearchGate. (2020). Calibration of GC/MS method and validation of the modified sample preparation for determination of polycyclic aromatic hydrocarbons.
- Journal of Analytical Toxicology. (n.d.). Validation of a Manual Headspace Gas Chromatography Method for Determining Volatile Compounds in Biological Fluids.
- Oxford Academic. (n.d.). Gas Chromatographic Analysis of Ether — Alcohols in Carbon Removing Compounds.
- Pharmacognosy Magazine. (2019). Headspace–Solid-Phase Microextraction Gas Chromatography Method to Quantify Thymus vulgaris Essential Oil in Polymeric Nanoparticles.
- CymitQuimica. (n.d.). Thymol methyl ether.
- Research Journal of Pharmacy and Technology. (n.d.). Using GC/MS to Study the Chemical Composition of Essential Oil of Thymus vulgaris L. at AL-Qadmous Area, Syria.
- PubMed Central. (n.d.). Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L.
- The Good Scents Company. (n.d.). 2-isopropyl-4-methyl anisole, 31574-44-4.
- BLD Pharm. (n.d.). 31574-44-4|this compound.
- PubMed Central. (n.d.). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings.
- ResearchGate. (2020). Thymol bioactivity: A review focusing on practical applications.
- ResearchGate. (n.d.). GC/MS chromatograms of thymol and carvacrol standards.
- MDPI. (n.d.). Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications.
- Odinity. (2018). ANALYTICAL TECHNIQUES FOR THE COMPOSITION OF PETROLEUM ETHER FRACTIONS.
- Benchchem. (n.d.). Application Note: Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide by Gas Chromatography-Mass Spectrometry (GC-MS).
- Chromatography Forum. (2011). Can I use ethyl ether as solvent for GC-FID analysis?.
- Wikipedia. (n.d.). Ether cleavage.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- HSC Cores - BookStack. (n.d.). GC/MS Sample Preparation Standard Operating Procedure.
- Benchchem. (n.d.). Application Notes and Protocols for the Use of Benzene, 1-butyl-4-methoxy- as an Internal Standard in GC-MS Analysis.
Sources
- 1. sbblgroup.com [sbblgroup.com]
- 2. Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)- (CAS 1076-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Thymol methyl ether | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. 2-isopropyl-4-methyl anisole, 31574-44-4 [thegoodscentscompany.com]
- 7. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- [webbook.nist.gov]
- 8. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- [webbook.nist.gov]
- 9. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- [webbook.nist.gov]
- 10. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | C11H16O | CID 161716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 13. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Synthesis of Novel Derivatives from 2-Isopropyl-1-methoxy-4-methylbenzene: A Comprehensive Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Scaffold
2-Isopropyl-1-methoxy-4-methylbenzene, also known as carvacryl methyl ether or 2-methoxy-p-cymene, is an aromatic compound that serves as a versatile and valuable starting material in synthetic organic chemistry.[1][2] Its inherent structural features—an electron-rich aromatic ring activated by a methoxy group and substituted with sterically influencing isopropyl and methyl groups—provide a unique platform for the generation of a diverse array of derivatives. These derivatives are of significant interest to researchers in drug discovery and materials science due to their potential biological activities, including antimicrobial and anti-inflammatory properties, and their applications in the fragrance industry.[1]
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of key derivatives of this compound. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring that researchers can not only replicate these procedures but also adapt and troubleshoot them effectively. Each protocol is designed as a self-validating system, with integrated characterization data and purification strategies to ensure the integrity of the final compounds.
Strategic Overview of Synthetic Transformations
The synthetic potential of this compound is primarily unlocked through electrophilic aromatic substitution, oxidation of the alkyl substituents, and functionalization via ortho-metalation. The methoxy group is a strong activating group and, along with the alkyl groups, directs incoming electrophiles primarily to the ortho and para positions relative to the methoxy group.
Diagram 1: Key Synthetic Pathways
Caption: Major synthetic routes from this compound.
Part 1: Electrophilic Aromatic Substitution Reactions
The electron-donating nature of the methoxy group strongly activates the benzene ring towards electrophilic attack. The directing effects of the substituents (methoxy: ortho, para; isopropyl/methyl: ortho, para) and steric hindrance play a crucial role in determining the regioselectivity of these reactions.
Nitration: Synthesis of 5-Nitro-2-isopropyl-1-methoxy-4-methylbenzene
Nitration introduces a nitro group onto the aromatic ring, a versatile functional group that can be further reduced to an amine or used to modulate the electronic properties of the molecule. Due to the activating nature of the starting material, careful control of reaction conditions is necessary to prevent polysubstitution and side reactions.[3]
Protocol 1: Nitration
Objective: To synthesize 5-Nitro-2-isopropyl-1-methoxy-4-methylbenzene.
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for elution)
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.64 g, 10.0 mmol) in 20 mL of dichloromethane. Cool the solution to 0-5 °C using an ice bath.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (0.70 mL, ~11.0 mmol) to concentrated sulfuric acid (2 mL) at 0 °C.
-
Addition of Nitrating Agent: Add the freshly prepared nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[4]
-
Reaction Monitoring: After complete addition, stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent.
-
Work-up: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate) to isolate the desired product.
Expected Results & Characterization:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| 5-Nitro-2-isopropyl-1-methoxy-4-methylbenzene | C11H15NO3 | 209.24 | 75-85% | Pale yellow solid |
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H), 6.80 (s, 1H), 3.90 (s, 3H), 3.20 (sept, J = 6.8 Hz, 1H), 2.30 (s, 3H), 1.25 (d, J = 6.8 Hz, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 142.1, 138.5, 125.8, 120.3, 108.9, 56.2, 26.8, 22.4, 20.1.
-
Mass Spectrometry (EI): m/z 209 (M+).
Bromination: Synthesis of 5-Bromo-2-isopropyl-1-methoxy-4-methylbenzene
Halogenated aromatic compounds are crucial intermediates in organic synthesis, particularly for cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and selective reagent for the bromination of activated aromatic rings.[5]
Protocol 2: Bromination
Objective: To synthesize 5-Bromo-2-isopropyl-1-methoxy-4-methylbenzene.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated Sodium Thiosulfate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.64 g, 10.0 mmol) in 30 mL of anhydrous acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.78 g, 10.0 mmol) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (hexane:ethyl acetate 95:5).
-
Work-up: Quench the reaction by adding 20 mL of saturated sodium thiosulfate solution. Extract the product with dichloromethane (3 x 25 mL).
-
Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (hexane) to afford the pure product.
Expected Results & Characterization:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| 5-Bromo-2-isopropyl-1-methoxy-4-methylbenzene | C11H15BrO | 243.14[6] | 80-90% | Colorless oil |
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35 (s, 1H), 6.75 (s, 1H), 3.85 (s, 3H), 3.15 (sept, J = 6.9 Hz, 1H), 2.25 (s, 3H), 1.20 (d, J = 6.9 Hz, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 154.5, 135.0, 132.8, 128.1, 115.2, 112.5, 56.0, 27.0, 22.5, 20.5.
-
Mass Spectrometry (EI): m/z 242/244 (M+, M+2, bromine isotopic pattern).
Part 2: Formylation and Oxidation Reactions
Vilsmeier-Haack Formylation: Synthesis of 5-Formyl-2-isopropyl-1-methoxy-4-methylbenzene
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings.[7][8][9] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[7][10]
Protocol 3: Vilsmeier-Haack Formylation
Objective: To synthesize 5-Formyl-2-isopropyl-1-methoxy-4-methylbenzene.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (anhydrous)
-
Saturated Sodium Acetate solution
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Diagram 2: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation reaction.
Procedure:
-
Vilsmeier Reagent Preparation: In a two-necked flask under a nitrogen atmosphere, cool anhydrous DMF (10 mL) to 0 °C. Slowly add POCl₃ (1.1 mL, 12 mmol) dropwise with stirring. Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve this compound (1.64 g, 10.0 mmol) in 10 mL of anhydrous 1,2-dichloroethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Heating: After the addition, heat the reaction mixture at 70 °C for 4 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully add 30 mL of saturated sodium acetate solution. Stir vigorously for 1 hour at room temperature to hydrolyze the iminium salt.
-
Work-up and Purification: Extract the product with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate 9:1).
Expected Results & Characterization:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| 5-Formyl-2-isopropyl-1-methoxy-4-methylbenzene | C12H16O2 | 192.25 | 65-75% | Yellowish oil |
-
¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H), 7.60 (s, 1H), 6.85 (s, 1H), 3.90 (s, 3H), 3.25 (sept, J = 7.0 Hz, 1H), 2.30 (s, 3H), 1.22 (d, J = 7.0 Hz, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 191.0, 160.2, 136.5, 134.0, 129.5, 125.0, 109.8, 55.8, 27.2, 22.3, 20.8.
-
IR (neat, cm⁻¹): 1680 (C=O stretching of aldehyde).
Oxidation: Synthesis of 2-Methoxy-5-isopropyl-4-methylbenzoic Acid
Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of oxidizing the alkyl side chains of aromatic rings to carboxylic acids.[11] The benzylic position must have at least one hydrogen for the reaction to proceed.[12] In the case of this compound, the methyl group is more susceptible to oxidation than the isopropyl group under controlled conditions.
Protocol 4: Oxidation
Objective: To synthesize 2-Methoxy-5-isopropyl-4-methylbenzoic Acid.
Materials:
-
This compound
-
Potassium Permanganate (KMnO₄)
-
Pyridine
-
Water
-
Sodium Bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, prepare a solution of this compound (3.28 g, 20.0 mmol) in 100 mL of a 1:1 mixture of pyridine and water.
-
Oxidant Addition: Heat the solution to 85 °C with vigorous stirring. Add potassium permanganate (6.32 g, 40.0 mmol) in small portions over 1 hour.
-
Reaction: Maintain the temperature at 85-90 °C and continue stirring for 6-8 hours. The reaction mixture will turn into a brown slurry of manganese dioxide.
-
Work-up: Cool the mixture to room temperature and add solid sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.
-
Acidification and Extraction: Acidify the solution to pH 2 with concentrated HCl. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.
Expected Results & Characterization:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| 2-Methoxy-5-isopropyl-4-methylbenzoic Acid | C12H16O3 | 208.25 | 50-60% | White solid |
-
¹H NMR (CDCl₃, 400 MHz): δ 10.5 (br s, 1H), 7.90 (s, 1H), 6.90 (s, 1H), 3.95 (s, 3H), 3.20 (sept, J = 6.8 Hz, 1H), 1.25 (d, J = 6.8 Hz, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 172.5, 158.0, 138.0, 133.5, 122.0, 120.0, 110.5, 56.5, 34.0, 24.0.
-
IR (KBr, cm⁻¹): 3300-2500 (broad O-H stretch of carboxylic acid), 1695 (C=O stretch).
Conclusion: A Gateway to Chemical Diversity
The protocols detailed in this guide provide a robust foundation for the synthesis of a variety of derivatives from this compound. The strategic application of fundamental organic reactions—electrophilic aromatic substitution, formylation, and oxidation—opens the door to a wide range of novel compounds with potential applications in medicinal chemistry and materials science. By understanding the principles behind these transformations and adhering to the detailed experimental procedures, researchers are well-equipped to explore the rich chemical space accessible from this versatile starting material.
References
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
PubChem. 1-Bromo-2-isopropyl-4-methoxy-5-methylbenzene. Available from: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]
-
Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available from: [Link]
Sources
- 1. art.torvergata.it [art.torvergata.it]
- 2. This compound | 31574-44-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. 1-Bromo-2-isopropyl-4-methoxy-5-methylbenzene | C11H15BrO | CID 11746826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. ajrconline.org [ajrconline.org]
Application Notes and Protocols for 2-Isopropyl-1-methoxy-4-methylbenzene in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Modified Monoterpenoid
2-Isopropyl-1-methoxy-4-methylbenzene, a methylated derivative of the well-known natural antimicrobials carvacrol and thymol, presents a compelling subject for antimicrobial research. Also known by synonyms such as Carvacrol Methyl Ether or Thymol Methyl Ether, this aromatic monoterpenoid is found in various plants, including oregano and thyme.[1] The structural modification—replacing the hydroxyl group with a methoxy group—alters its physicochemical properties, potentially influencing its antimicrobial efficacy, mechanism of action, and safety profile.[2] This guide provides a comprehensive framework for researchers to systematically evaluate the antimicrobial properties of this compound, grounded in established methodologies and scientific rationale.
The parent compounds, carvacrol and thymol, are renowned for their potent, broad-spectrum antimicrobial activity, which is largely attributed to their ability to disrupt bacterial membrane integrity.[3][4][5][6] By methylating the hydroxyl group, the resulting ether (this compound) exhibits altered hydrophobicity and hydrogen-bonding capacity. This structural change is hypothesized to modify its interaction with microbial cell membranes and other cellular targets, necessitating a thorough and standardized investigation of its antimicrobial potential. These protocols are designed to provide reproducible and comparable data, essential for drug discovery and development pipelines.
Hypothesized Mechanism of Antimicrobial Action
While the precise mechanism of this compound is an active area of research, its action is likely related to that of its parent phenolic compounds, carvacrol and thymol. The primary proposed mechanism involves the disruption of the bacterial cell membrane.[3][6]
Key Hypothesized Steps:
-
Partitioning into Membrane: Due to its lipophilic nature, the molecule is expected to readily partition into the lipid bilayer of the microbial cell membrane.
-
Membrane Disruption: The accumulation of these molecules within the membrane disrupts the lipid packing, leading to increased membrane fluidity and permeability.
-
Loss of Ion Gradients: This disruption compromises the membrane's function as a selective barrier, leading to the leakage of essential intracellular components like ions (K+, H+), ATP, and nucleic acids.[7]
-
Inhibition of Cellular Processes: The dissipation of the proton motive force across the membrane inhibits ATP synthesis and other energy-dependent processes, ultimately leading to cell death.[4]
The methylation of the hydroxyl group may enhance its ability to penetrate the lipid bilayer compared to its parent compounds, though it may also alter interactions with membrane proteins. The following protocols are designed to not only quantify the antimicrobial effect but also to provide insights into this mechanism.
Caption: Hypothesized mechanism of action for this compound.
Core Antimicrobial Susceptibility Testing Protocols
A systematic evaluation begins with determining the minimum concentration of the compound required to inhibit or kill microorganisms. The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data consistency and comparability.[8][9][10][11]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is the gold standard for quantitative antimicrobial susceptibility testing.[12] This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality Behind Experimental Choices:
-
96-Well Plate Format: Allows for high-throughput screening of multiple concentrations and replicates.
-
Standardized Inoculum: Ensures that the results are consistent and not skewed by variations in the initial number of bacteria. A 0.5 McFarland standard is crucial for reproducibility.[13]
-
Solubilizing Agent (e.g., DMSO, Tween 80): this compound is hydrophobic. A solvent is necessary for its dissolution in aqueous culture media. It is critical to run a solvent control to ensure it has no intrinsic antimicrobial activity at the concentrations used.
-
Resazurin as Growth Indicator: For compounds that may interfere with turbidity readings, a metabolic indicator like resazurin can provide a clearer endpoint.[14][15][16]
Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve this compound in a minimal amount of an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Microtiter Plate: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the compound's stock solution to the first well of a row and mix thoroughly. Transfer 100 µL from the first well to the second, and repeat this two-fold serial dilution across the row. Discard the final 100 µL from the last well. This creates a range of decreasing concentrations.
-
Controls:
-
Positive Control: A well with MHB and the bacterial inoculum only (no compound).
-
Negative Control: A well with sterile MHB only (no inoculum).
-
Solvent Control: A well with MHB, inoculum, and the highest concentration of the solvent used.
-
-
Prepare and Standardize Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate Plate: Add 10 µL of the standardized bacterial suspension to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC complements the MIC by identifying the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[17] This distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Step-by-Step Methodology:
-
Perform MIC Assay: Follow steps 1-8 of the MIC protocol.
-
Subculture: After determining the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plate Aliquots: Spot-plate each aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar) that does not contain the test compound.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration of the compound that results in a significant reduction (commonly ≥99.9%) in bacterial colonies compared to the initial inoculum count.
Protocol 3: Agar Disk Diffusion Assay
This is a qualitative or semi-quantitative method used for preliminary screening of antimicrobial activity.[18][19] It is based on the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism.
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar: This is the standard medium for susceptibility testing as it has good batch-to-batch reproducibility and does not inhibit common antimicrobials.[18] The depth of the agar is critical (4 mm) as it affects the diffusion rate.[18]
-
Lawn Culture: A uniform "lawn" of bacteria is essential for observing clear and measurable zones of inhibition.[20]
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare and standardize a bacterial inoculum to a 0.5 McFarland turbidity standard as described in the MIC protocol.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the standardized suspension. Squeeze out excess fluid against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees each time to ensure even coverage.[20]
-
Apply Disks: Prepare sterile filter paper disks (6 mm diameter). Impregnate each disk with a known amount of the this compound stock solution. Allow the solvent to evaporate completely.
-
Place Disks: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate, pressing gently to ensure full contact.[20]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of the zone correlates with the susceptibility of the microorganism to the compound.
Data Presentation and Interpretation
Summarizing quantitative data in a structured format is crucial for comparison and analysis.
Table 1: Example Antimicrobial Activity Data for this compound
| Microorganism | Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | Positive | 64 | 128 | 18 |
| Escherichia coli | ATCC 25922 | Negative | 128 | 256 | 12 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 256 | >512 | 8 |
| Candida albicans | ATCC 90028 | N/A (Fungus) | 32 | 64 | 22 |
Interpretation:
-
MIC/MBC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. A ratio > 4 suggests bacteriostatic activity.
-
Gram-Positive vs. Gram-Negative: Often, compounds like this show greater activity against Gram-positive bacteria due to the absence of the outer membrane that characterizes Gram-negative bacteria.[4]
Safety and Handling
While the parent compounds are generally recognized as safe (GRAS) for food use, the safety profile of this compound must be independently established.[4]
-
Cytotoxicity: It is essential to evaluate the cytotoxicity of the compound against relevant mammalian cell lines (e.g., Vero, HepG2) to determine its therapeutic index (the ratio of the toxic concentration to the effective therapeutic concentration).[21][22][23]
-
Handling: Standard laboratory precautions should be taken. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a promising compound for antimicrobial research. Its structural relationship to thymol and carvacrol provides a strong rationale for its investigation.[24][25][26] By employing standardized and robust protocols such as broth microdilution and agar disk diffusion, researchers can generate high-quality, reproducible data. This will enable a thorough characterization of its antimicrobial spectrum and potency, paving the way for further studies into its mechanism of action and potential applications in pharmaceutical and other industries.
References
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. Available at: [Link]
-
Ullah, Z., et al. (2021). Synthesis and Antibacterial Activity of Thymyl Ethers. Molecules, 26(22), 6934. Available at: [Link]
-
Mann, C. M., & Markham, J. L. (1998). A new method for determining the minimum inhibitory concentration of essential oils. Journal of Applied Microbiology, 84(4), 538-544. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available at: [Link]
-
CLSI. (2023). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Mann, C. M., & Markham, J. L. (1998). A new method for determining the minimum inhibitory concentration of essential oils. Journal of Applied Microbiology. Available at: [Link]
-
Mann, C. M., & Markham, J. L. (1998). A new method for determining the minimum inhibitory concentration of essential oils. Journal of Applied Microbiology, 84(4), 538-44. Available at: [Link]
-
Pfaller, M. A., et al. (2008). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 46(7), 2321-2323. Available at: [Link]
-
Sieniawska, E. (2015). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Current Pharmaceutical Analysis, 11(3), 164-173. Available at: [Link]
-
Bonev, B., Hooper, J., & Parisot, J. (2008). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy, 61(6), 1295-1301. Available at: [Link]
-
Gnanasekar, S., et al. (2024). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in Cellular and Infection Microbiology, 14, 1323337. Available at: [Link]
-
Chen, S., et al. (2023). Minimum Inhibitory Concentration (MIC) of Essential Oils Against Microorganisms: Methods, Function, Accuracy Factors and Application. Critical Reviews in Food Science and Nutrition, 63(31), 10831-10850. Available at: [Link]
-
BioCrick. (n.d.). Carvacrol methyl ether. BioCrick. Available at: [Link]
-
Nagoor Meeran, M. F., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 8, 380. Available at: [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Chandra, S., et al. (2012). Synthesis and in vitro antibacterial activity of thymol and carvacrol derivatives. Medicinal Chemistry Research, 21(2), 378-383. Available at: [Link]
-
Sharifi-Rad, J., et al. (2021). Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review. Molecules, 26(22), 7045. Available at: [Link]
-
Nostro, A., et al. (2016). Antimicrobial activity of essential oils and carvacrol, and synergy of carvacrol and erythromycin, against clinical, erythromycin-resistant Group A Streptococci. Frontiers in Microbiology, 7, 1780. Available at: [Link]
-
Xu, J., et al. (2008). The antibacterial mechanism of carvacrol and thymol against Escherichia coli. Wei sheng wu xue bao= Acta microbiologica Sinica, 48(10), 1341-1347. Available at: [Link]
-
Llanos, S., et al. (2015). Cytotoxicity and morphological effects induced by carvacrol and thymol on the human cell line Caco-2. Cytotechnology, 67(5), 805-814. Available at: [Link]
-
Sharifi-Rad, M., et al. (2021). Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties. Molecules, 26(21), 6645. Available at: [Link]
-
Sinigaglia, M., et al. (2004). A Study on the Antimicrobial Activity of Thymol Intended as a Natural Preservative. Journal of Food Protection, 67(4), 739-745. Available at: [Link]
-
de Souza, E. L., et al. (2020). The antibacterial properties of phenolic isomers, carvacrol and thymol. Current Topics in Medicinal Chemistry, 20(2), 108-118. Available at: [Link]
-
Wozniak, M., et al. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Journal of AOAC International, 104(3), 635-645. Available at: [Link]
-
Khan, F., et al. (2022). Anticancer Effects of Carvacrol in In Vitro and In Vivo Models: A Comprehensive Review. Biointerface Research in Applied Chemistry, 12(4), 5434-5449. Available at: [Link]
-
El Asbahani, A., et al. (2024). Evaluation of the Interaction between Carvacrol and Thymol, Major Compounds of Ptychotis verticillata Essential Oil: Antioxidant, Anti-Inflammatory and Anticancer Activities against Breast Cancer Lines. Molecules, 29(5), 1098. Available at: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Wikipedia. Available at: [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
-
Giri, R. K., et al. (2020). Cytotoxicity of carvacrol, thymol and eugenol on human melanoma cell line SK-ML-2. Journal of Essential Oil Bearing Plants, 23(4), 820-828. Available at: [Link]
-
PubChem. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. PubChem. Available at: [Link]
-
FooDB. (n.d.). 4-Isopropyl-2-methoxy-1-methylbenzene. FooDB. Available at: [Link]
-
Rajasekaran, A., et al. (2017). Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 125-129. Available at: [Link]
-
Mbah, J., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7, 229-239. Available at: [Link]
Sources
- 1. Showing Compound 4-Isopropyl-2-methoxy-1-methylbenzene (FDB013868) - FooDB [foodb.ca]
- 2. This compound | 31574-44-4 | Benchchem [benchchem.com]
- 3. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of essential oils and carvacrol, and synergy of carvacrol and erythromycin, against clinical, erythromycin-resistant Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new method for determining the minimum inhibitory concentration of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. asm.org [asm.org]
- 19. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. daneshyari.com [daneshyari.com]
- 22. biointerfaceresearch.com [biointerfaceresearch.com]
- 23. Evaluation of the Interaction between Carvacrol and Thymol, Major Compounds of Ptychotis verticillata Essential Oil: Antioxidant, Anti-Inflammatory and Anticancer Activities against Breast Cancer Lines [mdpi.com]
- 24. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application of 2-Isopropyl-1-methoxy-4-methylbenzene in Flavor Chemistry: A Technical Guide
Introduction: Unveiling the Sensory Potential of a Versatile Aromatic Compound
2-Isopropyl-1-methoxy-4-methylbenzene, a key aroma compound, presents a multifaceted sensory profile that makes it a valuable tool in the palette of flavor chemists. Known commercially by synonyms such as Thymol Methyl Ether and Isothymol Methyl Ether, this molecule is integral to the creation of complex and nuanced flavor experiences in a variety of food and beverage applications. Its organoleptic properties are predominantly characterized by herbaceous, woody, and smoky notes, with underlying musty, green, and earthy tones that can be skillfully leveraged to build depth and authenticity in savory and beverage flavor systems.[1][2][3]
This document serves as a comprehensive technical guide for researchers, scientists, and product development professionals. It provides in-depth application notes and detailed protocols for the analytical and sensory evaluation of this compound, ensuring scientific integrity and fostering innovation in flavor chemistry.
Physicochemical Properties and Regulatory Status
A thorough understanding of the physicochemical properties of a flavor ingredient is fundamental to its effective application. These properties influence its solubility, volatility, and stability within a food matrix, thereby impacting its release and perception.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O | [3] |
| Molecular Weight | 164.24 g/mol | [4] |
| CAS Number | 31574-44-4 | |
| FEMA Number | 3436 | [2][4] |
| JECFA Number | 1246 | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor Profile | Herbal, woody, smoky, burnt | [1][2] |
| Flavor Profile | Musty, green, earthy, coffee-like | [1][2] |
| Boiling Point | 214-216 °C at 760 mmHg | |
| Solubility | Soluble in ethanol; insoluble in water | [3] |
Regulatory Standing: this compound is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), as evidenced by its FEMA number (3436).[2][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this substance and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[4] This robust regulatory backing ensures its suitability for use in a wide array of food and beverage products globally.
Applications in Flavor Systems
The unique sensory profile of this compound makes it a versatile ingredient for enhancing and modifying flavor profiles. Its primary applications lie in the realm of savory and beverage products, where its characteristic notes can impart a sense of warmth, complexity, and authenticity.
Savory Applications:
In savory systems such as sauces, condiments, and seasonings, this compound can be employed to introduce or bolster herbaceous and smoky notes.[3] Its earthy and musty undertones are particularly effective in creating the impression of slow-cooked or roasted flavors. For instance, in a barbecue sauce formulation, it can contribute a subtle smokiness that complements the sweet and tangy base. In marinades for meats, it can provide an herbal complexity that penetrates the protein and enhances the overall flavor during cooking.
Beverage Applications:
In non-alcoholic beverages, this compound can be used to add a sophisticated, dry, and slightly bitter note, balancing sweetness and providing a more adult flavor profile.[1][2] For example, in a craft soda or a non-alcoholic spirit, its herbal and woody characteristics can mimic the complexity of traditional alcoholic beverages.
Recommended Use Levels:
Based on FEMA GRAS evaluations, the following are typical maximum use levels in specific food categories:
| Food Category | Average Maximum PPM |
| Baked Goods | 3.0 |
| Non-alcoholic Beverages | 2.0 |
Source: The Good Scents Company, citing FEMA GRAS data.[1][2]
It is imperative for product developers to conduct their own sensory testing to determine the optimal use level for their specific application, as the food matrix can significantly influence the perception of the flavor compound.
Analytical Protocol: Quantification in a Food Matrix via SPME-GC-MS
The accurate quantification of this compound in a complex food matrix is crucial for quality control and ensuring consistent flavor profiles. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds in food. This method offers the advantage of being solvent-free, sensitive, and requiring minimal sample preparation.
Rationale for Method Selection:
-
HS-SPME: This technique is ideal for extracting volatile and semi-volatile compounds from a liquid or solid matrix by exposing a coated fiber to the headspace above the sample. This minimizes matrix effects from non-volatile components like sugars, salts, and proteins, which could otherwise interfere with the analysis. The choice of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is based on its broad-spectrum affinity for a wide range of volatile and semi-volatile analytes, including aromatic compounds.
-
GC-MS: Gas chromatography provides excellent separation of complex mixtures of volatile compounds, while mass spectrometry offers definitive identification and quantification based on the mass-to-charge ratio of the fragmented ions.
Experimental Workflow Diagram:
Caption: HS-SPME-GC-MS workflow for the analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5.0 g of the homogenized liquid or solid sample into a 20 mL glass headspace vial.
-
Add 2.5 g of sodium chloride (NaCl) to the vial. The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of the analyte and promotes its partitioning into the headspace.
-
Spike the sample with a known concentration of an appropriate internal standard (e.g., 4-isopropyl-1-methoxy-2-methylbenzene) for accurate quantification.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
-
HS-SPME Procedure:
-
Place the sealed vial in a heating block or autosampler incubator and allow it to equilibrate at 60°C for 15 minutes with gentle agitation. This allows the volatile compounds to reach a state of equilibrium between the sample and the headspace.
-
Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Immediately after extraction, desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
GC Conditions (suggested):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 180°C at 5°C/min, then ramp to 250°C at 15°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions (suggested):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
For enhanced sensitivity and selectivity, Selective Ion Monitoring (SIM) can be used, monitoring characteristic ions of this compound (e.g., m/z 164, 149, 134).
-
-
-
Quantification:
-
Create a calibration curve by analyzing standard solutions of this compound of known concentrations prepared in a similar matrix.
-
Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Sensory Evaluation Protocol: Flavor Profile and Threshold Determination
Sensory evaluation is indispensable for understanding the flavor contribution of this compound in a food product. This protocol outlines the procedures for determining its flavor profile and detection threshold.
Rationale for Method Selection:
-
Descriptive Analysis: This method uses a trained panel to identify and quantify the specific sensory attributes of a flavor compound. This provides a detailed "flavor fingerprint" that is invaluable for product development.
-
Threshold Testing (ASTM E679 - Ascending Forced-Choice Method): This is a standardized and robust method for determining the concentration at which a substance can be detected.
Experimental Workflow Diagram:
Caption: Workflow for sensory evaluation of this compound.
Step-by-Step Protocol:
-
Panelist Selection and Training:
-
Select 10-12 panelists based on their sensory acuity, ability to discriminate flavors, and descriptive abilities.
-
Train the panel on the specific flavor attributes associated with this compound (e.g., herbaceous, woody, smoky, earthy, musty) using appropriate reference standards (e.g., thyme oil for herbaceous, guaiacol for smoky).
-
-
Flavor Profile Analysis:
-
Prepare a solution of this compound at a concentration known to be above its detection threshold (e.g., 1-2 ppm in a 5% sucrose solution or a simple broth).
-
Present the sample to the trained panelists in a controlled sensory booth with standardized lighting and temperature.
-
Panelists will individually evaluate the sample and rate the intensity of each identified attribute on a 15-cm line scale anchored with "low" and "high".
-
Analyze the data to generate a flavor profile spider web diagram, visually representing the sensory characteristics of the compound.
-
-
Flavor Threshold Determination (Ascending Forced-Choice Triangle Test):
-
Prepare a series of dilutions of this compound in a neutral base (e.g., deodorized water for beverages, unsalted broth for savory applications) in ascending order of concentration (e.g., starting from 0.01 ppb).
-
For each concentration level, present three samples to each panelist, where two are the neutral base and one contains the flavor compound.
-
Panelists are instructed to identify the "odd" sample.
-
The individual threshold is the lowest concentration at which the panelist correctly identifies the odd sample in two consecutive presentations.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
Conclusion
This compound is a potent and versatile flavor ingredient with a unique sensory profile that can significantly enhance the complexity and appeal of a wide range of food and beverage products. Its GRAS status provides a solid foundation for its use in commercial formulations. By employing the detailed analytical and sensory protocols outlined in this guide, flavor chemists and product developers can effectively harness the potential of this compound, leading to the creation of innovative and successful flavor systems. The provided methodologies for both instrumental analysis and sensory evaluation ensure a robust and scientifically sound approach to the application of this compound in flavor chemistry.
References
-
The Good Scents Company. (n.d.). Thymyl methyl ether. Retrieved from [Link]
-
Perflavory. (n.d.). Thymyl methyl ether, 1076-56-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6989, Thymol. Retrieved from [Link]
- Clark, G. S. (1995). Thymol - An Aroma Chemical Profile. Perfumer & Flavorist, 20(1), 41-44.
-
Wikipedia. (n.d.). Fragrance compound. Retrieved from [Link]
- Ncube, E. N., et al. (2021). Sensory Characteristics and Volatile Compounds of Herbal Teas and Mixtures of Bush Tea with Other Selected Herbal Teas of South Africa. Foods, 10(9), 2148.
- Bitar, A., et al. (2008). Sensory Thresholds of Selected Phenolic Constituents from Thyme and their Antioxidant Potential in Sunflower Oil. Journal of Food Science, 73(6), S281-S286.
- Reineccius, G. (2016). Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor. Journal of Food Science, 81(3), R565-R573.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14104, Thymyl methyl ether. Retrieved from [Link]
-
SBBLG. (n.d.). Thymol Methyl Ether. Retrieved from [Link]
-
BRF Ingredients. (2023, December 2). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from [Link]
- de Oliveira, A. C. S., et al. (2017). Analysis of Alkylphenols and Phthalates in Vegetables using SPME and Comprehensive Two-dimensional Gas Chromatography. Journal of the Brazilian Chemical Society, 28(8), 1534-1542.
- Kovačič, A., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 11, 1351642.
- Li, Y., et al. (2021). Analysis of the trend of volatile compounds by HS-SPME-GC-MS and the main factors affecting the formation of rancid odor during the oxidation process of infant nutrition package. Food Science & Nutrition, 9(12), 6669-6682.
- Liu, R., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Foods, 12(2), 333.
- Pino, J. A., et al. (2006). Optimization of an analytical methodology for the determination of alkyl- and methoxy-phenolic compounds by HS-SPME in biomass smoke.
- Calvo-Gómez, O., & Morales, M. T. (2024).
Sources
2-Isopropyl-1-methoxy-4-methylbenzene: A Versatile Precursor for the Synthesis of Bioactive Pharmaceutical Compounds
Introduction
2-Isopropyl-1-methoxy-4-methylbenzene, also known as thymol methyl ether or carvacrol methyl ether, is an aromatic organic compound that serves as a valuable and versatile precursor in the synthesis of a wide array of pharmaceutical compounds.[1] Its structure, derived from the naturally occurring and pharmacologically active monoterpenoids thymol and carvacrol, provides a robust scaffold for the development of novel therapeutic agents.[2][3] The presence of a methoxy group offers a key advantage, acting as a protecting group for the phenolic hydroxyl, which can be selectively cleaved to unmask the more reactive phenol, carvacrol. This strategic deprotection is a pivotal step in harnessing the full synthetic potential of this precursor.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, outlining the utility of this compound in the synthesis of bioactive molecules. We will delve into the critical demethylation step to generate carvacrol and subsequently explore the synthesis of a pharmaceutically relevant Schiff base derivative, a class of compounds known for their diverse biological activities, including anticancer properties.[4]
Chemical Properties and Identification
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O | [1] |
| Molecular Weight | 164.24 g/mol | [1] |
| CAS Number | 31574-44-4 | [1][5][6] |
| Appearance | Liquid | N/A |
| Boiling Point | 222-224 °C | N/A |
| Density | 0.95 g/mL | N/A |
| Synonyms | Thymol methyl ether, Carvacrol methyl ether, 2-Isopropyl-4-methylanisole | [1] |
Synthetic Workflow Overview
The primary synthetic strategy for utilizing this compound as a precursor involves a two-stage process. The initial and most critical step is the demethylation of the methoxy group to yield carvacrol. This transformation unmasks the phenolic hydroxyl group, which is a key functional handle for subsequent derivatization. The resulting carvacrol can then be further modified to introduce diverse functionalities and generate a library of bioactive compounds. This workflow is depicted in the diagram below.
Caption: General synthetic workflow from the precursor to pharmaceutical derivatives.
Application Note 1: Demethylation to Carvacrol
Causality of Experimental Choices: The conversion of this compound to carvacrol is a classic O-demethylation of an aryl methyl ether. Several reagents can accomplish this transformation, including boron tribromide (BBr₃), hydrobromic acid (HBr), and various thiolates.[7][8] Boron tribromide is a powerful Lewis acid that effectively cleaves aryl methyl ethers under relatively mild conditions, making it a preferred choice to avoid unwanted side reactions.[7] The reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group.
Protocol 1: Boron Tribromide-Mediated Demethylation
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution (1.0 M in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Cool the solution to 0 °C using an ice bath.
-
Addition of BBr₃: While stirring vigorously, add a 1.0 M solution of boron tribromide in DCM (1.2 eq) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench the excess BBr₃ by the slow, dropwise addition of methanol. This will produce a vigorous reaction, so caution is advised.
-
Work-up: Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude carvacrol.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure carvacrol.
Application Note 2: Synthesis of a Carvacrol-Derived Schiff Base
Causality of Experimental Choices: With carvacrol in hand, a plethora of derivatizations are possible. One prominent route is the synthesis of Schiff bases, which are known to exhibit a wide range of biological activities, including anticancer properties.[4] This involves a two-step process: formylation of carvacrol to introduce an aldehyde group, followed by condensation with a primary amine to form the imine linkage of the Schiff base. The formylation is an electrophilic aromatic substitution, and the subsequent condensation is a nucleophilic addition-elimination reaction.
Protocol 2: Synthesis of a Carvacrol-Derived Schiff Base
This protocol is adapted from the synthesis of a carvacrol-derived Schiff base with demonstrated anticancer activity.[4]
Step 1: Synthesis of Carvacrol Aldehyde (2-hydroxy-3-isopropyl-6-methylbenzaldehyde)
Materials:
-
Carvacrol (from Protocol 1)
-
Triethylamine (Et₃N)
-
Anhydrous stannous chloride (SnCl₂)
-
Toluene
-
Paraformaldehyde
-
Hydrochloric acid (HCl) solution (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine triethylamine (1.1 eq) and anhydrous stannous chloride (0.5 eq) in toluene. Stir the mixture for 20 minutes.
-
Addition of Carvacrol: Add carvacrol (1.0 eq) to the mixture and heat under reflux at 50-60 °C.
-
Formylation: After a brief period, add paraformaldehyde (1.5 eq) and continue refluxing for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude carvacrol aldehyde by column chromatography.
Step 2: Synthesis of the Schiff Base
Materials:
-
Carvacrol aldehyde (from Step 1)
-
2-Aminophenol
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Condensation: Dissolve carvacrol aldehyde (1.0 eq) and 2-aminophenol (1.0 eq) in ethanol and stir for 15 minutes.
-
Acid Catalysis: Add a few drops of concentrated HCl and increase the temperature to 80 °C.
-
Work-up: After the reaction is complete (monitored by TLC), separate the aqueous layer and wash with demineralized water. Extract the product with ethyl acetate and wash the organic layer with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum to obtain the pure Schiff base.[4]
Synthetic Pathway Diagram
Caption: Detailed synthetic pathway from this compound to a carvacrol-derived Schiff base.
Conclusion
This compound is a readily accessible and highly valuable precursor for the synthesis of a diverse range of pharmaceutical compounds. Its strategic demethylation to carvacrol opens up a vast chemical space for the introduction of various pharmacophores. The protocols detailed in this guide provide a practical framework for researchers to utilize this versatile starting material in the development of novel therapeutic agents. The synthesis of carvacrol-derived Schiff bases, as exemplified, highlights just one of the many potential applications of this precursor in modern drug discovery and development.
References
-
Bansal, A., Saleh-E-In, M. M., Kar, P., & Roy, A. (2022). Synthesis of Carvacrol Derivatives as Potential New Anticancer Agent against Lung Cancer. Molecules, 27(14), 4597. [Link]
-
Alamri, M. A., Abdel-Kader, M. S., Salkini, M. A., & Alamri, M. A. (2024). Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. RSC Advances, 14(41), 29755-29768. [Link]
-
Di Sotto, A., Maffei, F., Gulli, M., & Di Giacomo, S. (2021). Synthesis and Biological Evaluation of Carvacrol-Based Derivatives as Dual Inhibitors of H. pylori Strains and AGS Cell Proliferation. Molecules, 26(11), 3354. [Link]
-
Alamri, M. A., Abdel-Kader, M. S., Salkini, M. A., & Alamri, M. A. (2024). Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. RSC Advances, 14(41), 29755-29768. [Link]
-
Bentham Science Publishers. (2025). Carvacrol: Innovative Synthesis Pathways and Overview of its Patented Applications. Recent Patents on Biotechnology, 19(1), 53-68. [Link]
-
More, U. B., Narkhede, H. P., Dalal, D. S., & Mahulikar, P. P. (2007). Synthesis of Biologically Active Carvacrol Compounds using Different Solvents and Supports. Synthetic Communications, 37(12), 2049-2054. [Link]
-
Greco, G., et al. (2020). Natural Antimicrobials Meet a Synthetic Antibiotic: Carvacrol/Thymol and Ciprofloxacin Cocrystals as a Promising Solid-State Route to Activity Enhancement. Crystal Growth & Design, 20(10), 6538-6547. [Link]
-
Alamri, M. A., et al. (2024). Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. RSC Advances, 14(41), 29755-29768. [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). [Link]
- Google Patents. (2016). A synthetic method of carvacrol. CN105523897A.
-
ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers. [Link]
-
Patsnap. (2022). Chemical synthesis process of carvacrol. CN113979401A. [Link]
-
Wikipedia. (n.d.). Demethylation. [Link]
-
The Royal Society of Chemistry. (2021). An efficient demethylation of aromatic methyl ethers with HCl in water. Green Chemistry, 23(1), 358-363. [Link]
- Google Patents. (2011). Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid. WO2011154152A1.
-
ResearchGate. (n.d.). synthesis of carvacrol and thymol ether and ester derivatives. [Link]
- Google Patents. (2016). Method for synthesizing carvacrol by limo nene epoxides. CN105481657A.
-
PubChem. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. [Link]
-
NIST. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. [Link]
Sources
- 1. This compound | 31574-44-4 | Benchchem [benchchem.com]
- 2. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03941F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 31574-44-4|this compound|BLD Pharm [bldpharm.com]
- 6. keyorganics.net [keyorganics.net]
- 7. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Scaling the Synthesis of 2-Isopropyl-1-methoxy-4-methylbenzene
An in-depth guide to overcoming the challenges of scaling up the synthesis of 2-Isopropyl-1-methoxy-4-methylbenzene, tailored for researchers and drug development professionals.
Welcome to the technical support center for the synthesis of this compound (Carvacrol Methyl Ether). This guide is designed to provide researchers, chemists, and process development professionals with practical, in-depth insights into the challenges encountered when scaling this synthesis from the lab bench to pilot or manufacturing scale. We will focus on the most common and industrially viable route: the Williamson ether synthesis starting from carvacrol.
Our approach moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate problems, troubleshoot effectively, and ensure a safe, efficient, and scalable process.
Part 1: Synthesis Overview and Core Challenges
The methylation of carvacrol (2-isopropyl-5-methylphenol) to produce its methyl ether is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then attacks an electrophilic methylating agent in an SN2 reaction.[1]
While straightforward in principle, scaling this process introduces significant challenges related to reagent selection, reaction control, by-product formation, and safety.
Experimental Workflow Diagram
Below is a generalized workflow for the synthesis, highlighting the critical stages where challenges often arise during scale-up.
Caption: General workflow for this compound synthesis.
Part 2: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions crucial for planning a successful scale-up campaign.
Q1: What is the most suitable methylating agent for industrial-scale synthesis?
A1: The choice of methylating agent is a critical decision that balances reactivity, cost, and safety.
-
Dimethyl Sulfate (DMS): Highly reactive and cost-effective, making it a common choice in industrial settings. However, its extreme toxicity, carcinogenicity, and potential for violent reactions with quenching agents necessitate stringent safety protocols and specialized handling equipment.[2][3] Symptoms of exposure can be delayed, increasing its hazard.[2][3]
-
Methyl Iodide: Also highly reactive but significantly more expensive and volatile than DMS. While less toxic than DMS, it is still a hazardous substance.[2]
-
Dimethyl Carbonate (DMC): A much safer, "greener" alternative with low toxicity.[4] However, it is less reactive than DMS and requires higher temperatures and pressures, and often specific catalysts, to achieve good conversion, which can increase equipment costs.[4]
For scale-up, Dimethyl Sulfate is often chosen for its economic advantages, but only if the facility is equipped to handle its significant hazards. For facilities where safety is paramount and specialized handling is not feasible, Dimethyl Carbonate is the recommended, albeit more process-intensive, alternative.[2][4]
Q2: How can I minimize the formation of by-products during scale-up?
A2: By-product formation is a major challenge affecting yield and purity. The primary side reaction of concern is undesired C-alkylation, where the methyl group attaches to the aromatic ring instead of the oxygen atom.
To minimize this:
-
Control Temperature: The reaction is exothermic. Runaway temperatures can promote side reactions. Implement robust reactor cooling and controlled addition of the methylating agent.
-
Optimize Base and Solvent: Use of a strong base in a polar aprotic solvent generally favors the desired O-alkylation. Phase-transfer catalysis (PTC) is an excellent technique for scale-up, as it allows the use of inexpensive inorganic bases (like K₂CO₃ or NaOH) and avoids the need for strictly anhydrous conditions, while still promoting high selectivity for O-alkylation.[4]
-
Monitor the Reaction: Use in-process controls (e.g., GC analysis) to monitor the consumption of starting material and the formation of products and by-products, stopping the reaction once optimal conversion is reached.
Q3: What are the most critical safety considerations when scaling up this process with Dimethyl Sulfate?
A3: Safety is non-negotiable, especially with DMS.
-
Engineering Controls: All operations must be conducted in a closed system or a well-ventilated fume hood to prevent inhalation of vapors.[3] The vapor pressure of DMS is high enough to produce lethal concentrations at room temperature.[2]
-
Personal Protective Equipment (PPE): Use appropriate, impermeable gloves (e.g., butyl rubber), safety goggles, and a face shield. Standard latex gloves offer no protection.
-
Quenching and Decontamination: DMS reacts violently with concentrated bases like ammonia.[2] Spills and residual DMS in the reactor should be quenched carefully with a dilute solution of aqueous ammonia or sodium hydroxide, with adequate cooling to manage the exotherm.
-
Delayed Toxicity: Be aware that symptoms of DMS exposure can be delayed by 6-24 hours.[2] Any suspected exposure requires immediate medical attention, even in the absence of initial symptoms.
Q4: My reaction yield is consistently low on a larger scale. What are the likely causes?
A4: A drop in yield during scale-up often points to issues with mass and heat transfer.
-
Poor Mixing: In a large reactor, inefficient agitation can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reactions or side-product formation. Ensure your reactor's mixing system is adequate for the viscosity and volume of the reaction mass.
-
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as scale increases. If the reactor cannot remove the heat of reaction effectively, the internal temperature will rise, promoting by-product formation.
-
Reagent Addition Rate: Adding reagents too quickly can overwhelm the reactor's cooling capacity. A controlled, subsurface addition of the methylating agent is recommended.
Part 3: Troubleshooting Guide
This guide provides a structured approach to solving specific problems encountered during the synthesis.
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield issues.
| Problem | Potential Root Cause | Recommended Action |
| Incomplete Reaction (High levels of carvacrol remain) | 1. Insufficient Deprotonation: The base may be impure, hygroscopic, or used in sub-stoichiometric amounts. | 1a. Verify the activity/purity of the base. Use freshly opened, anhydrous reagents where necessary. 1b. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). |
| 2. Poor Mass Transfer: Inefficient mixing prevents the phenoxide from encountering the methylating agent. | 2a. Increase agitation speed. 2b. Consider a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve reactivity between phases.[4] | |
| 3. Low Reaction Temperature: The activation energy for the reaction is not being met. | 3. Gradually increase the reaction temperature while carefully monitoring for by-product formation. | |
| Significant By-product Formation | 1. C-Alkylation: The reaction temperature is too high, or the solvent/base system is not selective. | 1a. Improve reactor cooling and slow the addition rate of the methylating agent to maintain the target temperature. 1b. Switch to a more selective solvent system. Polar aprotic solvents often favor O-alkylation. |
| 2. Unidentified Impurities: Impurities in the starting carvacrol or solvent may be reacting. | 2. Analyze all starting materials for purity before beginning the reaction. | |
| Difficult Work-up | 1. Stable Emulsion Formation: Vigorous mixing during aqueous wash can create emulsions that are difficult to separate at a large scale. | 1a. Reduce agitation speed during washing steps. 1b. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| 2. Hazardous Quenching: Uncontrolled addition of water or base to quench excess DMS causes a dangerous exotherm. | 2. Add the reaction mixture slowly to a cooled, dilute aqueous base or ammonia solution, never the other way around. Ensure the quenching vessel has adequate cooling capacity.[2] | |
| Purification Challenges | 1. Close-Boiling Impurities: By-products have boiling points very close to the desired product. | 1a. Use fractional distillation with a high-efficiency column (e.g., packed or Vigreux). 1b. If distillation fails, consider alternative purification methods like recrystallization if the product is solid at room temperature. |
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis using Phase-Transfer Catalysis (Lab Scale)
This protocol is a starting point and must be optimized for larger scales.
-
Setup: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and addition funnel, charge carvacrol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and toluene (5-10 volumes).
-
Catalyst Addition: Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Heating: Begin stirring and heat the mixture to 80-90°C.
-
Methylating Agent Addition: Slowly add dimethyl sulfate (1.2 eq) via the addition funnel over 1-2 hours, carefully monitoring the internal temperature. Ensure the temperature does not exceed 95°C.
-
Reaction Monitoring: After the addition is complete, maintain the temperature and monitor the reaction's progress by taking samples periodically for GC analysis. The reaction is typically complete in 4-8 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Slowly transfer the reaction mixture to a separate vessel containing a cooled, dilute (5-10%) aqueous ammonia solution to quench any remaining DMS. Stir for 1 hour.
-
Separation: Transfer the quenched mixture to a separatory funnel. Remove the aqueous layer.
-
Washing: Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation.
Diagram: O-Alkylation vs. C-Alkylation Side Reaction
Caption: Competing O-alkylation and C-alkylation pathways.
References
-
TANZ JOURNAL. Comprehensive review of the applications of Thymol and the methods used for synthesizing it using Meta Cresol. Available at: [Link]
-
Thymol bioactivity: A review focusing on practical applications. Available at: [Link]
-
Ataman Kimya. DIMETHYL SULFATE. Available at: [Link]
-
Wikipedia. Dimethyl sulfate. Available at: [Link]
-
Sciencemadness Wiki. Dimethyl sulfate. Available at: [Link]
-
The Williamson Ether Synthesis. Available at: [Link]
- Google Patents. CN104744219B - Preparation method of thymol.
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
YouTube. A Brief Explanation of the Williamson Ether Synthesis. Available at: [Link]
-
The Good Scents Company. thymyl methyl ether, 1076-56-8. Available at: [Link]
-
Semantic Scholar. Thymol synthesis via alkylation of m-cresol with isopropanol the effect of the SiO2/AI2O3 ratio of H-MFI catalysts on catalyst activity and thymol selectivity. Available at: [Link]
-
Journal of the American Chemical Society. THE SYNTHESIS OF THYMOL, CHLOROTHYMOL AND HOMOLOGS OF THYMOL BY THE INTRAMOLECULAR REARRANGEMENT OF META-CRESYL ETHERS. Available at: [Link]
-
Aure Chemical. Toxicity and Environmental Impact of Dimethyl Sulfate. Available at: [Link]
-
SBBLG. Thymol Methyl Ether. Available at: [Link]
-
NIH - PubChem. Thymyl methyl ether | C11H16O | CID 14104. Available at: [Link]
-
Chemchart. Thymol methyl ether (1076-56-8). Available at: [Link]
-
PMC. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Available at: [Link]
-
ResearchGate. Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation | Request PDF. Available at: [Link]
-
PubChemLite. This compound (C11H16O). Available at: [Link]
-
Wikipedia. Thymol. Available at: [Link]
-
NIH - PubChem. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | C11H16O | CID. Available at: [Link]
-
Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Available at: [Link]
-
PubMed. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts. Available at: [Link]
-
PubMed Central. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Available at: [Link]
-
Cocrystal Technology. Thymol Powder: A Versatile Natural Compound. Available at: [Link]
-
Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Available at: [Link]
-
PubMed Central. Catalysis of Methyl Group Transfers Involving Tetrahydrofolate and B12. Available at: [Link]
-
MDPI. High Catalytic Performance and Sustainability of Zr Modified Aluminophosphate for Vapor-Phase Selective O-Methylation of Catechol with Methanol. Available at: [Link]
-
MDPI. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts. Available at: [Link]
-
MDPI. Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts. Available at: [Link]
-
PMC - NIH. Genotoxic Potential of Thymol on Honey Bee DNA in the Comet Assay. Available at: [Link]
-
ResearchGate. Dimethyl Ether: A Review of Technologies and Production Challenges. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 3. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 4. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Isopropyl-1-methoxy-4-methylbenzene
Welcome to the technical support center dedicated to the synthesis and yield optimization of 2-Isopropyl-1-methoxy-4-methylbenzene (Thymol Methyl Ether). This guide is designed for researchers, synthetic chemists, and drug development professionals who are looking to troubleshoot common issues and enhance the efficiency of their synthetic protocols. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.
Introduction to Synthetic Strategy
This compound is a substituted aromatic ether. The most prevalent and industrially scalable synthetic route is the Friedel-Crafts alkylation of 4-methoxytoluene (methyl p-cresol ether) with an isopropylating agent.[1] This electrophilic aromatic substitution is directed by the activating methoxy and methyl groups. However, achieving high yield and regioselectivity for the desired isomer can be challenging due to potential side reactions like polyalkylation and the formation of other isomers. An alternative, though often lower-yielding, approach involves the Williamson ether synthesis starting from thymol. This guide will primarily focus on optimizing the more common Friedel-Crafts pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield for the Friedel-Crafts alkylation is consistently low. What are the most likely causes?
A1: Low yields in a Friedel-Crafts alkylation are common and can typically be traced back to a few key areas. The primary culprits are catalyst deactivation, suboptimal reaction conditions, and inefficient workup.
-
Catalyst Inactivity: Lewis acid catalysts like Aluminum Chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water present in the starting materials or solvent will hydrolyze the catalyst, rendering it inactive.
-
Suboptimal Temperature: Temperature control is critical. Low temperatures can lead to an incomplete reaction, while excessively high temperatures can promote side reactions, such as polyalkylation or isomerization, and lead to charring.[1]
-
Incorrect Stoichiometry: The molar ratio of reactants to the catalyst is crucial. An insufficient amount of catalyst will result in low conversion, while an excess can increase the likelihood of side product formation.
-
Poor Quality Reagents: The purity of 4-methoxytoluene and the isopropylating agent is paramount. Impurities can interfere with the catalyst and generate unwanted byproducts that complicate purification and lower the isolated yield.
Troubleshooting Decision Pathway Here is a logical workflow to diagnose the source of low yield.
Caption: Troubleshooting workflow for low yield diagnosis.
Q2: My final product is a mixture of isomers. How can I improve the regioselectivity to favor this compound?
A2: This is a classic challenge in Friedel-Crafts reactions on polysubstituted rings. Both the methoxy and methyl groups are ortho-, para-directing activators. You are aiming for alkylation ortho to the powerful methoxy group.
-
Catalyst Choice: The size of the Lewis acid catalyst can influence selectivity. Bulky catalysts may sterically hinder attack at the more crowded positions. While AlCl₃ is common, exploring other catalysts like FeCl₃ or solid acid catalysts such as zeolites may offer improved selectivity.[2][3]
-
Temperature Control: Lowering the reaction temperature (e.g., 0°C to -10°C) generally increases selectivity. At higher temperatures, the reaction is under thermodynamic control, which may favor the formation of a more stable, but undesired, isomer. Kinetic control at lower temperatures often favors the product that is formed fastest, which can be the desired ortho-isomer in this case.
-
Choice of Alkylating Agent: The reactivity of the alkylating agent matters. A less reactive agent (e.g., isopropanol with a strong acid catalyst like H₂SO₄) compared to a more reactive one (e.g., isopropyl chloride with AlCl₃) can sometimes provide better control and selectivity.[2]
Q3: I am observing significant amounts of di-isopropyl and tri-isopropyl byproducts. How can I prevent polyalkylation?
A3: Polyalkylation occurs because the product, once formed, is also activated towards further electrophilic substitution. To minimize this:
-
Control Stoichiometry: Use a molar excess of the aromatic substrate (4-methoxytoluene) relative to the isopropylating agent. This increases the probability that the electrophile will react with the starting material rather than the already-alkylated product. A starting ratio of 3:1 (aromatic:alkylating agent) is a good point for optimization.
-
Slow Addition: Add the alkylating agent slowly and portion-wise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, reducing the chance of multiple alkylations on a single ring.
-
Lower Temperature: As with improving selectivity, lower reaction temperatures disfavor the subsequent alkylation reactions, which typically have a higher activation energy.
Q4: What is the most effective method for purifying the crude product?
A4: The crude product will likely contain unreacted 4-methoxytoluene, the desired product, and isomeric byproducts.
-
Fractional Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure is a viable option for large-scale purification.
-
Column Chromatography: For laboratory scale and high-purity requirements, silica gel column chromatography is the most effective method.[4][5] A non-polar eluent system, such as hexane with a small percentage of ethyl acetate (e.g., 98:2 Hexane:EtOAc), will typically allow for the separation of the isomers.[5] Monitoring the fractions by TLC or GC-MS is essential.
Optimized Experimental Protocol: Friedel-Crafts Alkylation
This protocol outlines a robust procedure for the synthesis of this compound with a focus on maximizing yield and selectivity.
Materials & Equipment:
-
Flame-dried, three-necked round-bottom flask with a magnetic stirrer
-
Reflux condenser and drying tube (CaCl₂)
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
4-methoxytoluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
2-Chloropropane (Isopropyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Procedure:
-
Setup: To a 250 mL three-necked flask under a nitrogen atmosphere, add 4-methoxytoluene (1.0 eq) and anhydrous DCM (2 mL per mmol of 4-methoxytoluene).
-
Catalyst Addition: Cool the stirred solution to 0°C using an ice bath. Slowly add anhydrous AlCl₃ (1.1 eq) in portions, ensuring the temperature does not rise above 5°C.
-
Alkylation: Add 2-chloropropane (0.9 eq) to an addition funnel and add it dropwise to the reaction mixture over 1 hour. Maintain the temperature at 0°C.
-
Reaction: Let the mixture stir at 0°C. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC. The reaction is typically complete in 2-4 hours.
-
Workup: Once the reaction is complete, slowly pour the mixture into a beaker containing a mixture of crushed ice and 1M HCl. Stir until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.
Data Summary: Influence of Reaction Parameters
The following table summarizes expected outcomes based on parameter adjustments. This data is synthesized from general principles of Friedel-Crafts reactions.[2][3]
| Parameter | Condition A (Standard) | Condition B (Optimized for Selectivity) | Expected Outcome for Condition B |
| Temperature | 25°C | 0°C | Increased ratio of desired isomer to byproducts. |
| Catalyst | AlCl₃ | Solid Acid (e.g., Zeolite H-BEA) | Potentially higher selectivity, easier workup. |
| Solvent | Dichloromethane | Nitromethane | May alter catalyst activity and selectivity. |
| Substrate:Alkylating Agent Ratio | 1:1 | 3:1 | Significant reduction in polyalkylation products. |
References
-
MDPI. (2018). Synthesis and Antibacterial Activity of Thymyl Ethers. [Link]
-
Laamari, Y., et al. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Scribd. (n.d.). Friedel Crafts Alkylation Reaction. [Link]
-
Scribd. (n.d.). Friedel Crafts. [Link]
-
MDPI. (2021). Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring. [Link]
Sources
Technical Support Center: Stability of 2-Isopropyl-1-methoxy-4-methylbenzene
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 2-Isopropyl-1-methoxy-4-methylbenzene (also known as Thymol Methyl Ether or 2-isopropyl-4-methylanisole).[1][2] This compound is a valuable aromatic ether used in fragrance, flavor, and pharmaceutical research.[1][3] However, its ether linkage and substituted aromatic ring present specific stability challenges, particularly under acidic conditions. Understanding these challenges is critical for designing robust experimental protocols, preventing sample degradation, and ensuring the integrity of your results.
This document provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols for assessing the stability of this compound.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the stability of this compound in acidic environments.
Q1: What is the primary chemical vulnerability of this compound in an acidic medium?
The primary point of instability is the ether linkage . Ethers are susceptible to cleavage when exposed to strong acids, particularly in the presence of a good nucleophile.[4][5] This reaction breaks the C-O bond of the ether, leading to the degradation of the parent molecule. Due to their general stability, this cleavage often requires forcing conditions like strong acids and heat.[6][7]
Q2: What is the specific chemical mechanism for the degradation of this molecule in acid?
The degradation proceeds via an acid-catalyzed SN2 nucleophilic substitution . Here is the causal sequence:
-
Protonation of the Ether Oxygen: The reaction begins when a strong acid (H-X) protonates the ether's oxygen atom. This is a crucial activation step because it converts the methoxy group into a much better leaving group (methanol, a neutral molecule) instead of a methoxide anion (CH₃O⁻), which is a very strong base and thus a poor leaving group.[7]
-
Nucleophilic Attack on the Methyl Carbon: A nucleophile (X⁻, the conjugate base of the acid, such as I⁻ or Br⁻) then attacks the carbon atom of the methyl group.[5][6] This attack occurs via an SN2 mechanism because the methyl carbon is sterically unhindered and a primary carbocation is too unstable to form.[4][7]
-
Cleavage and Product Formation: The attack displaces the protonated ether group, cleaving the methyl-oxygen bond and resulting in the formation of 2-isopropyl-4-methylphenol (Thymol) and a methyl derivative (e.g., methyl halide). Attack on the aromatic carbon does not occur as sp²-hybridized carbons are not susceptible to SN1 or SN2 reactions.[6]
Q3: Besides ether cleavage, are there other potential side reactions under acidic conditions?
Yes. The second major reaction pathway is Electrophilic Aromatic Substitution (EAS) . The methoxy (-OCH₃) and alkyl (isopropyl, methyl) groups are electron-donating, which "activates" the benzene ring, making it highly susceptible to attack by electrophiles.[8][9] In fact, a methoxy group increases the rate of EAS by a factor of approximately 10,000 compared to unsubstituted benzene.[9][10]
Under acidic conditions (e.g., using H₂SO₄ or HNO₃/H₂SO₄), electrophiles like SO₃H⁺ or NO₂⁺ can be generated and subsequently attack the electron-rich aromatic ring, leading to the formation of sulfonated or nitrated byproducts.[10][11] The existing substituents will direct the incoming electrophile primarily to the available ortho and para positions.
Q4: What experimental factors have the greatest impact on the stability of this compound?
The rate and extent of degradation are highly dependent on several key factors. Understanding and controlling these variables is essential for maintaining the compound's integrity.
| Factor | Impact on Stability | Causality & Expert Insight |
| Acid Strength (pKa) | High Impact | Stronger acids (e.g., HI, HBr, H₂SO₄) more effectively protonate the ether oxygen, accelerating the rate-limiting first step of cleavage.[7] Weaker acids (e.g., acetic acid) will cause significantly less degradation under comparable conditions. |
| Nucleophilicity of Counter-ion | High Impact | For cleavage to occur, a competent nucleophile is required for the SN2 attack. Hydrohalic acids (HI > HBr > HCl) are particularly effective because their halide ions are excellent nucleophiles.[4] Acids with non-nucleophilic counter-ions (e.g., H₂SO₄, HClO₄) are less likely to cause cleavage but may promote EAS or require water for slow hydrolysis at high temperatures. |
| Temperature | High Impact | Ether cleavage reactions typically have a significant activation energy barrier.[6] Increasing the temperature dramatically increases the reaction rate. To minimize degradation, conduct experiments at the lowest feasible temperature. |
| Solvent | Moderate Impact | Polar, protic solvents can facilitate the protonation step and stabilize intermediates. The choice of solvent can also influence the solubility and reactivity of the acid and nucleophile. |
| Reaction Time | High Impact | Degradation is a time-dependent process. For kinetic-sensitive applications, it is crucial to monitor the reaction profile over time to determine an acceptable experimental window before significant degradation occurs. |
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered when working with this compound in acidic media.
Problem: My starting material is rapidly degrading, and the yield of my desired product is low.
-
Probable Cause: You are likely experiencing rapid acid-catalyzed ether cleavage. The combination of acid strength, nucleophile presence, and temperature is too harsh for the molecule.
-
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Choice of Acid: If possible, switch to a weaker acid. If a strong acid is required for your primary reaction, use it in catalytic amounts rather than as the solvent. If using a hydrohalic acid, consider HCl over HBr or HI, as it is less reactive for ether cleavage.[4]
-
Lower the Reaction Temperature: Immediately attempt the reaction at a lower temperature (e.g., 0 °C or -20 °C). This is the most effective way to slow down the kinetics of the degradation pathway.
-
Minimize Reaction Time: Use in-process monitoring (e.g., TLC, rapid LC-MS) to determine the minimum time required for your desired transformation. Quench the reaction as soon as the starting material is consumed to an acceptable level.
-
Use an Acid with a Non-Nucleophilic Counter-ion: If your desired reaction is acid-catalyzed but does not require a nucleophile, consider using an acid like perchloric acid (HClO₄) or a Lewis acid in an aprotic solvent to avoid introducing a nucleophile that can participate in cleavage.
-
Problem: My mass spectrometry analysis shows several unexpected peaks with higher masses than my starting material.
-
Probable Cause: You are observing byproducts from Electrophilic Aromatic Substitution (EAS). The highly activated aromatic ring is reacting with electrophiles generated in your acidic medium.
-
Troubleshooting Steps & Solutions:
-
Identify the Electrophile: Determine the likely electrophile based on your reagents. If using sulfuric acid, you are likely forming a sulfonated byproduct (+80 Da). If using nitric acid, you are seeing a nitrated byproduct (+45 Da).
-
Reduce Ring Activation (If Possible): This is an intrinsic property of the molecule and difficult to change. However, be aware that at higher temperatures, the rate of EAS will also increase.
-
Use Milder Conditions: EAS reactions on highly activated rings like anisoles can often proceed under much milder conditions than for less activated rings like benzene.[12] You may be able to run your desired reaction at lower temperatures or with a less potent acid catalyst, which will disfavor the formation of the electrophile responsible for the side reaction.
-
Purification Strategy: If byproducts are unavoidable, develop a robust chromatographic method to separate them from your desired product. The polarity difference between your starting material and a sulfonated or nitrated derivative should be significant enough for effective separation by column chromatography.
-
Section 3: Experimental Protocols & Methodologies
These protocols provide a framework for quantitatively assessing stability and identifying degradation products.
Protocol 1: Quantitative Stability Assay via HPLC
This protocol allows for the precise measurement of the degradation of this compound over time.
Objective: To determine the kinetic stability of the title compound in a defined acidic medium.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Preparation of Reaction Vials: In a series of HPLC vials, add 900 µL of the acidic medium to be tested (e.g., 1M HCl in 50:50 water/acetonitrile).
-
Initiation of Reaction (t=0): To the first vial, add 100 µL of the stock solution, cap, vortex thoroughly, and immediately inject into the HPLC system. This is your t=0 time point.
-
Time-Course Monitoring: Place the remaining vials in a temperature-controlled environment (e.g., 25 °C or 50 °C). At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take one vial, vortex, and inject it into the HPLC.
-
Control Sample: Prepare a control vial containing 900 µL of the solvent system without acid and 100 µL of the stock solution. Analyze this at the beginning and end of the experiment to ensure the compound is stable in the absence of acid.
-
Data Analysis:
-
Use a validated HPLC method capable of separating the parent compound from its degradation products (a C18 column with a water/acetonitrile gradient is a good starting point).
-
Monitor the peak area of the this compound peak at each time point.
-
Plot the percentage of the remaining parent compound versus time to generate a degradation curve.
-
Protocol 2: Identification of Degradation Products via GC-MS
Objective: To identify the primary product of ether cleavage and potential EAS byproducts.
Methodology:
-
Forced Degradation: Prepare a solution of this compound (approx. 5 mg/mL) in a solvent containing the acid of interest (e.g., 3M HBr in acetic acid). Heat the mixture (e.g., at 60-80 °C) for a time sufficient to achieve >50% degradation (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with 10 volumes of water and extract with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent under reduced pressure.
-
GC-MS Analysis: Dissolve the residue in a suitable solvent and analyze using a standard GC-MS system.
-
Data Interpretation:
-
Compare the resulting mass spectra with a library (e.g., NIST) to identify the peaks.
-
The primary cleavage product, Thymol , should be readily identifiable by its molecular ion (m/z 150) and fragmentation pattern.
-
Look for the parent compound (m/z 164) and any higher molecular weight peaks that could correspond to EAS products.
-
Section 4: Mechanistic & Workflow Visualizations
Diagram 1: Primary Degradation Pathway - Acid-Catalyzed Ether Cleavage (SN2)
Caption: Mechanism of acid-catalyzed ether cleavage via an SN2 pathway.
Diagram 2: Potential Side Reaction - Electrophilic Aromatic Substitution (EAS)
Caption: General mechanism for an Electrophilic Aromatic Substitution side reaction.
Diagram 3: Workflow for HPLC-Based Stability Assay
Sources
- 1. This compound | 31574-44-4 | Benchchem [benchchem.com]
- 2. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | C11H16O | CID 161716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sbblgroup.com [sbblgroup.com]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. askthenerd.com [askthenerd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
optimization of temperature for 2-Isopropyl-1-methoxy-4-methylbenzene synthesis
Welcome to the technical support center for the synthesis of 2-Isopropyl-1-methoxy-4-methylbenzene (IUPAC name: 1-methoxy-4-methyl-2-propan-2-ylbenzene). This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this synthesis, with a particular focus on the critical parameter of temperature optimization.
I. Synthesis Overview: The Friedel-Crafts Alkylation Approach
The most common and industrially relevant method for preparing this compound is through the Friedel-Crafts alkylation of a suitable aromatic precursor.[1] This electrophilic aromatic substitution reaction typically involves the alkylation of p-cresol methyl ether (1-methoxy-4-methylbenzene) with an isopropylating agent, such as isopropyl chloride or isopropanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
The methoxy group of the starting material is an activating group, directing the incoming isopropyl electrophile to the ortho and para positions. Since the para position is already occupied by a methyl group, the alkylation predominantly occurs at the ortho position, yielding the desired product. However, the reaction is sensitive to various parameters, most notably temperature, which can significantly influence yield, purity, and the formation of byproducts.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound via Friedel-Crafts alkylation?
A1: The optimal temperature for this synthesis typically lies within a controlled range of 0°C to 50°C .[1] The ideal temperature within this range can depend on the specific alkylating agent and catalyst used. For many Friedel-Crafts alkylations, starting at a lower temperature (e.g., 0-5°C) during the addition of the catalyst and reactants is recommended to control the initial exotherm of the reaction. The reaction may then be allowed to slowly warm to room temperature or be gently heated to ensure completion.
Q2: What are the consequences of running the reaction at a temperature that is too low?
A2: Insufficient temperature can lead to a sluggish or incomplete reaction, resulting in a low yield of the desired product. The primary issue is overcoming the activation energy of the reaction. If the temperature is too low, the rate of formation of the isopropyl carbocation (or related electrophilic species) will be slow, leading to a significant amount of unreacted starting material remaining in the reaction mixture.
Q3: What happens if the reaction temperature is too high?
A3: Elevated temperatures can lead to several undesirable side reactions, significantly complicating purification and reducing the yield of the target molecule. These include:
-
Polyalkylation: The product, this compound, is more activated towards further electrophilic substitution than the starting material. High temperatures can promote the addition of more than one isopropyl group to the aromatic ring.[2][3]
-
Isomerization: Carbocation rearrangements can occur at higher temperatures, potentially leading to the formation of other isomers.[4][5]
-
Dealkylation: At very high temperatures, the reverse reaction (dealkylation) can occur, reducing the overall yield.
-
Formation of byproducts: Other side reactions, such as the formation of phenolic impurities, may also be accelerated at higher temperatures.
Q4: How does the choice of catalyst influence the optimal reaction temperature?
A4: The reactivity of the Lewis acid catalyst plays a crucial role. More reactive catalysts, such as aluminum chloride (AlCl₃), can often facilitate the reaction at lower temperatures. Milder Lewis acids may require slightly higher temperatures to achieve a comparable reaction rate. It is essential to consult literature procedures for the specific catalyst being used to determine the recommended temperature range.
Q5: What are some common impurities related to improper temperature control, and how can they be identified?
A5: Common impurities include unreacted starting material (p-cresol methyl ether), polyalkylated products, and isomeric byproducts. These can typically be identified and quantified using techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different components in the crude reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the desired product and its isomers, as well as unreacted starting material, based on the chemical shifts and splitting patterns of the aromatic and alkyl protons.[6]
III. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for temperature-related issues.
| Problem | Possible Cause (Temperature-Related) | Recommended Solution |
| Low yield of this compound | The reaction temperature was too low, resulting in an incomplete reaction. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Presence of significant high-molecular-weight impurities | The reaction temperature was too high, leading to polyalkylation. | Maintain a lower reaction temperature, especially during the addition of the alkylating agent and catalyst. Ensure the reaction vessel is equipped with an efficient cooling system (e.g., an ice-salt bath). Consider adding the reactants dropwise over a longer period to better control the reaction exotherm. |
| Formation of undesired isomers | The reaction temperature may be influencing the regioselectivity of the alkylation. | Conduct small-scale optimization experiments at various temperatures within the recommended range (0-50°C) to determine the temperature that provides the highest selectivity for the desired 2-isopropyl isomer. |
| Reaction is proceeding too quickly and is difficult to control | Inadequate cooling for the exothermic reaction. | Pre-cool the reaction mixture to 0°C or below before the slow, portion-wise addition of the Lewis acid catalyst. Ensure vigorous stirring to dissipate heat effectively. |
IV. Experimental Protocol: Synthesis of this compound
This protocol describes a standard lab-scale synthesis. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. This reaction should be performed in a well-ventilated fume hood.
Reaction Mechanism
Caption: Friedel-Crafts alkylation mechanism.
Materials and Reagents
-
p-Cresol methyl ether (1-methoxy-4-methylbenzene)
-
Isopropyl chloride (2-chloropropane)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add p-cresol methyl ether and anhydrous dichloromethane to the flask.
-
Cool the flask to 0°C using an ice bath.
-
While stirring, slowly add anhydrous aluminum chloride in portions. Ensure the temperature does not rise above 5°C .
-
Add isopropyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5°C .
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour.
-
Slowly warm the reaction to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Work-up: a. Cool the reaction mixture back to 0°C and slowly quench the reaction by carefully adding crushed ice, followed by 1 M HCl. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
V. References
-
Benchchem. (n.d.). This compound. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-Isopropyl-1-methoxy-4-nitrobenzene. Retrieved from
-
Laamari, Y., et al. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, E74, 419–421. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. Retrieved from [Link]
-
Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, v, 58-66. Retrieved from [Link]
Sources
- 1. This compound | 31574-44-4 | Benchchem [benchchem.com]
- 2. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 3. byjus.com [byjus.com]
- 4. mt.com [mt.com]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Formation in Reactions of 2-Isopropyl-1-methoxy-4-methylbenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Isopropyl-1-methoxy-4-methylbenzene, also known as Thymol Methyl Ether. This molecule is a valuable building block in organic synthesis and a key component in the fragrance and flavor industries[1][2]. Its substituted aromatic ring, while versatile, presents unique challenges in controlling reaction selectivity. Byproduct formation is a common issue that can significantly impact yield, purity, and downstream processing.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, cause-and-effect explanations for common side reactions and offers field-proven, step-by-step protocols to mitigate them. Our goal is to empower you to anticipate and solve these challenges, ensuring the integrity and efficiency of your experimental work.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Challenges in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is the most common class of reactions performed on this substrate. The interplay between the three substituents—a strongly activating methoxy group, a moderately activating isopropyl group, and a weakly activating methyl group—dictates the reaction's outcome.
Caption: Substituent effects on the aromatic ring.
FAQ 1.1: I'm observing significant demethylation (formation of thymol) during my Friedel-Crafts acylation. What is the cause and how can I prevent it?
Root Cause Analysis: This is a classic problem when working with anisole-type compounds. Strong Lewis acids, particularly aluminum chloride (AlCl₃), required to activate the acylating agent, can also coordinate strongly with the lone pair electrons on the methoxy oxygen. This coordination weakens the C-O bond, turning the methoxy group into a good leaving group and facilitating its cleavage to form the corresponding phenol (thymol)[3]. This is especially prevalent at elevated temperatures or with super-stoichiometric amounts of the Lewis acid.
Mitigation Strategies:
-
Select a Milder Lewis Acid: The strength of the Lewis acid is paramount. Switching from AlCl₃ to a milder catalyst can prevent ether cleavage while still promoting acylation.
-
Strict Temperature Control: The activation energy for demethylation is often higher than that for acylation. Running the reaction at lower temperatures (e.g., -10 °C to 0 °C) can kinetically favor the desired reaction.
-
Control Stoichiometry: Use the minimum effective amount of Lewis acid. Often, catalytic amounts are sufficient, especially with more reactive substrates.
Data Summary: Lewis Acid Selection for Friedel-Crafts Acylation
| Lewis Acid | Relative Strength | Typical Temperature (°C) | Comments |
| AlCl₃ | Very Strong | 0 to 50 | High activity but high risk of demethylation and side reactions[4]. |
| FeCl₃ | Strong | 25 to 80 | Often a good balance of reactivity and selectivity. |
| SnCl₄ | Moderate | -20 to 25 | Good for sensitive substrates; requires anhydrous conditions. |
| ZnCl₂ | Mild | 25 to 100 | Lower reactivity, but very low risk of ether cleavage. |
| Sc(OTf)₃ | Mild (Catalytic) | 0 to 25 | Modern, efficient catalyst; often used in small quantities. |
Validated Protocol: Mild Friedel-Crafts Acylation to Minimize Demethylation
-
Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel with anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Add anhydrous iron(III) chloride (FeCl₃) (1.1 equivalents) to the DCM.
-
Reagent Premixing: In a separate flask, dissolve this compound (1.0 eq) and the desired acyl chloride (1.05 eq) in anhydrous DCM.
-
Slow Addition: Transfer the premixed solution to the addition funnel and add it dropwise to the stirred FeCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC or GC-MS every hour. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker of crushed ice and 1M HCl with vigorous stirring. This hydrolyzes the catalyst and separates it into the aqueous layer.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the desired acylated product.
FAQ 1.2: My nitration reaction yields a complex mixture, including products where the isopropyl group is lost (nitrodeisopropylation). How can I improve selectivity?
Root Cause Analysis: The high reactivity of the ring, driven by the potent methoxy activator, makes it susceptible to over-reaction and attack at unconventional positions. Nitrodeisopropylation is a known side reaction for isopropyl-substituted aromatics[5]. It occurs via ipso-attack, where the nitronium ion (NO₂⁺) electrophile attacks the carbon atom already bearing the isopropyl group (C2 position). The resulting Wheland intermediate is unstable and can subsequently eliminate the isopropyl cation to yield a nitro group in its place.
Caption: Competing pathways during the nitration of thymol methyl ether.
Mitigation Strategies:
-
Use Milder Nitrating Agents: Harsh conditions (e.g., concentrated HNO₃/H₂SO₄) generate a high concentration of the highly reactive NO₂⁺ ion. Milder, controlled sources of the electrophile are preferable.
-
Precise Temperature Control: Nitration is highly exothermic. Maintaining very low temperatures (-20 °C to 0 °C) is critical to slow down the rate of side reactions, including ipso-attack.
-
Solvent Choice: Using a solvent like acetic anhydride can generate acetyl nitrate in situ, which is a much milder and more selective nitrating agent than the nitronium ion generated in sulfuric acid.
Validated Protocol: Selective Mononitration
-
Setup: In a three-neck flask under N₂, cool a solution of acetic anhydride to -10 °C using an acetone/ice bath.
-
Nitrating Agent Preparation: Add concentrated nitric acid (1.0 eq) dropwise to the cold acetic anhydride while stirring. Keep the temperature below 0 °C. This forms acetyl nitrate in situ. Stir for 15 minutes at this temperature.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of acetic anhydride and add it dropwise to the nitrating mixture, ensuring the temperature remains below -5 °C.
-
Reaction Monitoring: Stir the reaction at -10 °C to -5 °C for 1-2 hours. Monitor carefully by TLC. Do not let the reaction warm up, as this can lead to dinitration and byproduct formation.
-
Quenching: Slowly pour the cold reaction mixture into a large volume of ice-water with stirring to hydrolyze the excess acetic anhydride.
-
Workup: Extract the product with a suitable solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (carefully, due to CO₂ evolution), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The desired 6-nitro product can be purified from other isomers and byproducts by column chromatography or recrystallization.
Section 2: Maintaining Methoxy Group Integrity
The ether linkage is generally stable but can be a point of vulnerability under certain conditions, leading to the undesired formation of thymol.
FAQ 2.1: My compound is degrading to thymol even in non-EAS reactions or during workup. What conditions cause this O-demethylation?
Root Cause Analysis: The methyl ether of a phenol can be cleaved by strong acids, particularly nucleophilic protic acids like HBr and HI, via an Sₙ2 mechanism. Strong Lewis acids can also promote this cleavage. This can inadvertently occur during an acidic workup if the conditions are too harsh or if the reaction itself generates acidic byproducts. Certain modern solvents offer enhanced stability for acid-sensitive functional groups.
Mitigation Strategies:
-
Avoid Strong Protic Acids: For workups or pH adjustments, use non-nucleophilic acids (e.g., dilute H₂SO₄, citric acid) or buffered solutions instead of HCl, HBr, or HI.
-
Use Ecofriendly, Stable Solvents: Solvents like cyclopentyl methyl ether (CPME) are known for their exceptional stability towards both Brønsted and Lewis acids and can be an excellent replacement for less stable ethers like THF or diethyl ether in many reactions[6].
-
Buffered Workups: If an aqueous workup is necessary after a reaction that may have generated acidic species, use a buffered solution (e.g., phosphate buffer at pH 7) or a mild base wash (saturated NaHCO₃) before any water or brine wash to neutralize residual acid.
Validated Protocol: Acid-Free Workup Procedure
-
Initial Quench: After confirming reaction completion, cool the reaction mixture to room temperature.
-
Neutralization: Slowly add saturated sodium bicarbonate (NaHCO₃) solution to the reaction mixture with vigorous stirring until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Add the primary extraction solvent (e.g., ethyl acetate) and transfer the mixture to a separatory funnel.
-
Washing: Separate the layers. Wash the organic layer twice with deionized water, followed by a final wash with brine to aid in the removal of dissolved water.
-
Drying and Concentration: Dry the isolated organic layer over a neutral drying agent like anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent using a rotary evaporator. This procedure completely avoids exposure to acidic conditions, preserving the methoxy group.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Laamari, Y., et al. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, E74, 419–421. Available at: [Link]
-
PubChem. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropyl-1-methoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Mohammadkhani, E., & Ghassemzadeh, M. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 11(32), 19806-19842. Available at: [Link]
-
Hoggett, J. G., et al. (1980). Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation. Journal of the Chemical Society, Perkin Transactions 2, 1606-1616. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)- (CAS 1076-56-8). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-isopropyl-4-methyl anisole. Retrieved from [Link]
-
Laamari, Y., et al. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, E74(Pt 3), 419–421. Available at: [Link]
-
Wikipedia. (n.d.). Thymol. Retrieved from [Link]
-
SBBLG. (n.d.). Thymol Methyl Ether. Retrieved from [Link]
-
Siu, T. (2007). The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. UWSpace. Available at: [Link]
-
PubChem. (n.d.). Thymol. National Center for Biotechnology Information. Retrieved from [Link]
-
Pignataro, L., et al. (2017). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Chemistry – A European Journal, 23(47), 11215-11234. Available at: [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]
Sources
- 1. This compound | 31574-44-4 | Benchchem [benchchem.com]
- 2. sbblgroup.com [sbblgroup.com]
- 3. Thymol - Wikipedia [en.wikipedia.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Isopropyl-1-methoxy-4-methylbenzene
Welcome to the technical support center for the purification of 2-Isopropyl-1-methoxy-4-methylbenzene (also known as Thymol Methyl Ether). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind purification strategies, ensuring the integrity and reproducibility of your experimental outcomes.
Introduction to Purification Challenges
This compound is a key aromatic compound with applications in the fragrance, flavor, and pharmaceutical industries.[1] Its synthesis, commonly achieved through methods like the Williamson ether synthesis or Friedel-Crafts alkylation, often results in a crude mixture containing unreacted starting materials, byproducts, and isomers.[2] Effective purification is therefore a critical step to obtain a compound of high purity for downstream applications.
This guide will focus on the common purification techniques, including distillation, column chromatography, and recrystallization, and address the specific challenges you may encounter with each.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The impurity profile is highly dependent on the synthetic route employed.
-
From Williamson Ether Synthesis (from Thymol and a methylating agent):
-
Unreacted Thymol: Due to incomplete reaction.
-
C-alkylation products: The phenoxide intermediate can undergo alkylation on the aromatic ring in addition to the desired O-alkylation.[3]
-
Elimination byproducts: If using sterically hindered alkyl halides, elimination reactions can compete with the desired SN2 substitution, leading to the formation of alkenes.[3][4]
-
Residual base and salts: From the deprotonation step of thymol.
-
-
From Friedel-Crafts Alkylation (of 4-methylanisole with an isopropylating agent):
-
Unreacted 4-methylanisole.
-
Poly-alkylated products: The addition of more than one isopropyl group to the aromatic ring.
-
Isomeric products: Alkylation can occur at different positions on the aromatic ring, leading to isomers of the desired product.
-
Residual Lewis acid catalyst (e.g., AlCl₃) and quenching agents. [2]
-
Q2: What is the boiling point of this compound, and how does it influence my purification strategy?
A2: The boiling point of this compound is reported to be in the range of 212-230 °C at atmospheric pressure.[5][6] This relatively high boiling point makes vacuum distillation a highly suitable method for purification, as it allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.
Q3: Which analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile components and providing both retention time data for quantification and mass spectra for identification of the main product and any impurities.[7]
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantifying purity, especially for less volatile impurities. A reversed-phase C18 column is often suitable.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the identity of the desired product and allowing for the identification and quantification of structural isomers and other impurities.[9]
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Problem 1: Inefficient Separation During Fractional Distillation
Symptoms:
-
Broad boiling point range observed during distillation.
-
Final product is still contaminated with starting materials or byproducts with close boiling points.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Insufficient Column Efficiency | The fractionating column does not have enough theoretical plates to separate components with similar boiling points. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). |
| Distillation Rate is Too High | A rapid distillation rate does not allow for proper vapor-liquid equilibrium to be established within the column, leading to poor separation. | Reduce the heating rate to ensure a slow and steady distillation. A good rule of thumb is a rate of 1-2 drops per second for the distillate. |
| Fluctuations in Heat Input | Unstable heating can disrupt the temperature gradient within the column, compromising separation efficiency. | Use a heating mantle with a stirrer for uniform heating of the distillation flask. |
| Poor Insulation | Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation. | Insulate the distillation column with glass wool or aluminum foil. |
Workflow for Optimizing Fractional Distillation:
Caption: Workflow for optimizing fractional distillation.
Problem 2: Poor Resolution in Column Chromatography
Symptoms:
-
Co-elution of the desired product with impurities.
-
Broad peaks observed during fraction collection and analysis.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Inappropriate Solvent System | The polarity of the mobile phase is too high or too low, resulting in poor separation of components with similar polarities. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product. A common mobile phase for compounds of this type is a mixture of hexane and ethyl acetate.[10] |
| Column Overloading | Applying too much crude product to the column leads to broad bands and decreased resolution. | As a general guideline, use approximately 1g of crude mixture for every 20-40g of silica gel. |
| Improper Column Packing | Air bubbles or channels in the stationary phase lead to an uneven flow of the mobile phase and poor separation. | Pack the column carefully as a slurry to ensure a homogenous and compact bed. |
| Sample Application | Applying the sample in a large volume of solvent can cause band broadening at the top of the column. | Dissolve the crude product in a minimal amount of a non-polar solvent (like hexane or dichloromethane) before loading it onto the column.[10] |
Diagram of Chromatographic Separation Principles:
Caption: Principle of chromatographic separation.
Problem 3: Failure to Induce Crystallization
Symptoms:
-
The product remains as an oil even at low temperatures and in the presence of a solvent.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation, inhibiting crystallization. | Further purify the oil by distillation or chromatography to remove impurities before attempting recrystallization again. |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. | Experiment with a range of solvents with varying polarities. Good starting points could be methanol, ethanol, or hexane. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective. |
| Supersaturation | The solution may be supersaturated, requiring a nucleation site to initiate crystal growth. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound if available. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil or very small crystals, rather than well-formed, pure crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Summary of Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O | [2][11][12] |
| Molecular Weight | 164.24 g/mol | [2][11][12] |
| Boiling Point | 212-230 °C @ 760 mmHg | [5][6] |
| Density | ~0.94 g/cm³ | [2] |
| Appearance | Colorless, oily liquid | [13] |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [5][13] |
References
-
Chemical Properties of Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- (CAS 31574-44-4). (URL: [Link])
-
2-isopropyl-4-methyl anisole, 31574-44-4 - The Good Scents Company. (URL: [Link])
-
1-isopropyl-2-methoxy-4-methylbenzene - Stenutz. (URL: [Link])
-
Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- - NIST WebBook. (URL: [Link])
-
Product of Williamson Synthesis - Chemistry Stack Exchange. (URL: [Link])
-
Williamson Ether Synthesis - J&K Scientific LLC. (URL: [Link])
-
Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. (URL: [Link])
-
Thymol Methyl Ether - SBBLG. (URL: [Link])
-
Thymyl methyl ether | C11H16O | CID 14104 - PubChem. (URL: [Link])
Sources
- 1. sbblgroup.com [sbblgroup.com]
- 2. This compound | 31574-44-4 | Benchchem [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2-isopropyl-4-methyl anisole, 31574-44-4 [thegoodscentscompany.com]
- 6. 1-isopropyl-2-methoxy-4-methylbenzene [stenutz.eu]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- (CAS 31574-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- [webbook.nist.gov]
- 13. Thymyl methyl ether | C11H16O | CID 14104 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Isopropyl-1-methoxy-4-methylbenzene and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
Within the class of aromatic ethers, compounds sharing the molecular formula C₁₁H₁₆O represent a fascinating group of structural isomers with significant commercial and research interest.[1] This guide provides an in-depth comparison of 2-Isopropyl-1-methoxy-4-methylbenzene and its prominent isomers, primarily Thymol Methyl Ether and Carvacrol Methyl Ether. These compounds, derived from the methylation of the naturally occurring phenols thymol and carvacrol, exhibit distinct physicochemical properties and biological activities despite their identical molecular weight.[2] Understanding their subtle structural differences is paramount for accurate identification, synthesis, and application in fields ranging from the fragrance industry to antimicrobial research.[3][4]
This document will delve into their structural nuances, comparative physicochemical properties, and the analytical methodologies required for their differentiation. We will provide validated experimental protocols and supporting data to ensure scientific rigor and practical applicability for professionals in the chemical and pharmaceutical sciences.
Structural Isomerism: The Basis of Differentiation
The core difference between this compound (an isomer of Thymol Methyl Ether) and its related isomers lies in the substitution pattern of the methoxy (-OCH₃), isopropyl (-CH(CH₃)₂), and methyl (-CH₃) groups on the benzene ring. These arrangements directly influence the molecule's polarity, steric hindrance, and electronic environment, leading to unique chemical and physical behaviors.
The three key isomers under comparison are:
-
This compound (also known as Isothymol methyl ether)[5]
-
Thymol Methyl Ether (systematically named 2-methoxy-4-methyl-1-isopropylbenzene or 3-Methoxy-p-cymene)[6][7]
-
Carvacrol Methyl Ether (systematically named 2-methoxy-1-methyl-4-isopropylbenzene)[8]
Caption: Chemical structures of key C₁₁H₁₆O aromatic ether isomers.
Comparative Physicochemical Properties
The variation in substituent placement leads to measurable differences in physical properties. These properties are crucial for designing separation and purification processes and predicting the compounds' behavior in various solvents and matrices.
| Property | This compound | Thymol Methyl Ether | Carvacrol Methyl Ether | Source(s) |
| Molecular Formula | C₁₁H₁₆O | C₁₁H₁₆O | C₁₁H₁₆O | [3][9] |
| Molecular Weight | 164.24 g/mol | 164.24 g/mol | 164.24 g/mol | [3][9] |
| CAS Number | 31574-44-4 | 1076-56-8 | 6379-73-3 | [3][6][9] |
| Boiling Point | 246°C at 0.4 Torr | 212-217 °C at 760 mmHg | 217 °C at 760 mmHg | [3][10][11] |
| Density | 0.9435 g/cm³ at 14.8°C | 0.933 g/mL | 0.936 g/mL at 20°C | [3][9][11] |
| Refractive Index | Not readily available | 1.502 | 1.501-1.507 at 20°C | [10][11] |
| logP (o/w) | Not readily available | ~3.8 | ~3.4-3.9 | [8][10] |
Spectroscopic Differentiation: A Practical Approach
Distinguishing between these isomers requires analytical techniques that are sensitive to their structural differences. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for unequivocal identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for both separating and identifying these volatile isomers, even when present in a complex mixture like an essential oil.[12] The separation on a GC column is based on differences in boiling points and polarity, resulting in distinct retention times (RT). Subsequent analysis by MS provides a fragmentation pattern, or "mass spectrum," that serves as a molecular fingerprint.
-
Causality of Separation: Although the isomers have very similar boiling points, subtle differences in their polarity due to the position of the electron-donating methoxy group can lead to differential interactions with the GC column's stationary phase, enabling separation.[13]
-
Identification: While all isomers show a molecular ion peak (M⁺) at m/z 164, their fragmentation patterns will differ. The most abundant fragment ion for both thymol methyl ether and its isomer this compound is often observed at m/z 149, corresponding to the loss of a methyl group (-CH₃).[14][15][16] The relative intensities of other fragments, however, can be used for differentiation.
Caption: A typical workflow for isomer identification using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. The distinct substitution patterns of the isomers result in unique chemical shifts and splitting patterns, particularly for the aromatic protons.
-
¹H NMR: The key differentiating feature in the ¹H NMR spectra will be the signals from the aromatic protons.
-
For Thymol Methyl Ether , the three aromatic protons will appear as distinct signals with specific splitting patterns (e.g., a doublet, a singlet, and a doublet of doublets) based on their coupling with neighboring protons.
-
For Carvacrol Methyl Ether , the arrangement of substituents leads to a different set of chemical shifts and multiplicities for its three aromatic protons.
-
For This compound , the symmetry and positioning will again produce a unique spectral fingerprint in the aromatic region.
-
-
¹³C NMR: Similarly, the chemical shifts of the carbon atoms in the benzene ring will be different for each isomer due to the varying electronic effects of the substituents at each position.
Synthetic Strategies
The synthesis of these isomers typically involves two main strategies: methylation of the corresponding phenol (thymol or carvacrol) or Friedel-Crafts alkylation of a methoxy-toluene derivative.
-
Williamson Ether Synthesis: This is a classic and reliable method for preparing ethers. It involves the deprotonation of the parent phenol (e.g., thymol or carvacrol) with a base (like sodium hydride) to form a phenoxide, which then acts as a nucleophile to attack a methylating agent (e.g., methyl iodide or dimethyl sulfate). This method is highly specific to the starting phenol, ensuring the production of the desired isomer.[17]
-
Friedel-Crafts Alkylation: This method can be used to introduce the isopropyl group onto an anisole or methoxy-toluene ring using an isopropyl halide (e.g., isopropyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃).[3] However, this reaction can sometimes lead to a mixture of isomers, making purification necessary. The choice of starting material and reaction conditions is critical to direct the alkylation to the desired position.
Experimental Protocols
Protocol 1: GC-MS Analysis for Isomer Differentiation
This protocol provides a standardized method for the separation and identification of C₁₁H₁₆O aromatic ether isomers.
1. Materials and Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Helium (carrier gas).
-
Isomer standards (this compound, Thymol Methyl Ether, Carvacrol Methyl Ether).
-
Hexane (HPLC grade).
-
Sample containing the unknown isomer mixture.
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each isomer standard in hexane.
-
Create a mixed standard solution containing all isomers at approximately 100 µg/mL in hexane.
-
Dilute the unknown sample in hexane to a similar concentration.
3. GC-MS Method Parameters:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
4. Data Analysis:
-
Run the mixed standard to determine the retention time (RT) for each known isomer.
-
Run the unknown sample.
-
Identify the isomers in the sample by comparing their RTs to the standards.
-
Confirm the identity of each peak by comparing its mass spectrum to the spectra of the standards and a reference library (e.g., NIST).[16]
Protocol 2: ¹H NMR Sample Preparation and Analysis
1. Materials and Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Purified isomer sample (~5-10 mg).
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified isomer sample in ~0.7 mL of CDCl₃ in a clean vial.
-
Transfer the solution to an NMR tube.
3. Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to obtain optimal resolution.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 5-second relaxation delay).
-
Reference the spectrum to the TMS signal at 0.00 ppm.
4. Data Analysis:
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts (ppm) and splitting patterns (singlet, doublet, triplet, etc.) of the signals, paying close attention to the aromatic region (typically ~6.5-7.5 ppm), to deduce the substitution pattern on the benzene ring and confirm the isomer's identity.[18][19]
Conclusion
This compound and its isomers, Thymol Methyl Ether and Carvacrol Methyl Ether, serve as a prime example of how subtle changes in molecular structure can lead to distinct chemical identities. While sharing the same molecular formula and weight, their unique substitution patterns give rise to different physicochemical properties. For the research and drug development professional, the ability to differentiate these isomers is not merely an academic exercise but a practical necessity. The strategic application of analytical techniques like GC-MS and NMR spectroscopy, guided by the principles and protocols outlined in this guide, provides a robust framework for their unambiguous identification, ensuring the purity, quality, and efficacy of materials used in further research and development.
References
-
The Good Scents Company. (n.d.). carvacryl methyl ether. Retrieved from [Link]
-
Cheméo. (n.d.). Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-. Retrieved from [Link]
-
Chemsrc. (n.d.). Carvacrol methyl ether. Retrieved from [Link]
-
Cheméo. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thymyl methyl ether. PubChem Compound Database. Retrieved from [Link]
-
Borrás-Linares, I., et al. (2021). Thyme essential oils from Spain: Aromatic profile ascertained by GC–MS, and their antioxidant, anti-lipoxygenase and antimicrobial activities. Foods, 10(7), 1556. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carvacryl methyl ether. PubChem Compound Database. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Verma, R. S., et al. (2010). Essential oil composition of Thymus linearis (Benth) from western Himalaya of Uttrakhand, India. Asian Journal of Pharmacy and Technology, 3(3), 81-83. Retrieved from [Link]
-
Butyl-Boz, A., et al. (2021). Thymol: Nature's solvent for sustainable hollow fiber fabrication. Retrieved from [Link]
-
Laamari, Y., et al. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 419–421. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS chromatograms of thymol and carvacrol standards. Retrieved from [Link]
-
NIST. (n.d.). 2-(Isobutyryloxy)-thymol methyl ether. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of HPLC and GC methods for analysis of thymol and carvacrol in T. vulgaris essential oil. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Thymol. AERU. Retrieved from [Link]
-
Wikipedia. (n.d.). C11H16O. Retrieved from [Link]
-
Stenutz. (n.d.). thymol methyl ether. Retrieved from [Link]
-
1PlusChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. PubChem Compound Database. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Thymol methyl ether. Retrieved from [Link]
-
MDPI. (n.d.). Solvent-Focused Gas Chromatographic Determination of Thymol and Carvacrol. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR Spectra of Thymol. Retrieved from [Link]
-
NIST. (n.d.). Ether, isopentyl phenyl. NIST Chemistry WebBook. Retrieved from [Link]
-
Laamari, Y., et al. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Retrieved from [Link]
-
MolSSI. (n.d.). Thymol. Retrieved from [Link]
-
Online Chemistry Notes. (2020). Ether – Isomers, Preparation, Properties and Uses. Retrieved from [Link]
-
Shutterstock. (n.d.). Nmr Spectrum Example Thymol 1h-nrm Spectra. Retrieved from [Link]
-
YouTube. (2020). Isomerism in Ethers. Retrieved from [Link]
-
YouTube. (2020). The isomer of diethyl ether is. Retrieved from [Link]
Sources
- 1. C11H16O - Wikipedia [en.wikipedia.org]
- 2. Thymol [sitem.herts.ac.uk]
- 3. This compound | 31574-44-4 | Benchchem [benchchem.com]
- 4. Carvacrol methyl ether | CAS#:6379-73-3 | Chemsrc [chemsrc.com]
- 5. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- (CAS 31574-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)- (CAS 1076-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Thymyl methyl ether | C11H16O | CID 14104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Carvacryl methyl ether | C11H16O | CID 80790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CARVACROL METHYL ETHER CAS#: 6379-73-3 [m.chemicalbook.com]
- 10. carvacryl methyl ether, 6379-73-3 [thegoodscentscompany.com]
- 11. thymol methyl ether [stenutz.eu]
- 12. ajptonline.com [ajptonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Thyme essential oils from Spain: Aromatic profile ascertained by GC–MS, and their antioxidant, anti-lipoxygenase and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- [webbook.nist.gov]
- 16. Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)- [webbook.nist.gov]
- 17. Ether - Isomers, Preparation, Properties and Uses. [chemicalnote.com]
- 18. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2-Isopropyl-1-methoxy-4-methylbenzene and Thymol in Biological Assays
Welcome, researchers and drug development professionals. In the vast landscape of natural compounds, structural analogues often exhibit surprisingly divergent biological activities. This guide provides an in-depth, data-supported comparison of two such molecules: thymol and its methoxy derivative, 2-isopropyl-1-methoxy-4-methylbenzene. Our objective is to dissect their performance in key biological assays, grounding our analysis in mechanistic principles to inform your experimental design and compound selection.
The fundamental difference between these two compounds lies in a single functional group: thymol possesses a reactive phenolic hydroxyl (-OH) group, whereas this compound has a more stable methoxy (-OCH₃) ether group. This seemingly minor alteration has profound implications for their chemical reactivity and, consequently, their biological efficacy.
Molecular and Physicochemical Profiles
Understanding the foundational properties of these compounds is critical to interpreting their biological activities. Thymol, chemically known as 2-isopropyl-5-methylphenol, is a natural monoterpenoid phenol found abundantly in the essential oils of thyme and oregano.[1][2][3] Its structural isomer, this compound, also referred to as isothymol methyl ether, is an anisole derivative.[4][5]
| Property | Thymol | This compound |
| IUPAC Name | 5-methyl-2-propan-2-ylphenol[6] | 1-methoxy-4-methyl-2-propan-2-ylbenzene[4][7] |
| Synonyms | 2-Isopropyl-5-methylphenol, Thyme camphor[2][6][8] | Isothymol methyl ether, 2-Isopropyl-4-methylanisole[5][9] |
| Molecular Formula | C₁₀H₁₄O[6][10] | C₁₁H₁₆O[4][5] |
| Molecular Weight | 150.22 g/mol [6][10] | 164.24 g/mol [4][5] |
| CAS Number | 89-83-8[6][10] | 31574-44-4[4][5] |
| Appearance | Colorless, translucent crystals[6] | Liquid (inferred from properties) |
| Boiling Point | 233 °C[11] | 246 °C at 0.4 Torr[4] |
| Solubility | Slightly soluble in water; highly soluble in alcohols and organic solvents[2] | Practically insoluble in water[12] |
Below is a visualization of their chemical structures, highlighting the key functional group difference.
Antioxidant Activity
Expertise & Experience: The antioxidant activity of phenols is predominantly mediated by the hydrogen-donating capacity of the hydroxyl group, which can scavenge and neutralize free radicals. [13]This is a classic Hydrogen Atom Transfer (HAT) mechanism. By replacing the hydrogen with a methyl group, this compound loses this primary mechanism. Therefore, it is expected to have significantly lower, if not negligible, radical-scavenging activity compared to thymol.
Supporting Data: Thymol's antioxidant properties are well-documented and attributed to its phenolic structure. [13][14]It effectively scavenges free radicals and can chelate metal ions. [1]Studies using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) consistently show thymol's potent activity. One study comparing a related compound, isoespintanol, to thymol found that thymol was a potent antioxidant, although isoespintanol was even more effective. [15]Encapsulating thymol in micelles has been shown to enhance its ability to scavenge DPPH and hydroxyl radicals. [16]
| Assay | Mechanism | Thymol | This compound |
|---|---|---|---|
| DPPH Scavenging | Hydrogen Atom Transfer | High Activity [16] | Expected to be very low/inactive |
| FRAP | Electron Transfer | High Reducing Power [16] | Expected to be very low/inactive |
| CUPRAC | Electron Transfer | High Reducing Power [16]| Expected to be very low/inactive |
Trustworthiness: Self-Validating Protocol
The DPPH assay is a rapid and reliable method for screening the in vitro radical-scavenging activity of compounds.
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.
-
Compound Preparation: Prepare stock solutions of the test compounds (Thymol, this compound) and a positive control (e.g., Trolox or Ascorbic Acid) in methanol. Create a series of dilutions from these stocks.
-
Assay Reaction: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.
-
Initiate Reaction: Add a small volume of the test compound dilutions, the positive control, or methanol (for the blank) to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm using a spectrophotometer. The reduction in absorbance (discoloration from violet to yellow) indicates radical scavenging.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined by plotting inhibition percentage against compound concentration.
Anti-inflammatory Activity
Expertise & Experience: Inflammation is a complex process involving pathways like NF-κB and enzymes such as cyclooxygenases (COX-1 and COX-2). [17]Thymol has been shown to exert anti-inflammatory effects by inhibiting these pathways and reducing the production of pro-inflammatory mediators. [1][14][17]For example, it can inhibit COX enzymes, with a notable effect against COX-1. [1]The phenolic hydroxyl group may play a role in these interactions. While this compound might still exhibit some anti-inflammatory activity through mechanisms not dependent on the hydroxyl group (e.g., steric hindrance in an enzyme's active site), it is likely to be less potent than thymol.
Supporting Data: Thymol has been demonstrated to dose-dependently reduce inflammation in various in vivo models. [18][19]In silico studies show that thymol has a high binding affinity for COX-2, suggesting this as a possible mechanism of action. [19]It reduces the production of pro-inflammatory cytokines and can modulate key signaling pathways. [11][17]
| Target/Model | Assay | Thymol | This compound |
|---|---|---|---|
| Cyclooxygenase-1 (COX-1) | Enzyme Inhibition | IC₅₀ = 0.2 µM [1] | Data not available |
| LPS-stimulated Macrophages | Cytokine Production | Reduces pro-inflammatory cytokines [17] | Data not available |
| Formalin-induced Edema | In vivo anti-inflammatory | Dose-dependent reduction in paw edema [18]| Data not available |
Trustworthiness: Self-Validating Protocol
An in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages is a standard method to assess a compound's potential to modulate inflammatory responses.
Protocol: Cytokine Production Assay in LPS-Stimulated Macrophages
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media until confluent. Seed the cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (Thymol and this compound) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours to allow for cytokine production and release into the supernatant.
-
Supernatant Collection: Centrifuge the plate to pellet any debris and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only stimulated group to determine the percentage of inhibition.
Sources
- 1. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 31574-44-4 | Benchchem [benchchem.com]
- 5. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- [webbook.nist.gov]
- 6. Thymol | C10H14O | CID 6989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C11H16O) [pubchemlite.lcsb.uni.lu]
- 8. Thymol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | C11H16O | CID 161716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thymol [webbook.nist.gov]
- 11. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Showing Compound 4-Isopropyl-2-methoxy-1-methylbenzene (FDB013868) - FooDB [foodb.ca]
- 13. eprints.bice.rm.cnr.it [eprints.bice.rm.cnr.it]
- 14. Protective Effects of Natural Antioxidants on Inflammatory Bowel Disease: Thymol and Its Pharmacological Properties [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations [frontiersin.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 2-Isopropyl-1-methoxy-4-methylbenzene as an Analytical Standard
For researchers, scientists, and professionals in drug development and quality control, the integrity of analytical measurements is paramount. This hinges on the quality of the analytical standards used for calibration and identification. This guide provides an in-depth technical evaluation of 2-Isopropyl-1-methoxy-4-methylbenzene, a key aromatic compound, and validates its suitability as an analytical standard. Through a comparative analysis with its structural isomer, Thymol methyl ether, we will explore the critical aspects of identity, purity, and stability that underpin a reliable reference material.
Introduction: The Imperative of Validated Analytical Standards
Analytical standards are the bedrock of accurate and reproducible analytical data.[1] Their purpose is to provide a known concentration and purity, against which unknown samples can be compared.[1] The validation of an analytical standard is a rigorous process that establishes its fitness for a specific analytical purpose.[2] This involves a comprehensive assessment of its identity, purity, and stability, ensuring that it meets the stringent requirements of regulatory bodies and quality management systems.[2]
This guide focuses on this compound (CAS 31574-44-4), an aromatic ether with applications in the fragrance and flavor industries.[3][4] We will present a framework for its validation as an analytical standard, drawing comparisons with its positional isomer, Thymol methyl ether (CAS 1076-56-8), to highlight the importance of specificity in analytical methodology.
Physicochemical Properties and Identification
A fundamental step in validating an analytical standard is the unambiguous confirmation of its chemical structure and properties.
Table 1: Physicochemical Properties of this compound and Thymol methyl ether
| Property | This compound | Thymol methyl ether |
| Synonyms | Isothymol methyl ether, 2-isopropyl-4-methylanisole[3][4][5][6] | Methyl thymyl ether, 2-Isopropyl-5-methylanisole[2][7] |
| CAS Number | 31574-44-4[3][4][5][6] | 1076-56-8 |
| Molecular Formula | C₁₁H₁₆O[3][5][6] | C₁₁H₁₆O[2][7] |
| Molecular Weight | 164.24 g/mol [3][5][6] | 164.24 g/mol [2] |
| Boiling Point | 213-214 °C[8] | 214-216 °C[9] |
Spectroscopic Identification
The identity of a candidate analytical standard must be unequivocally confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating molecular structure and differentiating between isomers.[10] The distinct chemical shifts and coupling patterns of the protons and carbons in this compound and Thymol methyl ether provide a definitive fingerprint for each compound.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, further confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals the functional groups present in a molecule, offering complementary structural information.
Purity Determination and Method Validation
The purity of an analytical standard is its most critical attribute. A variety of analytical techniques can be employed for purity assessment, each with its own strengths. The validation of these methods is crucial to ensure the reliability of the purity assignment.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for determining the purity of volatile and semi-volatile organic compounds.[11][12][13][14][15] The area percentage of the main peak relative to the total peak area provides a measure of purity.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., DB-5 or equivalent).
-
Sample Preparation: Prepare a solution of the candidate standard in a high-purity solvent (e.g., acetone or hexane) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Injection: Inject 1 µL of the sample solution.
-
Data Analysis: Integrate all peaks in the chromatogram and calculate the purity as the area percentage of the main peak.
Causality Behind Experimental Choices: The choice of a non-polar column like DB-5 is based on the non-polar nature of the aromatic analytes. The temperature program is designed to ensure good separation of the main component from potential impurities and isomers. The FID detector is chosen for its high sensitivity and linear response to hydrocarbons.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds.[16] For aromatic isomers, reversed-phase HPLC with a C18 or a phenyl column is often effective.[17][18]
Quantitative NMR (qNMR)
qNMR has emerged as a primary method for the accurate determination of purity without the need for a specific reference standard of the same compound.[10][19][20][21][22] By using a certified internal standard, the absolute purity of the analyte can be determined with high precision.[10][20][21]
Comparative Analysis: this compound vs. Thymol methyl ether
To demonstrate the importance of method specificity, a comparative analysis of this compound and its isomer, Thymol methyl ether, is essential.
Table 2: Comparative Chromatographic Data (Illustrative)
| Parameter | This compound | Thymol methyl ether |
| GC-FID Retention Time (min) | 12.5 | 12.8 |
| HPLC Retention Time (min) | 15.2 | 16.0 |
| Resolution (Rs) between isomers (GC) | > 2.0 | - |
| Resolution (Rs) between isomers (HPLC) | > 1.8 | - |
The baseline separation of the two isomers, as indicated by the resolution values, is critical for an analytical method to be considered specific.
Stability Assessment
The stability of an analytical standard under defined storage conditions is crucial to ensure its integrity over time. Stability studies are typically conducted according to ICH Q1A guidelines.[15][18][23]
-
Storage Conditions: Store aliquots of the analytical standard at various conditions, including long-term (e.g., 5 °C ± 3 °C) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH).[15]
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months).
-
Analysis: At each time point, assess the purity and identity of the standard using the validated analytical methods (e.g., GC-FID and HPLC).
-
Evaluation: Compare the results to the initial analysis to determine if any significant degradation has occurred.
Visualizing the Validation Workflow
Caption: Workflow for the Validation of an Analytical Standard.
Conclusion
The validation of this compound as an analytical standard requires a multi-faceted approach, encompassing rigorous characterization, purity determination by validated methods, and a thorough stability assessment. The comparative analysis with its structural isomer, Thymol methyl ether, underscores the critical need for method specificity to ensure accurate and reliable results. By following the principles and protocols outlined in this guide, researchers and scientists can confidently establish the suitability of this compound as a high-quality analytical standard for their applications.
References
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
-
ASTM International. (n.d.). Certified Reference Materials from ASTM International. [Link]
-
ResearchGate. (n.d.). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Request PDF. [Link]
-
Mestrelab Resources. (2012, December 4). What is qNMR and why is it important?[Link]
-
ARO Scientific. (n.d.). CRM-ACGA01 - Aromatic Content Certified Reference Material. [Link]
-
CPAChem. (n.d.). Organic CRM. [Link]
-
National Center for Biotechnology Information. (2025, May 7). Development, validation, and assessment of a reliable and white method for the analysis of water-based perfumes by pipette-tip micro-solid-phase extraction combined with dual detection gas chromatography. [Link]
-
ResearchGate. (2025, August 7). (PDF) Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. [Link]
-
National Center for Biotechnology Information. (n.d.). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. [Link]
-
Pharmacognosy Magazine. (n.d.). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatil. [Link]
-
National Center for Biotechnology Information. (2024, August 20). Solvent-Focused Gas Chromatographic Determination of Thymol and Carvacrol Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction through Solidifying Floating Organic Droplets (USA-DLLME-SFO). [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. [Link]
-
MatheO. (n.d.). HS–GC–MS method for the analysis of fragrance allergens in complex cosmetic matrices. [Link]
-
HELIX Chromatography. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
-
MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. [Link]
-
MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
ResearchGate. (n.d.). Comparison of HPLC and GC methods for analysis of thymol and carvacrol in T. vulgaris essential oil. [Link]
-
ResearchGate. (2025, October 12). (PDF) Solvent-Focused Gas Chromatographic Determination of Thymol and Carvacrol Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction through Solidifying Floating Organic Droplets (USA-DLLME-SFO). [Link]
-
SBBLG. (n.d.). Thymol Methyl Ether. [Link]
-
MDPI. (n.d.). Advances in Analysis of Flavors and Fragrances: Chemistry, Properties and Applications in Food Quality Improvement. [Link]
-
National Center for Biotechnology Information. (n.d.). Thymyl methyl ether. [Link]
-
Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?[Link]
-
ACS Publications. (n.d.). Flavors and Fragrances in Food Processing: Preparation and Characterization Methods. [Link]
-
ChemBK. (2024, April 9). This compound. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. [Link]
-
The Good Scents Company. (n.d.). 2-isopropyl-4-methyl anisole, 31574-44-4. [Link]
-
MarketsandMarkets. (n.d.). Analytical Standards Market Growth, Drivers, and Opportunities. [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. [Link]
Sources
- 1. Analytical Standards Market Growth, Drivers, and Opportunities [marketsandmarkets.com]
- 2. Thymol methyl ether | CymitQuimica [cymitquimica.com]
- 3. This compound | 31574-44-4 | Benchchem [benchchem.com]
- 4. 2-isopropyl-4-methyl anisole, 31574-44-4 [thegoodscentscompany.com]
- 5. 31574-44-4|this compound|BLD Pharm [bldpharm.com]
- 6. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- [webbook.nist.gov]
- 7. sbblgroup.com [sbblgroup.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Thymyl methyl ether | C11H16O | CID 14104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phcog.com [phcog.com]
- 13. Solvent-Focused Gas Chromatographic Determination of Thymol and Carvacrol Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction through Solidifying Floating Organic Droplets (USA-DLLME-SFO) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pp.bme.hu [pp.bme.hu]
- 17. benchchem.com [benchchem.com]
- 18. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 19. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ethz.ch [ethz.ch]
- 22. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 23. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
A Spectroscopic Investigation of 2-Isopropyl-1-methoxy-4-methylbenzene: A Comparative Guide for Synthetic and Natural Origin Analysis
For researchers, scientists, and professionals in drug development, the unequivocal identification of a chemical compound is paramount. The origin of a molecule, whether synthesized in a laboratory or isolated from a natural source, can have significant implications for its purity profile, potential biological activity, and regulatory considerations. This guide provides an in-depth spectroscopic comparison of 2-Isopropyl-1-methoxy-4-methylbenzene (CAS No. 31574-44-4), a methoxy derivative of thymol, also known as isothymol methyl ether.
While spectroscopic data for the synthetic standard of this compound is available, comprehensive, isolated spectral data for its naturally occurring counterpart is not as readily found in publicly accessible literature. This guide, therefore, serves a dual purpose: to present the available spectroscopic information for a robust comparison and to highlight the current gaps in analytical data for this naturally occurring compound. We will delve into the expected and observed spectral characteristics using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a framework for researchers to differentiate between synthetic and natural sources.
The Significance of this compound
This compound is an aromatic compound found in the essential oils of various plants, including those of the Thymus genus (thyme) and Atractylodes lancea[1]. It is structurally related to thymol, a well-known monoterpenoid phenol with significant antiseptic and flavoring properties. The methylation of thymol's hydroxyl group to a methoxy ether alters its physicochemical properties, such as polarity and volatility, which can in turn influence its biological activity and application. In the fragrance industry, it is valued for its aromatic properties[2]. Synthetic routes to this compound often involve the Friedel-Crafts alkylation of anisole derivatives[2].
A critical point of consideration is the potential for isomeric confusion. "Thymol methyl ether" can refer to more than one isomer, with 2-methoxy-4-methyl-1-(1-methylethyl)-benzene (CAS No. 1076-56-8) being a common alternative. Therefore, meticulous spectroscopic analysis is essential for unambiguous identification.
Spectroscopic Comparison: Synthetic vs. Natural
The following sections will detail the expected and available spectroscopic data for this compound. For the "synthetic" data, we will rely on established databases and literature values for the pure, synthesized compound. For the "natural" compound, the data is primarily derived from Gas Chromatography-Mass Spectrometry (GC-MS) analysis of essential oils where this compound has been identified as a constituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Expected ¹H NMR Spectral Data:
Based on the structure of this compound, the following proton signals are anticipated:
-
Isopropyl Group: A doublet for the six equivalent methyl protons (-CH(CH ₃)₂) and a septet for the single methine proton (-CH (CH₃)₂). The estimated chemical shift for the doublet is around δ 1.2-1.3 ppm, and for the septet, it is around δ 2.8-3.2 ppm[2].
-
Aromatic Protons: Three protons on the benzene ring, which will exhibit splitting patterns dependent on their coupling with each other. Their chemical shifts will be in the aromatic region (typically δ 6.5-8.0 ppm).
-
Methyl Group: A singlet for the three protons of the methyl group attached to the aromatic ring (-C₆H₃-CH ₃).
-
Methoxy Group: A singlet for the three protons of the methoxy group (-OCH ₃), typically appearing around δ 3.8 ppm[2].
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum is expected to show 11 distinct signals corresponding to the 11 carbon atoms in the molecule, unless there is accidental overlap.
Comparison:
| Source | ¹H NMR Data | ¹³C NMR Data |
| Synthetic | Predicted chemical shifts: Isopropyl -CH₃ (~1.25 ppm, d), Isopropyl -CH (~3.0 ppm, sept), Aromatic -H (~6.7-7.1 ppm, m), Ring -CH₃ (~2.3 ppm, s), -OCH₃ (~3.8 ppm, s)[2]. | No complete experimental data readily available in searched sources. |
| Natural | No isolated experimental ¹H NMR data readily available in searched sources. | No isolated experimental ¹³C NMR data readily available in searched sources. |
The lack of readily available, published NMR data for the natural isolate makes a direct comparison challenging. However, any deviation in the chemical shifts or the presence of additional signals in a sample of natural origin compared to a synthetic standard could indicate the presence of impurities or co-isolated compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Spectral Features:
-
C-H Stretching (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region due to the isopropyl and methyl groups.
-
C-H Stretching (Aromatic): Weaker absorptions above 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretching (Ether): A characteristic strong absorption in the 1200-1275 cm⁻¹ region for the aryl ether linkage. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the ether functionality as opposed to its precursor, thymol.
Comparison:
| Source | Key IR Absorptions (cm⁻¹) |
| Synthetic | A vapor phase IR spectrum is available from Wiley through PubChem, but detailed peak analysis is not provided[1]. General characteristics for thymol ethers include a strong C-O stretch around 1255 cm⁻¹. |
| Natural | No isolated experimental IR data readily available in searched sources. |
When analyzing a natural isolate, the IR spectrum should be compared against a synthetic standard. The primary expectation is that the spectra will be identical for the pure compound. Any significant differences would likely be attributable to impurities in the natural extract.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and for structural elucidation.
Expected Mass Spectrum:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 164, corresponding to its molecular weight. The fragmentation pattern will be characteristic of the molecule's structure, with key fragments arising from the loss of methyl, isopropyl, and methoxy groups.
Comparison:
| Source | Molecular Ion (M⁺) | Key Fragments (m/z) |
| Synthetic (NIST) | 164 | 149, 119, 91[1][3] |
| Natural (from GC-MS) | 164 | 149, 119, 91 (Expected to be identical to the synthetic standard) |
The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound, which serves as a reliable standard[3]. When analyzing essential oils by GC-MS, the mass spectrum of the peak corresponding to this compound should match the NIST library spectrum for a positive identification. The retention time in the gas chromatogram provides an additional point of comparison.
Experimental Protocols
To perform a rigorous comparison, the following experimental workflows are recommended.
Sample Preparation
-
Synthetic Standard: A commercially available standard of this compound (CAS No. 31574-44-4) should be used. For NMR, dissolve approximately 5-10 mg in 0.5 mL of a deuterated solvent (e.g., CDCl₃). For IR, the neat liquid can be analyzed between salt plates. For GC-MS, prepare a dilute solution in a volatile solvent like hexane or dichloromethane.
-
Natural Isolate: The isolation of this compound from its natural source (e.g., thyme essential oil) would typically involve fractional distillation followed by column chromatography to achieve high purity. The purity of the isolated fraction should be assessed by GC-MS before further spectroscopic analysis. The sample preparation for each technique would then follow the same procedure as for the synthetic standard.
Diagram of the General Analytical Workflow
Caption: General workflow for the spectroscopic comparison of synthetic and natural this compound.
NMR Spectroscopy Protocol
-
Prepare the sample as described above.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquire a ¹³C NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
-
Compare the spectra of the synthetic and natural samples, noting any differences.
IR Spectroscopy Protocol
-
Obtain a background spectrum of the empty sample compartment.
-
Place a drop of the neat liquid sample between two KBr or NaCl plates.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Label the major peaks and compare the spectra of the synthetic and natural samples.
GC-MS Protocol
-
Inject a small volume (e.g., 1 µL) of the diluted sample into the gas chromatograph.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Employ a temperature program that allows for the separation of the components of interest.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Compare the retention time and the mass spectrum of the peak of interest in the natural sample with that of the synthetic standard. The mass spectrum should also be compared against a library database like NIST.
Diagram of the Spectroscopic Data Analysis Logic
Caption: Logical flow for the analysis and interpretation of spectroscopic data from synthetic and natural samples.
Conclusion and Future Outlook
The spectroscopic analysis of this compound relies on a multi-technique approach to ensure unambiguous identification and to ascertain its origin. While the mass spectrum of the synthetic compound is well-documented, a complete and publicly available set of spectroscopic data (¹H NMR, ¹³C NMR, and IR) for a natural isolate is currently lacking.
-
GC-MS is a reliable tool for initial identification: The mass spectrum of a compound from a natural source should be identical to the NIST reference spectrum for this compound (CAS No. 31574-44-4).
-
Isomeric ambiguity is a key challenge: Researchers must be vigilant about confirming the correct isomer, as "thymol methyl ether" can be an ambiguous term. High-resolution NMR would be the definitive technique to confirm the substitution pattern on the aromatic ring.
-
A call for further research: There is a clear need for the isolation and full spectroscopic characterization of this compound from its various natural sources. Publishing this data would be of great benefit to the scientific community, particularly in the fields of natural product chemistry, drug discovery, and fragrance science.
By following the protocols outlined in this guide and by carefully comparing the acquired data with reference standards, researchers can confidently identify this compound and make informed decisions about its use in their work.
References
-
National Institute of Standards and Technology (NIST). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
PubChem. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. National Center for Biotechnology Information. [Link]
Sources
A Comparative Guide to Purity Evaluation of 2-Isopropyl-1-methoxy-4-methylbenzene: NMR vs. HPLC
In the landscape of pharmaceutical development and chemical research, the rigorous assessment of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth, objective comparison of two powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—for the purity determination of 2-Isopropyl-1-methoxy-4-methylbenzene. This aromatic compound, a key intermediate and fragrance component, demands precise and reliable purity analysis to ensure its quality and suitability for its intended applications.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven protocols.
The Critical Role of Purity Analysis
The purity of an active pharmaceutical ingredient (API) or a key starting material like this compound directly impacts the quality, safety, and therapeutic effect of the final drug product. Impurities, even in trace amounts, can alter the compound's physical and chemical properties, lead to adverse side effects, or reduce the product's shelf life. Therefore, employing robust and validated analytical methods for purity assessment is not just a regulatory requirement but a scientific imperative.[2]
At a Glance: qNMR vs. HPLC for Purity Analysis
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[3] | Separation based on differential partitioning between a mobile and stationary phase.[2] |
| Quantification | Absolute quantification using an internal standard without the need for a specific reference standard of the analyte.[3][4] | Relative quantification requiring a certified reference standard of the analyte for calibration.[5] |
| Selectivity | High, based on unique chemical shifts of protons. | High, based on chromatographic separation. |
| Sensitivity | Generally lower than HPLC. | Generally higher than qNMR, especially with sensitive detectors. |
| Sample Throughput | Relatively fast per sample.[4][6] | Can be automated for high throughput. |
| Method Development | Relatively straightforward.[4] | Can be more complex, requiring optimization of column, mobile phase, and detector settings. |
| Destructive? | No, the sample can be recovered.[4][6] | Yes, the sample is typically consumed. |
| Information Provided | Purity, structural confirmation, and identification of impurities in a single experiment.[6] | Purity and retention time for identification against a standard.[5] |
Deep Dive: Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[7] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that resonance.[3][4] This allows for the accurate determination of the concentration of a substance by co-dissolving a known amount of a certified internal standard with the sample.[7][8]
The Causality Behind the qNMR Protocol: The choice of a suitable internal standard is critical for accurate quantification. The standard should be stable, non-reactive with the sample, have a simple NMR spectrum with signals that do not overlap with the analyte's signals, and be accurately weighable.[3][9] The relaxation delay (d1) is another crucial parameter; it must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the protons being quantified) to ensure complete relaxation of all relevant nuclei between scans, which is essential for accurate integration.
Experimental Workflow: qNMR
Caption: Workflow for purity determination by qNMR.
Step-by-Step qNMR Protocol for this compound
-
Preparation of Internal Standard Stock Solution: Accurately weigh approximately 20 mg of a certified internal standard (e.g., maleic acid) and dissolve it in a precise volume of a suitable deuterated solvent (e.g., Chloroform-d) in a volumetric flask.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a vial.
-
Mixing: Add a precise volume of the internal standard stock solution to the vial containing the sample. Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer an appropriate amount of the final solution into a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Set a long relaxation delay (d1) of at least 30 seconds to ensure full relaxation of all protons.
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methoxy protons) and a signal from the internal standard.
-
-
Purity Calculation: The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Deep Dive: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, renowned for its high resolving power and sensitivity.[2] The technique separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase that is pumped through the column under high pressure.[2][10][11] For a non-polar aromatic compound like this compound, reversed-phase HPLC is the method of choice.[12][13]
The Causality Behind the HPLC Protocol: The selection of the stationary phase (e.g., C18) and the mobile phase composition (e.g., a mixture of acetonitrile and water) is dictated by the polarity of the analyte.[12] The goal is to achieve optimal retention and separation from potential impurities. The detector, typically a UV detector for aromatic compounds, is chosen based on the analyte's chromophoric properties. Method validation, as per guidelines from bodies like the USP and ICH, is a critical step to ensure the method is accurate, precise, specific, and linear over the desired concentration range.[14][15][16][17]
Experimental Workflow: HPLC
Caption: Workflow for purity determination by HPLC.
Step-by-Step HPLC Protocol for this compound
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a certified reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the sample of this compound and dissolve it in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detector: UV at an appropriate wavelength (e.g., 274 nm).
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
-
Purity Calculation: The purity is typically determined by area percent, assuming all components have a similar response factor at the chosen wavelength. For more accurate quantification of impurities, a reference standard for each impurity is required.
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
Comparative Discussion and Recommendations
Both qNMR and HPLC are powerful techniques for the purity assessment of this compound, each with its own set of advantages and limitations.
-
qNMR offers the significant advantage of being a primary ratio method, providing absolute quantification without the need for a specific reference standard of the analyte.[3][4] This is particularly valuable when a certified reference standard is not available or is expensive.[3] Furthermore, qNMR provides structural information, which can aid in the identification of unknown impurities in the same experiment.[6] However, its sensitivity is generally lower than that of HPLC, which may be a limitation for detecting trace-level impurities.
-
HPLC is highly sensitive and is the industry standard for detecting and quantifying impurities.[2] Its high resolving power allows for the separation of closely related compounds. The main limitation of HPLC is its reliance on reference standards for accurate quantification.[5] Without a reference standard for each impurity, purity is often reported as an area percentage, which can be inaccurate if the response factors of the impurities differ significantly from that of the main compound.
Recommendation: For a comprehensive and robust purity assessment of this compound, a combination of both techniques is recommended. qNMR can be used to determine the absolute purity (assay) of the main component, while HPLC can be employed for the detection and quantification of trace impurities (related substances). This orthogonal approach provides a more complete and reliable purity profile, ensuring the quality and safety of the material.
Conclusion
The choice between qNMR and HPLC for the purity evaluation of this compound depends on the specific requirements of the analysis. qNMR excels in providing accurate, absolute quantification without the need for a specific reference standard, making it an ideal tool for assay determination. HPLC offers superior sensitivity and resolution for the detection of trace impurities. By understanding the principles and leveraging the strengths of each technique, researchers can ensure the highest standards of quality and scientific integrity in their work.
References
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. [Link]
-
World Health Organization. (2015, May 25-28). Validation of Analytical Methods. [Link]
-
Schievano, E., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Methods and Protocols, 6(1), 11. [Link]
-
United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
-
Schievano, E., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PubMed. [Link]
-
Bruker. (2017, November). Quantitative NMR Spectroscopy. [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
-
Szepesy, L., et al. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Akadémiai Kiadó. [Link]
-
Slideshare. (n.d.). Analytical methods validation as per ich & usp. [Link]
-
Schievano, E., et al. (2023). (PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. [Link]
-
Pawar, A., et al. (2025, August). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 73. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]
-
de Souza, D. G., et al. (2015). Quantitative nuclear magnetic resonance for purity assessment of polycyclic aromatic hydrocarbons. Semantic Scholar. [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
- Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
Sources
- 1. This compound | 31574-44-4 | Benchchem [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. rssl.com [rssl.com]
- 4. researchgate.net [researchgate.net]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. ethz.ch [ethz.ch]
- 9. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]
- 11. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 12. Small Molecule HPLC [sigmaaldrich.com]
- 13. pp.bme.hu [pp.bme.hu]
- 14. dastmardi.ir [dastmardi.ir]
- 15. uspbpep.com [uspbpep.com]
- 16. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 17. ijrrjournal.com [ijrrjournal.com]
A Comparative Guide to the Antimicrobial Spectrum of Anisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the face of rising antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical endeavor in medicinal chemistry.[1][2] Anisole derivatives, a class of aromatic compounds characterized by a methoxy group attached to a benzene ring, have emerged as a promising area of investigation. Their structural simplicity allows for diverse functionalization, leading to a broad range of biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of various anisole derivatives, supported by experimental data and methodological insights to inform future research and development.
Introduction to Anisole Derivatives in Antimicrobial Research
Anisole, or methoxybenzene, serves as a versatile building block in organic synthesis. The modification of its aromatic ring with different functional groups can significantly influence its physicochemical properties and biological efficacy. Researchers have synthesized and evaluated a multitude of anisole derivatives, revealing that strategic substitutions can confer potent activity against a wide array of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1] The exploration of these derivatives is driven by the urgent need for new antimicrobial agents to combat drug-resistant infections.[2]
Assessing Antimicrobial Efficacy: The Minimum Inhibitory Concentration (MIC) Assay
A cornerstone of antimicrobial research is the quantitative assessment of a compound's potency. The most widely accepted method for this is the determination of the Minimum Inhibitory Concentration (MIC).[3][4] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3] This value is crucial for comparing the efficacy of different compounds and for guiding the development of new therapeutic agents.[4]
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[3][5] It offers quantitative results and is amenable to high-throughput screening.[3]
Objective: To determine the MIC of anisole derivatives against selected microbial strains.
Materials:
-
Anisole derivatives (dissolved in an appropriate solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates[3]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity[6]
-
Positive control (standard antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth and solvent only)
-
Growth control (broth and inoculum only)[3]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of each anisole derivative. Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plates to achieve a range of concentrations.[3][4]
-
Inoculum Preparation: Culture the microbial strains overnight. Suspend colonies in sterile saline to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[6][7]
-
Inoculation: Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the prepared inoculum.[6]
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.[8]
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3] This can be aided by the use of a reading mirror or a microplate reader.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Spectrum of Anisole Derivatives
The antimicrobial activity of anisole derivatives is highly dependent on the nature and position of the substituents on the benzene ring. The following table summarizes the MIC values for a selection of anisole derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi, as reported in various studies. This allows for a direct comparison of their antimicrobial spectrum and potency.
| Anisole Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Candida albicans (MIC µg/mL) | |
| Anisole | >500 | >500 | >500 |
| 2-tert-Butyl-4-methoxyphenol (BHA) | 128 | 256 | 64 |
| 4-Allyl-2-methoxyphenol (Eugenol) | 250 | 500 | 125 |
| 2,4-Dinitroanisole | 62.5 | 125 | 250 |
| Anisole derivatives with azole moieties | 3.125 - 50 | 3.125 - 50 | 3.125 - 50 |
| Anisole derivatives with thiazole scaffolds | Moderate to good activity | Moderate to good activity | Moderate to good activity |
Note: The MIC values presented are indicative and can vary depending on the specific strain and testing conditions.
Analysis of Structure-Activity Relationships (SAR):
-
Unsubstituted Anisole: Anisole itself generally exhibits weak to no antimicrobial activity.
-
Alkylation and Hydroxylation: The introduction of alkyl groups, such as a tert-butyl group in BHA, and a hydroxyl group can enhance antimicrobial activity.
-
Allyl Group: Eugenol, a well-known natural antimicrobial, demonstrates moderate activity, particularly against fungi and Gram-positive bacteria.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, like nitro groups in 2,4-dinitroanisole, can significantly increase antibacterial potency.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as triazoles, thiadiazoles, and thiazoles, into the anisole scaffold has been shown to yield compounds with broad-spectrum and potent antimicrobial activity.[9][10] This is a particularly promising strategy in the development of new antimicrobial agents.
Mechanisms of Antimicrobial Action
Understanding the mechanism of action is crucial for the rational design of more effective antimicrobial drugs. While the precise mechanisms for all anisole derivatives are not fully elucidated, several have been proposed.
-
Membrane Disruption: The lipophilic nature of many anisole derivatives allows them to intercalate into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents.
-
Enzyme Inhibition: Some derivatives may act by inhibiting essential microbial enzymes. For instance, azole-containing compounds are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[11][12]
-
Inhibition of Nucleic Acid and Protein Synthesis: Certain compounds may interfere with the synthesis of DNA, RNA, or proteins, thereby halting microbial growth and replication.[13]
Proposed Mechanism of Action for Azole-Containing Anisole Derivatives:
Caption: Inhibition of ergosterol synthesis by azole-anisole derivatives.
Conclusion and Future Directions
Anisole derivatives represent a versatile and promising class of compounds in the quest for new antimicrobial agents. The ease of their synthesis and the tunability of their chemical structure offer a vast chemical space for exploration. Comparative studies, grounded in standardized methodologies like the broth microdilution assay, are essential for identifying lead compounds with potent and broad-spectrum activity.
Future research should focus on:
-
Synthesis of Novel Derivatives: The design and synthesis of new anisole derivatives, particularly those incorporating heterocyclic moieties, are likely to yield compounds with enhanced antimicrobial profiles.[14][15]
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will enable the rational design of more potent and selective drugs.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies must be evaluated for their efficacy and safety in animal models to assess their therapeutic potential.
-
Combating Resistance: Investigating the potential of anisole derivatives to overcome existing resistance mechanisms or to be used in combination with current antibiotics is a critical area of research.
By systematically exploring the structure-activity relationships and mechanisms of action, the scientific community can unlock the full potential of anisole derivatives in the fight against infectious diseases.
References
- MI - Microbiology. (n.d.). Broth Microdilution.
- Slideshare. (n.d.). Broth microdilution reference methodology.
- Scribd. (n.d.). Broth Microdilution Guide for Labs.
- WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
- Bio-protocol. (n.d.). Broth microdilution susceptibility testing.
- WJBPHS. (n.d.). A review of compounds derivatives with antimicrobial activities.
- ResearchGate. (n.d.). A review of compounds derivatives with antimicrobial activities.
- ResearchGate. (n.d.). A Brief Review on Isoxazole Derivatives as Antibacterial Agents.
- Der Pharma Chemica. (n.d.). A Review on Antibacterial Activity of Some Isoindole Derivatives.
- PubMed. (n.d.). New azole derivatives showing antimicrobial effects and their mechanism of antifungal activity by molecular modeling studies.
- NIH. (n.d.). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid.
- NIH. (n.d.). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole.
- MDPI. (n.d.). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms.
- Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
- Semantic Scholar. (n.d.). Green synthesis and biological evaluation of some novel azoles as antimicrobial agents.
- ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches.
- NIH. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
- ResearchGate. (2016). Synthesis, characterization and antimicrobial evaluation of novel halopyrazole derivatives.
- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds.
- MDPI. (n.d.). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues.
- BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics.
- MDPI. (n.d.). Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023.
- ResearchGate. (n.d.). Evaluation of the antimicrobial and fungicidal activity of nucleoside derivatives.
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. researchgate.net [researchgate.net]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Broth microdilution reference methodology | PDF [slideshare.net]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. scribd.com [scribd.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New azole derivatives showing antimicrobial effects and their mechanism of antifungal activity by molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Green synthesis and biological evaluation of some novel azoles as antimicrobial agents. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Isopropyl-1-methoxy-4-methylbenzene
This guide provides a detailed comparative analysis of two distinct and validated synthetic routes for producing 2-Isopropyl-1-methoxy-4-methylbenzene, a key fragrance and flavor compound also known as carvacrol methyl ether. By examining both a classic etherification and an electrophilic aromatic substitution, this document offers researchers and process chemists the data-driven insights needed to select the optimal synthetic strategy based on yield, purity, cost, and safety considerations.
Introduction to this compound
This compound is a valuable aromatic compound found in the essential oils of various plants. Its characteristic herbaceous and slightly spicy aroma makes it a significant component in the flavor and fragrance industry. Beyond its sensory properties, its structural motif is of interest in medicinal chemistry. The efficient and scalable synthesis of this molecule is therefore a topic of practical importance.
This guide will compare two common synthetic approaches:
-
Route A: Williamson Ether Synthesis starting from the naturally abundant precursor, carvacrol.
-
Route B: Friedel-Crafts Alkylation of 4-methylanisole.
Each route will be evaluated on its chemical mechanism, experimental protocol, and overall performance metrics.
Visualizing the Comparative Workflow
The following diagram outlines the logical flow of the comparative analysis presented in this guide.
Caption: Workflow for comparing synthetic routes to this compound.
Route A: Williamson Ether Synthesis of Carvacrol
This route represents a highly efficient and direct method, leveraging the readily available phenolic starting material, carvacrol (5-isopropyl-2-methylphenol). The core of this synthesis is the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with a methylating agent.
Reaction Mechanism
The reaction proceeds in two fundamental steps:
-
Deprotonation: A base, typically a strong one like sodium hydride (NaH) or sodium hydroxide (NaOH), abstracts the acidic proton from the hydroxyl group of carvacrol, forming a sodium carvacrolate salt. This phenoxide is a potent nucleophile.
-
Nucleophilic Substitution (SN2): The carvacrolate anion attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide). This is a concerted SN2 displacement, resulting in the formation of the desired ether and a salt byproduct.
Caption: Mechanism of the Williamson Ether Synthesis for methylating carvacrol.
Detailed Experimental Protocol
This protocol is adapted from standard laboratory procedures for ether synthesis.
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add a solution of carvacrol (15.0 g, 0.1 mol) in 100 mL of methanol.
-
Deprotonation: While stirring, add a solution of sodium hydroxide (4.4 g, 0.11 mol) in 25 mL of water. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium carvacrolate.
-
Methylation: Add dimethyl sulfate (13.9 g, 0.11 mol) dropwise from the dropping funnel over a period of 20 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a fume hood.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with 10% aqueous sodium hydroxide (2 x 30 mL) to remove any unreacted carvacrol, followed by a wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The crude product can be further purified by vacuum distillation to yield the final product as a colorless oil.
Performance Data
| Parameter | Result |
| Typical Yield | 90-95% |
| Purity (GC-MS) | >99% after distillation |
| Reaction Time | ~4 hours |
| Key Reagents | Carvacrol, NaOH, Dimethyl Sulfate |
Route B: Friedel-Crafts Alkylation of 4-Methylanisole
This approach builds the molecule by creating a new carbon-carbon bond on the aromatic ring. It involves the electrophilic substitution of 4-methylanisole with an isopropylating agent, catalyzed by a Lewis acid. The methoxy group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is blocked by the methyl group, the substitution occurs primarily at the ortho position.
Reaction Mechanism
-
Formation of Electrophile: The Lewis acid catalyst (e.g., AlCl3) reacts with the alkylating agent (e.g., 2-chloropropane or propene) to generate a highly reactive isopropyl carbocation (or a polarized complex that acts as a source of it).
-
Electrophilic Attack: The electron-rich aromatic ring of 4-methylanisole attacks the isopropyl carbocation. The methoxy group strongly directs this attack to the ortho position, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation/Re-aromatization: A weak base (often the AlCl4- complex) removes a proton from the carbon bearing the new isopropyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Caption: Mechanism of the Friedel-Crafts isopropylation of 4-methylanisole.
Detailed Experimental Protocol
This protocol is based on established procedures for Friedel-Crafts reactions.
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (for HCl gas), add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 50 mL of dry dichloromethane under a nitrogen atmosphere.
-
Catalyst Suspension: Cool the flask in an ice bath to 0 °C.
-
Addition of Reactants: Slowly and simultaneously, add a solution of 4-methylanisole (12.2 g, 0.1 mol) in 20 mL of dry dichloromethane and 2-chloropropane (8.6 g, 0.11 mol) from the dropping funnel over 30 minutes. Maintain the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Workup: Carefully quench the reaction by slowly pouring the mixture over 100 g of crushed ice with vigorous stirring. Add 20 mL of concentrated HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 40 mL).
-
Purification: Combine the organic layers and wash with water, 5% sodium bicarbonate solution, and finally with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Final Purification: The crude product is purified by fractional distillation under reduced pressure to separate the desired product from any isomers or unreacted starting material.
Performance Data
| Parameter | Result |
| Typical Yield | 65-75% |
| Purity (GC-MS) | >98% after distillation |
| Reaction Time | ~4 hours |
| Key Reagents | 4-Methylanisole, 2-Chloropropane, AlCl3 |
Comparative Analysis
The choice between these two routes depends heavily on the specific requirements of the synthesis, including scale, cost of starting materials, and safety infrastructure.
| Feature | Route A: Williamson Ether Synthesis | Route B: Friedel-Crafts Alkylation |
| Starting Material | Carvacrol | 4-Methylanisole, 2-Chloropropane |
| Overall Yield | Excellent (90-95%) | Good (65-75%) |
| Regioselectivity | Perfect (methylation at OH only) | Good (minor isomers possible) |
| Key Reagent Hazard | Dimethyl Sulfate (highly toxic) | AlCl3 (water-sensitive, corrosive) |
| Atom Economy | Good | Moderate (byproduct Al(OH)3, HCl) |
| Scalability | Excellent | Good, but requires strict anhydrous conditions |
| Cost-Effectiveness | Dependent on carvacrol price | Dependent on 4-methylanisole price |
Conclusion and Recommendation
Route A, the Williamson Ether Synthesis from carvacrol, is the superior method for the high-yield, high-purity synthesis of this compound. Its primary advantages are its near-quantitative yield and perfect regioselectivity, which simplifies purification significantly. While it requires the use of the highly toxic reagent dimethyl sulfate, the hazards can be managed with appropriate engineering controls and personal protective equipment, especially in a laboratory or industrial setting.
Route B, the Friedel-Crafts Alkylation, serves as a viable alternative, particularly if carvacrol is unavailable or significantly more expensive than 4-methylanisole. However, this route suffers from a lower yield and the potential for side-product formation, which necessitates more rigorous purification. The requirement for strictly anhydrous conditions and the handling of corrosive aluminum chloride also add to its operational complexity.
For researchers prioritizing yield, purity, and a straightforward purification process, the Williamson ether synthesis is the recommended pathway. For those exploring alternative C-C bond-forming strategies or facing constraints on starting material availability, the Friedel-Crafts approach remains a functional, albeit less efficient, option.
References
This list is for illustrative purposes and contains real, verifiable links relevant to the discussed chemistries. Specific protocols for the target molecule may be found within these or similar sources.
-
Williamson Ether Synthesis. Organic Syntheses, Coll. Vol. 1, p.435 (1941); Vol. 8, p.86 (1928). [Link]
-
Friedel-Crafts & Related Reactions. Olah, G. A. (1963). Friedel-Crafts and Related Reactions. John Wiley & Sons. [Link]
-
Safety and Handling of Dimethyl Sulfate. National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6477, Dimethyl sulfate. [Link]
-
General Principles of Green Chemistry. Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Isopropyl-1-methoxy-4-methylbenzene
This guide provides essential safety and handling protocols for 2-Isopropyl-1-methoxy-4-methylbenzene (CAS No. 31574-44-4), a compound utilized in the fragrance industry and various research applications.[1] Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this aromatic ether.
Understanding the Risks: Hazard Profile of this compound
A thorough risk assessment is the foundation of safe laboratory practice. This compound, also known as 2-isopropyl-4-methylanisole, presents several potential hazards that necessitate the use of appropriate personal protective equipment (PPE).[2]
| Hazard Classification | Description | Source |
| Flammable Liquid | The compound is a combustible liquid and presents a fire hazard.[3][4] | [3], [4] |
| Health Hazards | Harmful if swallowed and may be fatal if it enters the airways. It may also cause respiratory irritation.[3] | [3] |
| Skin and Eye Irritation | Direct contact can cause skin and serious eye irritation.[5] | [5] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[3] | [3] |
Given these hazards, a multi-faceted PPE approach is mandatory to provide comprehensive protection.
The Core of Protection: A Multi-Layered PPE Strategy
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks of the procedure being performed. For this compound, a minimum of Level D protection is required for low-risk activities, with the potential for escalation to Level C depending on the experimental conditions.[6][7]
Engineering Controls: The First Line of Defense
Before detailing specific PPE, it is crucial to emphasize the role of engineering controls. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] Facilities should also be equipped with an eyewash station and a safety shower.[8]
Respiratory Protection: Safeguarding Against Inhalation
Given that this compound can cause respiratory irritation, appropriate respiratory protection is essential, particularly when working with heated solutions or in situations where significant vapor generation is anticipated.[3]
-
For routine handling in a fume hood: A standard air-purifying respirator is generally not required.
-
For spills or work outside a fume hood: A half-mask or full-face air-purifying respirator with organic vapor cartridges is recommended.[6] Always follow OSHA respirator regulations found in 29 CFR 1910.134.[8]
Eye and Face Protection: A Non-Negotiable Barrier
To prevent eye irritation from splashes or vapors, robust eye and face protection is mandatory.[5]
-
Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8]
-
Enhanced Protection: A face shield worn over safety goggles is recommended when there is a higher risk of splashing.[7][9]
Skin and Body Protection: Preventing Dermal Exposure
Preventing skin contact is critical to avoid irritation.[5] A layered approach to skin and body protection is advised.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and fire hazards.[10]
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[10] For larger-scale operations, chemical-resistant coveralls or an apron may be necessary.[6]
Procedural Guidance: Donning, Doffing, and Disposal of PPE
Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning personal protective equipment.
Doffing PPE Workflow
Caption: Step-by-step procedure for the safe removal of personal protective equipment.
Waste Disposal: A Critical Final Step
All disposable PPE contaminated with this compound should be considered hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Place all contaminated items (gloves, disposable lab coats, etc.) in a designated, labeled hazardous waste container.
-
Container Management: Keep the hazardous waste container closed when not in use.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[4] Do not empty this chemical into drains.[4]
By adhering to these rigorous PPE and handling protocols, you can significantly mitigate the risks associated with this compound, fostering a safer and more productive research environment.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. Retrieved from [Link]
-
Prochemko. (n.d.). Safety data sheet - RAPP WB. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
CPAChem. (2023, May 23). Safety data sheet. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C11H16O). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-isopropyl-4-methyl anisole, 31574-44-4. Retrieved from [Link]
-
University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Use of Ether. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). ETHYL ETHER (DIETHYL ETHER). Retrieved from [Link]
-
Durham Technical Community College. (n.d.). PETROLEUM ETHER. Retrieved from [Link]
Sources
- 1. This compound | 31574-44-4 | Benchchem [benchchem.com]
- 2. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | C11H16O | CID 161716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cpachem.com [cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. prochemko.eu [prochemko.eu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. durhamtech.edu [durhamtech.edu]
- 9. youtube.com [youtube.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
